molecular formula C8H9BrO2 B094514 2-Bromo-1,3-dimethoxybenzene CAS No. 16932-45-9

2-Bromo-1,3-dimethoxybenzene

Cat. No.: B094514
CAS No.: 16932-45-9
M. Wt: 217.06 g/mol
InChI Key: VHVYSMMZHORFKU-UHFFFAOYSA-N
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Description

2-Bromo-1,3-dimethoxybenzene (CAS 16932-45-9) is a versatile aromatic compound valued as a building block in organic synthesis and pharmaceutical research. It serves as a key pharmaceutical intermediate . Its structure features a benzene ring with bromine at position 2 and methoxy groups at positions 1 and 3, which enables diverse chemical transformations . A significant application and research value of 1,3-dimethoxybenzene derivatives lies in directed ortho-metalation; the two meta-disposed methoxy groups work synergistically to direct lithiation to the position between them, a key step in the synthesis of complex molecules like the antibiotic methicillin . The compound is typically a white to orange or green crystalline powder with a melting point of approximately 93°C to 97°C and a boiling point of 273°C . It is insoluble in water and should be stored in a cool, dry, and well-ventilated place, ideally under an inert atmosphere and protected from air due to its sensitivity . As a standard safety precaution, researchers should wear appropriate personal protective equipment, including eye protection and gloves, as the compound may cause skin and serious eye irritation . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1,3-dimethoxybenzene
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InChI

InChI=1S/C8H9BrO2/c1-10-6-4-3-5-7(11-2)8(6)9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVYSMMZHORFKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00346455
Record name 2-Bromo-1,3-dimethoxybenzene
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Molecular Weight

217.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16932-45-9
Record name 2-Bromo-1,3-dimethoxybenzene
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Record name 2-Bromo-1,3-dimethoxybenzene
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Record name 2-bromo-1,3-dimethoxybenzene
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Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 2-Bromo-1,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of 2-Bromo-1,3-dimethoxybenzene, a versatile intermediate compound with significant applications in pharmaceutical and agrochemical synthesis.[1][2] This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and other scientific endeavors that utilize this compound.

Core Physical and Chemical Properties

This compound is an aromatic compound characterized by a benzene (B151609) ring substituted with a bromine atom and two methoxy (B1213986) groups.[2] Its chemical structure lends it to a variety of organic reactions, making it a crucial building block in the synthesis of more complex molecules.[2]

Table 1: Key Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C8H9BrO2[3][4][5][6]
Molecular Weight 217.06 g/mol [6][7]
CAS Number 16932-45-9[3][4][5]
Appearance Pale cream to cream to pale brown crystals or powder.[3][4][5]
Melting Point 90.5-96.5 °C[3][4][5]
94-95 °C[7]
91-94 °C[8]
Boiling Point 273 °C at 760 Torr[7]
250 °C[8]
Density 1.412 g/cm³[7][8]
Flash Point 106 °C[7][8]
Refractive Index 1.528[7]
Solubility Insoluble in water.[1][7][8]
Vapor Pressure 0.0352 mmHg at 25°C[7]

Experimental Protocols for Physical Property Determination

The following are generalized experimental protocols for determining the key physical properties of a solid organic compound like this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound melts.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

  • Thermometer

Procedure:

  • Ensure the sample of this compound is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

  • Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.

  • Place the packed capillary tube into the sample holder of the melting point apparatus.

  • Set the heating rate of the apparatus to a low value (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point. A faster rate can be used initially to reach a temperature about 15-20 °C below the expected melting point.

  • Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Continue heating and record the temperature at which the last solid crystal melts (the end of the melting range).

  • The recorded temperature range is the melting point of the substance.

Boiling Point Determination (Distillation Method)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

  • Distillation flask

  • Condenser

  • Receiving flask

  • Thermometer and adapter

  • Heating mantle or oil bath

  • Boiling chips

Procedure:

  • Place a small quantity of this compound into the distillation flask, ensuring it is no more than two-thirds full.

  • Add a few boiling chips to the flask to ensure smooth boiling.

  • Set up the distillation apparatus with the thermometer bulb positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

  • Begin heating the flask gently.

  • Observe the temperature as the liquid begins to boil and the vapor rises.

  • Record the temperature when it stabilizes, and there is a steady drip of condensate from the condenser into the receiving flask. This stable temperature is the boiling point.

  • The atmospheric pressure should be recorded as the boiling point is pressure-dependent. The observed boiling point can be corrected to the standard pressure of 760 Torr if necessary.

Density Determination (Pycnometer Method)

Objective: To determine the mass per unit volume of the compound.

Apparatus:

  • Pycnometer (a small glass flask with a precise volume)

  • Analytical balance

  • A solvent in which the compound is soluble (e.g., a non-polar organic solvent, as the compound is insoluble in water)

Procedure:

  • Weigh the clean and dry pycnometer (m1).

  • Fill the pycnometer with the chosen solvent and weigh it (m2).

  • Empty and dry the pycnometer.

  • Add a known mass of this compound to the pycnometer (m3).

  • Fill the pycnometer containing the sample with the solvent and weigh it (m4).

  • The density of the solid can be calculated using the following formula: Density = (m3 * density of solvent) / (m2 - m4 + m3)

Solubility Determination (Qualitative)

Objective: To qualitatively assess the solubility of the compound in various solvents.

Apparatus:

  • Test tubes

  • Spatula

  • A selection of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

Procedure:

  • Place a small, consistent amount (e.g., 10 mg) of this compound into separate test tubes.

  • Add a small volume (e.g., 1 mL) of a solvent to the first test tube.

  • Agitate the mixture for a set period (e.g., 1-2 minutes).

  • Observe if the solid dissolves completely. If it does, the compound is soluble in that solvent at that concentration.

  • If the solid does not dissolve, the mixture can be gently heated to observe if solubility increases with temperature.

  • Repeat the process for each of the selected solvents.

  • Record the observations as soluble, partially soluble, or insoluble for each solvent.

Workflow for Physical Property Characterization

The following diagram illustrates the logical workflow for the physical characterization of a chemical compound like this compound.

G cluster_0 Initial Characterization cluster_1 Physical Property Measurement cluster_2 Data Management Sample Preparation Sample Preparation Purity Analysis (e.g., GC/HPLC) Purity Analysis (e.g., GC/HPLC) Sample Preparation->Purity Analysis (e.g., GC/HPLC) Structural Confirmation (e.g., NMR, IR) Structural Confirmation (e.g., NMR, IR) Purity Analysis (e.g., GC/HPLC)->Structural Confirmation (e.g., NMR, IR) Melting Point Determination Melting Point Determination Structural Confirmation (e.g., NMR, IR)->Melting Point Determination Boiling Point Determination Boiling Point Determination Structural Confirmation (e.g., NMR, IR)->Boiling Point Determination Density Measurement Density Measurement Structural Confirmation (e.g., NMR, IR)->Density Measurement Solubility Assessment Solubility Assessment Structural Confirmation (e.g., NMR, IR)->Solubility Assessment Data Compilation & Analysis Data Compilation & Analysis Melting Point Determination->Data Compilation & Analysis Boiling Point Determination->Data Compilation & Analysis Density Measurement->Data Compilation & Analysis Solubility Assessment->Data Compilation & Analysis Technical Data Sheet Generation Technical Data Sheet Generation Data Compilation & Analysis->Technical Data Sheet Generation

References

An In-depth Technical Guide to 2-Bromo-1,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-Bromo-1,3-dimethoxybenzene, a key intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis protocols, and safety data.

Chemical Structure and CAS Number

This compound is an aromatic compound with a bromine atom and two methoxy (B1213986) groups attached to a benzene (B151609) ring.[1]

  • CAS Number: 16932-45-9[2][3][4][5][6]

  • Molecular Formula: C₈H₉BrO₂[2][3][5][6]

  • IUPAC Name: this compound[2][5]

  • Synonyms: 1-Bromo-2,6-dimethoxybenzene, 2,6-dimethoxybromobenzene, 2-bromo-3-methoxyanisole[2][7][8]

Data Presentation

The quantitative data for this compound are summarized in the tables below for easy reference and comparison.

Table 1: Chemical and Physical Properties

PropertyValueSource(s)
Molecular Weight217.06 g/mol [2][3]
Exact Mass215.97859 Da[2]
Melting Point91-95 °C[3][9]
Boiling Point273 °C at 760 Torr[3]
Flash Point106 °C[3]
AppearanceOff-white to pale cream or brown crystalline solid/powder[3][5]
SolubilityInsoluble in water. Soluble in organic solvents like ethanol (B145695) and ether.[3][6][7][8]
Refractive Index1.528[3]
Topological Polar Surface Area18.5 Ų[2][3]
XLogP32.2[2][3]

Table 2: Safety and Hazard Information

Hazard StatementGHS ClassificationSource(s)
H302: Harmful if swallowedAcute toxicity, oral (Category 4)[2][3][10][11]
H315: Causes skin irritationSkin corrosion/irritation (Category 2)[2][6][7]
H319: Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)[2][6][7][11]
H335: May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[2][6][7]

Pictogram: Warning[2][3][10]

Precautionary Statements: P261, P264, P270, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P501[3][10][12]

Experimental Protocols

Detailed methodologies for the synthesis of this compound are provided below.

Protocol 1: Synthesis from 1,3-dimethoxybenzene (B93181) [3]

This protocol describes the synthesis of 1-bromo-2,6-dimethoxybenzene (a synonym for this compound).

  • Materials: 1,3-dimethoxybenzene, anhydrous diethyl ether, n-butyllithium in hexane (B92381) (1.6M), bromine, 10% aqueous sodium thiosulfate (B1220275) solution, saturated brine, magnesium sulfate (B86663), silica (B1680970) gel, hexane.

  • Procedure:

    • In an argon atmosphere, dissolve 19.3 g of 1,3-dimethoxybenzene in 500 mL of anhydrous diethyl ether in a flask.

    • Add 105 mL of a 1.6M hexane solution of n-butyllithium.

    • Heat the reaction mixture and stir for 4 hours.

    • Cool the solution to room temperature while continuing to stir, then cool further to -50°C.

    • Slowly add 25 g of bromine dropwise.

    • Allow the reaction solution to warm to room temperature while stirring for 2 hours.

    • Add 300 mL of a 10% aqueous sodium thiosulfate solution and stir the mixture for 1 hour.

    • Extract the reaction solution with ether. Separate the aqueous layer, and wash the organic layer with saturated brine.

    • Dry the organic layer over magnesium sulfate and concentrate it.

    • Purify the residue using silica gel column chromatography.

    • Wash the resulting crystals with hexane to obtain 17.9 g (52% yield) of white crystals of 1-bromo-2,6-dimethoxybenzene.

Protocol 2: Multi-Gram Scale Synthesis from 2,6-dimethoxybenzoic acid [13]

This method outlines a transition-metal-free decarboxylative bromination.

  • Materials: 2,6-dimethoxybenzoic acid, anhydrous K₃PO₄, Bu₄NBr₃, MeCN.

  • Procedure:

    • In a 1 L pear-shaped flask on the benchtop, combine 2,6-dimethoxybenzoic acid (5.01 g, 27.5 mmol, 1.0 equiv), anhydrous K₃PO₄ (5.84 g, 27.5 mmol, 1.0 equiv), and Bu₄NBr₃ (13.26 g, 27.5 mmol, 1.0 equiv).

    • Add MeCN (137.5 mL, 0.2 M) to the flask.

    • Stir the mixture at room temperature. The reaction progress should be monitored.

    • Upon completion, follow a general work-up procedure to isolate the desired product.

Visualization of Experimental Workflow

The following diagram illustrates the synthesis of this compound from 1,3-dimethoxybenzene as described in Protocol 1.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps 1_3_dimethoxybenzene 1,3-Dimethoxybenzene Lithiation Lithiation 1_3_dimethoxybenzene->Lithiation in Diethyl Ether nBuLi n-Butyllithium nBuLi->Lithiation Bromine Bromine Bromination Bromination (-50°C to RT) Bromine->Bromination Lithiation->Bromination Workup Aqueous Workup (Na₂S₂O₃) Bromination->Workup Purification Purification (Column Chromatography) Workup->Purification Product 2-Bromo-1,3- dimethoxybenzene Purification->Product

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

This compound is a versatile intermediate in organic synthesis.[1][14] Its primary application is as a building block in the creation of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][7][8]

The bromine atom on the aromatic ring makes it suitable for various cross-coupling reactions, such as Suzuki and Heck reactions.[9][15] These reactions are fundamental in medicinal chemistry for forming new carbon-carbon bonds, which is a critical step in synthesizing potential drug candidates.[15] The methoxy groups on the ring influence the electronic properties and can help direct electrophilic substitution reactions, as well as stabilize reaction intermediates.[8][9]

While not typically a final active pharmaceutical ingredient (API) itself, its structural motif is found in various bioactive compounds.[16][17] Therefore, it serves as a crucial starting material for the synthesis of these target molecules.[16] Researchers in fragment-based drug discovery (FBDD) may also utilize brominated aromatic compounds due to the bromine atom's utility in X-ray crystallography for determining the binding mode of a fragment to a protein target.[18]

References

Spectroscopic Profile of 2-bromo-1,3-dimethoxybenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-bromo-1,3-dimethoxybenzene (CAS No. 16932-45-9). Aimed at researchers, scientists, and professionals in the field of drug development and organic synthesis, this document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition.

Compound Information

IUPAC Name: this compound Molecular Formula: C₈H₉BrO₂ Molecular Weight: 217.06 g/mol [1] Physical State: Off-white crystalline solid.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a pivotal technique for the structural elucidation of organic molecules. The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound.

Note: The following NMR data are predicted by software and should be used as a reference. Experimental verification is recommended.

¹H NMR Spectral Data (Predicted)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.29t1HH-5
6.65d2HH-4, H-6
3.89s6H2 x -OCH₃
¹³C NMR Spectral Data (Predicted)
Chemical Shift (δ) ppmAssignment
157.9C-1, C-3
129.8C-5
105.4C-4, C-6
102.1C-2
56.4-OCH₃

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. The table below lists the expected significant absorption bands for this compound.

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3000-2850C-H stretchAromatic & Aliphatic
~1600-1450C=C stretchAromatic ring
~1250-1200C-O-C stretch (asymmetric)Aryl ether
~1100-1000C-O-C stretch (symmetric)Aryl ether
~700-550C-Br stretchAlkyl halide

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The data below was obtained from a Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[1]

m/zInterpretation
218[M+2]⁺ (presence of ⁸¹Br isotope)
216[M]⁺ (presence of ⁷⁹Br isotope)
107[M - Br - OCH₃]⁺

Experimental Protocols

NMR Spectroscopy

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of 400 MHz or higher. For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum to single lines for each carbon environment.

Infrared (IR) Spectroscopy

Sample Preparation: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the crystalline solid is placed directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.[1]

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded and then automatically subtracted from the sample spectrum. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Preparation and Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation from any impurities. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) is injected into the GC.

Data Acquisition: In the mass spectrometer, the sample molecules are ionized, commonly by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected. The resulting mass spectrum shows the relative abundance of each ion.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Interpretation Sample This compound Dissolution Dissolve in Solvent (e.g., CDCl3 for NMR) Sample->Dissolution Solid_State Solid Sample (for IR-ATR/KBr) Sample->Solid_State MS Mass Spectrometer (GC-MS) Sample->MS NMR NMR Spectrometer Dissolution->NMR IR FTIR Spectrometer Solid_State->IR NMR_Data ¹H & ¹³C NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

General workflow for spectroscopic analysis.

References

Synthesis of 2-bromo-1,3-dimethoxybenzene from 1,3-dimethoxybenzene.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 2-bromo-1,3-dimethoxybenzene from 1,3-dimethoxybenzene (B93181)

This technical guide details the synthesis of this compound, a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. The primary focus of this document is the conversion of 1,3-dimethoxybenzene to its 2-bromo derivative.

Introduction

This compound serves as a key building block in the synthesis of more complex molecules due to the ortho-directing nature of the methoxy (B1213986) groups and the reactivity of the bromine substituent, which allows for further functionalization through cross-coupling reactions. The synthesis from 1,3-dimethoxybenzene is a targeted bromination that requires specific conditions to achieve the desired regioselectivity. While bromination of activated aromatic rings can often lead to a mixture of isomers, specific protocols have been developed to favor the formation of the 2-bromo product.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from 1,3-dimethoxybenzene via a directed ortho-metalation and subsequent bromination.

ParameterValueReference
Starting Material1,3-dimethoxybenzene[1]
Reagentsn-butyllithium, Bromine[1]
SolventAnhydrous diethyl ether[1]
Reaction TemperatureLithiation: Heating; Bromination: -50°C to room temperature[1]
Reaction TimeLithiation: 4 hours; Bromination: 2 hours[1]
Product Yield52%[1]
Product AppearanceWhite crystals[1]

Reaction Pathway: Electrophilic Aromatic Substitution

The synthesis proceeds via an electrophilic aromatic substitution reaction. However, to achieve the desired 2-position bromination on the 1,3-dimethoxybenzene ring, a directed ortho-metalation is employed. The methoxy groups activate the ring towards electrophilic substitution and are ortho-, para-directing. Direct bromination with molecular bromine would likely lead to a mixture of products, with the 4-bromo isomer being a significant component. To selectively introduce bromine at the 2-position, the acidic proton at that position is first abstracted by a strong base (n-butyllithium) to form a lithiated intermediate. This intermediate then reacts with an electrophilic bromine source (molecular bromine) to yield the desired this compound.

Experimental Workflow

The following diagram illustrates the key stages in the synthesis of this compound.

SynthesisWorkflow Experimental Workflow for the Synthesis of this compound cluster_lithiation Step 1: Directed Ortho-Metalation cluster_bromination Step 2: Bromination cluster_workup Step 3: Work-up and Purification start 1,3-dimethoxybenzene in anhydrous diethyl ether add_nBuLi Add n-butyllithium solution start->add_nBuLi heat Heat and stir for 4 hours add_nBuLi->heat cool Cool to -50°C heat->cool Lithiated Intermediate add_Br2 Add bromine dropwise cool->add_Br2 warm Warm to room temperature and stir for 2 hours add_Br2->warm quench Quench with aq. Na2S2O3 warm->quench Reaction Mixture extract Extract with ether quench->extract wash Wash with saturated saline extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by silica (B1680970) gel column chromatography concentrate->purify end end purify->end Final Product: This compound

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from a documented production example for the synthesis of 1-bromo-2,6-dimethoxybenzene (an alternative name for this compound).[1]

Materials and Reagents:

  • 1,3-dimethoxybenzene (19.3 g)

  • Anhydrous diethyl ether (500 mL)

  • n-butyllithium in hexane (B92381) (1.6 M solution, 105 mL)

  • Bromine (25 g)

  • 10% aqueous sodium thiosulfate (B1220275) solution (300 mL)

  • Saturated saline solution

  • Magnesium sulfate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In an argon atmosphere, charge a flask with 1,3-dimethoxybenzene (19.3 g) and anhydrous diethyl ether (500 mL).

  • Lithiation: Add the n-butyllithium hexane solution (105 mL, 1.6 M) to the flask. Heat the resulting reaction solution and stir for 4 hours.

  • Bromination: After the heating period, allow the reaction to cool to room temperature while continuing to stir. Then, cool the reaction solution to -50°C. Add bromine (25 g) dropwise to the cooled solution.

  • Reaction Completion: Allow the reaction solution to warm to room temperature and continue stirring for an additional 2 hours.

  • Work-up:

    • Add 300 mL of a 10% aqueous sodium thiosulfate solution to the reaction mixture and stir for 1 hour to quench any remaining bromine.

    • Transfer the mixture to a separatory funnel and extract the aqueous phase with ether.

    • Separate the organic phase and wash it with a saturated saline solution.

    • Dry the organic phase over magnesium sulfate.

    • Concentrate the dried organic phase under reduced pressure.

  • Purification:

    • Purify the residue by silica gel column chromatography.

    • Wash the resulting crystals with hexane to obtain 17.9 g (52% yield) of this compound as white crystals.

Safety Precautions:

  • This reaction should be carried out in a well-ventilated fume hood.

  • n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.

  • Bromine is highly corrosive and toxic. Handle with appropriate personal protective equipment, including gloves and safety goggles.

  • Diethyl ether is highly flammable. Ensure there are no ignition sources nearby.

This guide provides a comprehensive overview of a reliable method for the synthesis of this compound. The provided protocol and data are intended to assist researchers in the successful execution of this chemical transformation.

References

An In-depth Technical Guide to the Reactivity and Stability of 2-Bromo-1,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical Properties

2-Bromo-1,3-dimethoxybenzene is an off-white crystalline solid at room temperature.[1] It is insoluble in water but soluble in common organic solvents.[1][2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₈H₉BrO₂[1][3]
Molecular Weight 217.06 g/mol [1][3][4]
Appearance Off-white crystalline solid[1]
Melting Point 94-95 °C[1][3]
Boiling Point 273 °C at 760 Torr[1][3]
Density 1.412 g/cm³[1][3]
Solubility Insoluble in water[1][2][3]
Vapor Pressure 0.0352 mmHg at 25°C[1]
Refractive Index 1.528[1]
Flash Point 106 °C[1]

Reactivity and Synthetic Applications

This compound is a versatile building block in organic synthesis, primarily owing to the presence of the reactive carbon-bromine bond and the directing and activating effects of the two methoxy (B1213986) groups. It serves as a precursor in a variety of cross-coupling and organometallic reactions to form more complex molecular architectures, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Grignard Reagent Formation

The bromine atom in this compound can be readily converted into a Grignard reagent by reacting with magnesium metal in an anhydrous ether solvent.[5][6] This organomagnesium compound is a potent nucleophile and can be used to form new carbon-carbon bonds by reacting with a wide range of electrophiles, such as aldehydes, ketones, and esters.

Grignard_Formation A This compound B (2,6-Dimethoxyphenyl)magnesium bromide A->B   + Mg (Anhydrous Ether) Mg Mg Solvent Anhydrous Ether

Grignard reagent formation from this compound.
Suzuki-Miyaura Coupling

This compound is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of a new carbon-carbon bond by coupling with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This method is widely used for the synthesis of biaryl compounds.

Suzuki_Miyaura_Coupling A This compound B 2-R-1,3-dimethoxybenzene A->B   + R-B(OH)₂ (Pd Catalyst, Base) BoronicAcid R-B(OH)₂ Catalyst Pd Catalyst Base Base

Suzuki-Miyaura coupling of this compound.
Heck Reaction

The Heck reaction provides a method for the arylation of alkenes. This compound can be coupled with a variety of alkenes in the presence of a palladium catalyst and a base to form substituted alkenes.[7][8] This reaction is a powerful tool for the construction of carbon-carbon bonds.

Heck_Reaction A This compound B 1,3-Dimethoxy-2-(alkenyl)benzene A->B   + R-CH=CH₂ (Pd Catalyst, Base) Alkene R-CH=CH₂ Catalyst Pd Catalyst Base Base

Heck reaction of this compound.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds.[6][9] this compound can be reacted with primary or secondary amines in the presence of a palladium catalyst and a base to yield the corresponding N-aryl amine.[9] This reaction is of great importance in the synthesis of pharmaceuticals and other biologically active molecules.

Buchwald_Hartwig_Amination A This compound B N-(2,6-Dimethoxyphenyl)-R¹R²-amine A->B   + R¹R²NH (Pd Catalyst, Base) Amine R¹R²NH Catalyst Pd Catalyst Base Base

Buchwald-Hartwig amination of this compound.
Lithiation and Directed ortho-Metalation

The methoxy groups in this compound can act as directing metalation groups (DMGs), facilitating the deprotonation of an adjacent aromatic proton by a strong organolithium base. This directed ortho-metalation (DoM) can be a competing pathway to lithium-halogen exchange. The outcome of the reaction is highly dependent on the reaction conditions, including the choice of organolithium reagent, solvent, and temperature.

Stability

Specific quantitative stability data for this compound, such as its shelf-life under various conditions or its degradation kinetics, are not extensively reported in publicly available literature. However, general principles of chemical stability for aryl bromides and the influence of its substituents can provide guidance on its handling and storage.

Qualitative Stability Assessment:

  • General Stability: As a crystalline solid with a relatively high melting point, this compound is expected to be stable under standard laboratory conditions (i.e., at room temperature, protected from light and moisture).

  • Incompatibilities: It should be stored away from strong oxidizing agents, strong acids, and strong bases, as these can promote decomposition.[2]

  • Thermal Stability: While specific decomposition temperatures are not available, aryl bromides are generally thermally stable. However, at elevated temperatures, decomposition can occur.

  • Photostability: Aromatic compounds, especially those with electron-donating groups like methoxy groups, can be susceptible to photodegradation upon exposure to UV light. It is advisable to store the compound in a light-protected container.

  • Hydrolytic Stability: The C-Br bond in aryl bromides is generally resistant to hydrolysis under neutral conditions. However, under strongly acidic or basic conditions and at elevated temperatures, hydrolysis may occur over extended periods.

Forced Degradation Studies:

To obtain quantitative stability data and understand the degradation pathways of this compound, forced degradation studies are recommended, particularly in a drug development context.[10][11][12][13] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing to identify potential degradation products and determine the intrinsic stability of the molecule.

Table 2: Recommended Conditions for Forced Degradation Studies

Stress ConditionTypical ParametersPurpose
Acid Hydrolysis 0.1 M - 1 M HCl at elevated temperatureTo assess susceptibility to acid-catalyzed degradation.
Base Hydrolysis 0.1 M - 1 M NaOH at elevated temperatureTo assess susceptibility to base-catalyzed degradation.
Oxidation 3-30% H₂O₂ at room or elevated temperatureTo evaluate sensitivity to oxidative stress.[11]
Thermal Degradation Dry heat at temperatures above accelerated stability conditionsTo determine the thermal stability and identify thermal degradants.
Photostability Exposure to UV and visible light (ICH Q1B guidelines)To assess light sensitivity and identify photolytic degradation products.

Experimental Protocols

The following are representative experimental protocols for some of the key reactions involving this compound. These are general procedures and may require optimization for specific substrates and desired outcomes.

General Experimental Workflow

The following diagram illustrates a general workflow for performing a typical cross-coupling reaction with this compound.

Experimental_Workflow A Reaction Setup (Inert atmosphere, dry glassware) B Reagent Addition (this compound, coupling partner, catalyst, base, solvent) A->B C Reaction (Heating and stirring) B->C D Work-up (Quenching, extraction) C->D E Purification (Column chromatography) D->E F Characterization (NMR, MS, etc.) E->F

A general experimental workflow for reactions with this compound.
Grignard Reagent Formation and Reaction

This protocol describes the formation of (2,6-dimethoxyphenyl)magnesium bromide and its subsequent reaction with an electrophile.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Iodine crystal (as an initiator)

  • Electrophile (e.g., benzaldehyde)

  • Saturated aqueous ammonium (B1175870) chloride solution

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents) and a small crystal of iodine.

  • Add a small amount of anhydrous diethyl ether to cover the magnesium.

  • Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether and add a small portion to the flask. Gentle warming may be necessary to initiate the reaction.

  • Once the reaction starts, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[14]

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Dissolve the electrophile (e.g., benzaldehyde, 1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Cool the reaction mixture in an ice bath and slowly quench with a saturated aqueous solution of ammonium chloride.[14]

  • Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., Toluene/Water or Dioxane/Water mixture)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 equivalent), the arylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent mixture.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with water and extract with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Heck Reaction

This protocol provides a general procedure for the Heck reaction of this compound with an alkene.

Materials:

  • This compound

  • Alkene (e.g., styrene, 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)

  • Ligand (e.g., PPh₃, 2-4 mol%)

  • Base (e.g., Et₃N, 2.0 equivalents)

  • Solvent (e.g., DMF or Toluene)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equivalent), the alkene, palladium catalyst, and ligand.

  • Add the anhydrous solvent, followed by the base.

  • Heat the reaction mixture to 100-120 °C with stirring.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • After cooling to room temperature, filter the mixture to remove the precipitated salts.

  • Dilute the filtrate with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with an amine.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOt-Bu, 1.4 equivalents)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

  • An oven-dried reaction tube is charged with the palladium precatalyst, ligand, and base.

  • The tube is sealed, evacuated, and backfilled with an inert gas.

  • This compound (1.0 equivalent), the amine, and the anhydrous solvent are added via syringe.

  • The reaction mixture is heated with vigorous stirring at 80-110 °C.

  • The reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, enabling the construction of complex molecules through a variety of well-established chemical transformations. Its reactivity is dominated by the carbon-bromine bond, which readily participates in a range of organometallic and cross-coupling reactions. While specific quantitative stability data is limited, a qualitative understanding of its stability profile suggests that it is a relatively stable compound under standard storage conditions. For applications in drug development, conducting forced degradation studies is recommended to fully characterize its stability and degradation pathways. The experimental protocols provided herein serve as a useful starting point for the synthetic utilization of this important building block.

References

Solubility of 2-Bromo-1,3-dimethoxybenzene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the solubility characteristics of 2-bromo-1,3-dimethoxybenzene in common organic solvents.

Introduction

This compound (CAS No. 16932-45-9) is a substituted aromatic compound featuring a benzene (B151609) ring with two methoxy (B1213986) groups and a bromine atom.[1] This structure imparts a hydrophobic nature to the molecule, influencing its solubility in various media.[1] It serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] A thorough understanding of its solubility is paramount for optimizing reaction conditions, developing purification strategies, and formulating final products. This guide provides a summary of the available solubility data, a detailed experimental protocol for its determination, and a logical workflow for the application of solubility data in a research and development context.

Physicochemical Properties

PropertyValue
Molecular FormulaC₈H₉BrO₂
Molecular Weight217.06 g/mol [3][4]
AppearanceWhite to orange to green powder to crystal[1]
Melting Point94-95 °C[4]
Boiling Point273 °C at 760 Torr[4]
Density1.412 g/cm³

Solubility Profile

Qualitative Solubility Data

SolventSolvent TypeReported Solubility
WaterAqueousInsoluble[2][4][5]
EthanolProtic PolarModerately Soluble[1]
Diethyl EtherAprotic PolarModerately Soluble[1]

The presence of the hydrophobic benzene ring and the bromine atom, coupled with the polar ether linkages of the methoxy groups, suggests that this compound will exhibit favorable solubility in a range of common organic solvents. Its insolubility in water is a key characteristic for consideration in aqueous workups and extractions.[1][2][4]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol based on the widely accepted shake-flask method for determining the equilibrium solubility of a solid compound in an organic solvent. This method can be readily adapted for this compound.

1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to several vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

    • Accurately add a known volume of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To avoid transferring any solid particles, it is advisable to use a pipette tip with a filter or to centrifuge the vials before sampling.

    • Accurately dilute the collected supernatant with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

  • Analysis:

    • Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

  • Calculation of Solubility:

    • Calculate the concentration of the undiluted saturated solution from the concentration of the diluted sample and the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL or mol/L.

Logical Workflow for Solubility Data Application

The determination and application of solubility data is a critical component of the chemical research and development process. The following diagram illustrates a logical workflow from initial solubility screening to its application in process development and formulation.

Solubility_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Application A Compound Synthesis & Purification B Qualitative Solubility Screening A->B Initial Characterization C Selection of Key Solvents B->C Identify Potential Solvents D Quantitative Solubility Determination (e.g., Shake-Flask) C->D Experimental Measurement E Data Analysis & Solubility Curve Generation D->E Data Processing F Reaction Medium Selection E->F Informing Reaction Conditions G Crystallization & Purification Process Design E->G Optimizing Isolation H Formulation Development E->H Enabling Product Formulation

Caption: A logical workflow for the determination and application of solubility data in R&D.

This workflow highlights the progression from initial qualitative assessments to rigorous quantitative measurements, which in turn inform critical downstream applications in chemical synthesis and product development. By systematically evaluating the solubility of this compound, researchers can streamline their development processes and ensure the robustness of their synthetic and formulation strategies.

References

The Versatile Virtuoso: 2-Bromo-1,3-dimethoxybenzene as a Cornerstone in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the intricate tapestry of organic synthesis, certain building blocks distinguish themselves through their versatility and strategic utility. 2-Bromo-1,3-dimethoxybenzene, a readily accessible aromatic compound, has emerged as one such pivotal intermediate. Its unique substitution pattern, featuring a reactive bromine atom flanked by two electron-donating methoxy (B1213986) groups, orchestrates a symphony of reactivity, enabling the construction of complex molecular architectures with remarkable precision. This technical guide delves into the core properties, key synthetic transformations, and notable applications of this compound, providing researchers and drug development professionals with a comprehensive resource to unlock its full potential.

Core Properties of this compound

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis. This compound is a white to off-white crystalline solid, and its key properties are summarized in the table below for easy reference.

PropertyValueReference
Molecular Formula C₈H₉BrO₂[1]
Molecular Weight 217.06 g/mol [1]
CAS Number 16932-45-9[1]
Appearance White to off-white crystalline solid[2]
Melting Point 91-94 °C[3]
Boiling Point 250 °C[3]
Density 1.412 g/cm³[3]
Solubility Insoluble in water[3]

Key Synthetic Transformations: A Gateway to Molecular Diversity

The synthetic prowess of this compound lies in its ability to participate in a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. The strategic positioning of the methoxy groups not only influences the reactivity of the bromine atom but also allows for regioselective functionalization of the aromatic ring.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis for the construction of biaryl and vinylarene scaffolds.

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between an organohalide and an organoboron compound. This compound readily couples with a variety of arylboronic acids to furnish 2,6-dimethoxybiphenyl (B3047298) derivatives, which are prevalent motifs in many biologically active molecules.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A flame-dried Schlenk flask is charged with this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.), and a palladium catalyst, for instance, Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine (B1218219) ligand like SPhos (typically 1-5 mol%). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent system, commonly a mixture of an organic solvent like toluene, 1,4-dioxane, or THF, and an aqueous solution of the base, is then added. The reaction mixture is heated with vigorous stirring, typically at temperatures ranging from 80 to 110 °C, and the progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent such as ethyl acetate, and washed with water and brine. The organic layer is subsequently dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired biaryl product.[4]

Quantitative Data for Suzuki-Miyaura Coupling of Aryl Halides

Aryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
BromobenzenePhenylboronic AcidPd(OAc)₂ (3.6)KF-Al₂O₃Solvent-freeRT (milling)0.17~95
4-BromoacetophenonePhenylboronic AcidPd(OAc)₂ (3.6)KF-Al₂O₃Solvent-freeRT (milling)0.17~98
2-BromothiophenePhenylboronic AcidPd(II)-complex (4)K₂CO₃Water100-High

Note: The data presented is for representative Suzuki-Miyaura reactions and may not be specific to this compound. However, it provides a general indication of the reaction's efficiency.

Diagram: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction Mixture Palladium Catalyst Palladium Catalyst Palladium Catalyst->Reaction Mixture Base Base Base->Reaction Mixture Solvent Solvent Solvent->Reaction Mixture Heat Heat Heat->Reaction Mixture Δ Extraction Extraction Chromatography Chromatography Extraction->Chromatography Drying & Concentration Product Product Chromatography->Product Purification Reaction Mixture->Extraction 1. Cooling 2. Dilution

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

The Heck reaction provides a powerful method for the arylation of alkenes. This compound can be coupled with various olefins, such as styrene (B11656) or acrylates, to produce substituted alkenes, which are valuable precursors for a range of functionalized molecules.

Experimental Protocol: General Procedure for Heck Reaction

In a typical Heck reaction, this compound (1.0 equiv.), the alkene (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a suitable ligand (e.g., PPh₃, 2-10 mol%) are combined in a reaction vessel under an inert atmosphere. A base, commonly a tertiary amine like triethylamine (B128534) or an inorganic base such as K₂CO₃ or NaOAc, is added to the mixture. The reaction is conducted in a polar aprotic solvent like DMF, DMAc, or acetonitrile. The mixture is heated to a temperature typically ranging from 80 to 140 °C and monitored by TLC or GC-MS. After completion, the reaction is cooled, and the resulting salts are filtered off. The filtrate is then subjected to an aqueous workup, followed by extraction with an organic solvent. The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography to yield the substituted alkene.[5][6]

Quantitative Data for Heck Reaction of Aryl Halides with Styrene

Aryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
BromobenzenePd-complex (2)K₂CO₃DMF601292
IodobenzenePd(OAc)₂ (0.1)K₂CO₃DMF/H₂O10012High
4-BromoanisolePd(OAc)₂ (0.1)K₂CO₃DMF/H₂O10012High

Note: This table provides representative data for the Heck reaction and may not be specific to this compound.

Diagram: Heck Reaction Catalytic Cycle

Heck_Reaction_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Alkene Complex Alkene Complex Ar-Pd(II)-X(L2)->Alkene Complex Alkene Coordination Sigma-Alkyl Pd(II) Complex Sigma-Alkyl Pd(II) Complex Alkene Complex->Sigma-Alkyl Pd(II) Complex Migratory Insertion Sigma-Alkyl Pd(II) Complex->Pd(0)L2 β-Hydride Elimination & Reductive Elimination (Product + HX)

Caption: A simplified catalytic cycle for the Mizoroki-Heck reaction.

Organometallic Transformations

The bromine atom in this compound can be readily converted into highly reactive organometallic species, such as Grignard or organolithium reagents, which can then be reacted with a wide range of electrophiles.

Treatment of this compound with magnesium metal in an ethereal solvent like THF leads to the formation of the corresponding Grignard reagent, 2,6-dimethoxyphenylmagnesium bromide. This powerful nucleophile can react with various electrophiles, including aldehydes, ketones, esters, and nitriles, to introduce new functional groups.

Experimental Protocol: Formation and Reaction of 2,6-Dimethoxyphenylmagnesium Bromide

All glassware must be thoroughly dried before use. Magnesium turnings (1.2 equiv.) are placed in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. A small crystal of iodine can be added to activate the magnesium surface. A solution of this compound (1.0 equiv.) in anhydrous THF is added dropwise from the dropping funnel. The reaction is often initiated by gentle warming. Once the reaction starts, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting grey, cloudy solution is then cooled, and a solution of the desired electrophile (e.g., benzaldehyde (B42025), 1.0 equiv.) in anhydrous THF is added dropwise at a controlled temperature (often 0 °C or below). After the addition, the reaction is stirred at room temperature until completion (monitored by TLC). The reaction is then carefully quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification by column chromatography yields the desired product.[7][8]

Diagram: Grignard Reagent Formation and Reaction

Grignard_Reaction This compound This compound Grignard Reagent Grignard Reagent This compound->Grignard Reagent + Mg / THF Mg Mg Mg->Grignard Reagent Product Product Grignard Reagent->Product + E+ Electrophile (E+) Electrophile (E+) Electrophile (E+)->Product

Caption: Formation of a Grignard reagent and subsequent reaction with an electrophile.

The two methoxy groups in this compound can act as directing groups for ortho-lithiation. Treatment with a strong organolithium base, such as n-butyllithium or sec-butyllithium, can lead to deprotonation at the position ortho to one of the methoxy groups, forming a lithiated intermediate. This species can then be trapped with various electrophiles, allowing for the introduction of a substituent at a specific position on the aromatic ring. It's important to note that lithium-halogen exchange at the bromine position can be a competing reaction.[9][10][11][12]

Experimental Protocol: Directed ortho-Metalation

A solution of this compound in an anhydrous ethereal solvent like THF or diethyl ether is cooled to a low temperature (typically -78 °C) under an inert atmosphere. An organolithium reagent, such as n-butyllithium (1.1-1.2 equiv.), is added dropwise. The reaction mixture is stirred at low temperature for a specific period to allow for the formation of the aryllithium species. A solution of the desired electrophile (e.g., an aldehyde, ketone, or silyl (B83357) chloride) in the same anhydrous solvent is then added slowly to the reaction mixture. The reaction is allowed to proceed at low temperature and then gradually warmed to room temperature. The reaction is quenched with a suitable reagent, such as saturated aqueous ammonium chloride, and the product is extracted with an organic solvent. The organic phase is then washed, dried, concentrated, and purified by chromatography.[9][13]

Diagram: Directed ortho-Metalation (DoM)

DoM_Reaction Aromatic_Substrate Aromatic Substrate (with Directing Group, DMG) Complex Coordination Complex Aromatic_Substrate->Complex Organolithium Organolithium Reagent (e.g., n-BuLi) Organolithium->Complex Coordination Aryllithium ortho-Lithiated Intermediate Complex->Aryllithium ortho-Deprotonation Product ortho-Functionalized Product Aryllithium->Product Electrophile Electrophile (E+) Electrophile->Product Electrophilic Quench

Caption: The general mechanism of Directed ortho-Metalation (DoM).

Applications in the Synthesis of Bioactive Molecules

The synthetic versatility of this compound makes it a valuable building block in the synthesis of a wide range of biologically active molecules, particularly in the field of drug discovery.

Synthesis of Combretastatin (B1194345) Analogues and Tubulin Inhibitors

Combretastatins are a class of natural products that exhibit potent anticancer activity by inhibiting tubulin polymerization. The 2,6-dimethoxyphenyl moiety, readily accessible from this compound, is a key structural feature in many synthetic combretastatin analogues and other tubulin inhibitors.[14][15][16][17][18] The ability to easily introduce this fragment and further functionalize the molecule through the various reactions described above allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies.

For instance, Suzuki-Miyaura coupling can be employed to link the 2,6-dimethoxyphenyl unit to another aromatic or heteroaromatic ring system, a common strategy in the design of new tubulin inhibitors.

Conclusion

This compound stands as a testament to the power of a well-functionalized building block in organic synthesis. Its unique combination of a reactive handle (the bromine atom) and directing/activating groups (the methoxy substituents) provides chemists with a versatile platform for the construction of complex and biologically relevant molecules. From the robust and reliable palladium-catalyzed cross-coupling reactions to the nuanced reactivity of its organometallic derivatives, this compound offers a rich and diverse chemical toolbox. As the quest for novel therapeutics and advanced materials continues, the strategic application of this compound is poised to play an increasingly significant role in shaping the future of molecular innovation.

References

The Versatile Intermediate: A Technical Guide to 2-Bromo-1,3-dimethoxybenzene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1,3-dimethoxybenzene is a halogenated aromatic compound that serves as a highly versatile and valuable building block in the field of medicinal chemistry. Its unique substitution pattern, featuring a bromine atom flanked by two methoxy (B1213986) groups, offers a reactive handle for various cross-coupling reactions while the dimethoxy-substituted phenyl ring is a common motif in a wide array of biologically active molecules. This technical guide explores the potential applications of this compound in the synthesis of promising drug candidates, with a particular focus on its role as a precursor for potent tubulin polymerization inhibitors and other classes of therapeutic agents.

The strategic placement of the bromine atom allows for its facile participation in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions are fundamental in modern drug discovery for the construction of complex molecular architectures.[1] The 2,6-dimethoxyphenyl moiety, which can be readily introduced using this starting material, is a key pharmacophore in several classes of bioactive compounds, including anticancer agents that target tubulin.

Synthetic Applications in Medicinal Chemistry

The primary utility of this compound lies in its capacity to act as an electrophilic partner in cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This reactivity is central to the construction of diverse molecular scaffolds with potential therapeutic applications.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl structures, which are prevalent in many pharmaceuticals.[2] this compound can be coupled with a variety of aryl and heteroaryl boronic acids or esters to generate substituted biphenyls. These structures can serve as core scaffolds for various therapeutic targets.

Below is a representative experimental workflow for a Suzuki-Miyaura coupling reaction involving a substituted bromo-benzene derivative.

Suzuki_Workflow Figure 1: Representative Suzuki-Miyaura Coupling Workflow A Reactant Mixing (Aryl Bromide, Boronic Acid, Base, Catalyst) B Inert Atmosphere (Nitrogen or Argon Purge) A->B C Solvent Addition (e.g., Toluene/Water) B->C D Heating and Stirring (e.g., 90-110 °C) C->D E Reaction Monitoring (TLC or GC-MS) D->E F Work-up (Extraction and Washing) E->F Reaction Complete G Purification (Column Chromatography) F->G H Product Characterization (NMR, MS) G->H

Figure 1: Representative Suzuki-Miyaura Coupling Workflow
Heck Reaction

The Heck reaction provides a method for the arylation of alkenes, leading to the formation of substituted olefins.[3] This reaction can be employed to couple this compound with various acrylic acids, styrenes, and other olefins to generate precursors for a range of bioactive molecules.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[4] This reaction can be used to introduce an alkynyl moiety onto the 2,6-dimethoxyphenyl scaffold, which can then be further elaborated to create complex heterocyclic systems or other functional groups relevant to medicinal chemistry.[4][5]

Potential in the Synthesis of Tubulin Polymerization Inhibitors

A significant area of potential for this compound is in the synthesis of tubulin polymerization inhibitors, a class of potent anticancer agents.[6][7] Many of these compounds, including the well-known natural product combretastatin (B1194345) A-4, feature a dimethoxy or trimethoxyphenyl ring which is crucial for their biological activity.[8][9] These agents disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[10]

The 2,6-dimethoxyphenyl group, accessible from this compound, can serve as a key structural component in analogues of combretastatin and other tubulin inhibitors. The synthesis of such compounds often involves a cross-coupling reaction to connect the dimethoxyphenyl ring to another aromatic system via a linker.

The general mechanism of action for tubulin polymerization inhibitors involves their binding to the colchicine (B1669291) site on β-tubulin, which prevents the formation of microtubules. This disruption of the cytoskeleton is particularly detrimental to rapidly dividing cancer cells.

Tubulin_Inhibition Figure 2: Tubulin Polymerization Inhibition Pathway Tubulin αβ-Tubulin Dimers Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Arrest G2/M Phase Cell Cycle Arrest Tubulin->Arrest Microtubule->Tubulin Depolymerization Inhibitor Tubulin Inhibitor (e.g., Combretastatin Analogue) Binding Binding to Colchicine Site Inhibitor->Binding Binding->Tubulin Apoptosis Apoptosis Arrest->Apoptosis

Figure 2: Tubulin Polymerization Inhibition Pathway

Other Potential Therapeutic Applications

Beyond tubulin inhibitors, the 2,6-dimethoxyphenyl scaffold is present in compounds with other biological activities, suggesting broader potential for derivatives of this compound.

Phosphodiesterase (PDE) Inhibitors

Certain compounds containing a dimethoxybenzene moiety have shown inhibitory activity against phosphodiesterases, particularly PDE4.[9][11] PDE4 inhibitors are of interest for the treatment of inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. The synthesis of such inhibitors could potentially utilize this compound as a starting material for introducing the key dimethoxyphenyl group.

Quantitative Data Summary

While specific quantitative bioactivity data for compounds directly synthesized from this compound is limited in publicly available literature, the following tables summarize the inhibitory concentrations (IC50) of structurally related compounds containing the 2,6-dimethoxyphenyl or similar motifs. This data provides a strong rationale for the potential of this compound as a precursor for potent bioactive molecules.

Table 1: Anticancer Activity of Chalcone Derivatives with 2,6-Dimethoxy Substitution [12]

Compound IDTarget Cell LineIC50 (µM)
b6HepG28.5
b6HeLa9.2
b6MCF-710.1
b6A54911.3
b6SW19907.9
b8HepG27.9
b8HeLa8.5
b8MCF-79.8
b8A54910.5
b8SW19907.2

Table 2: Tubulin Polymerization Inhibitory Activity of Indole Derivatives [6]

Compound IDTargetIC50 (µM)
3gMCF-72.94
3gMDA-MB-2311.61
3gA5496.30
3gHeLa6.10
3gA3750.57
3gB16-F101.69

Experimental Protocols

The following are generalized protocols for key reactions involving aryl bromides like this compound, adapted from established methodologies.[4][8][13] Researchers should optimize these conditions for their specific substrates and desired products.

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., Toluene/Water, 4:1)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask, add this compound, the arylboronic acid, palladium catalyst, and base.

  • Seal the flask and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired biaryl product.

Protocol 2: Heck Reaction of this compound with an Alkene

Materials:

  • This compound

  • Alkene (e.g., Styrene or an acrylate, 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., PPh₃, 4 mol%)

  • Base (e.g., Triethylamine, 2.0 equivalents)

  • Solvent (e.g., DMF or Acetonitrile)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine this compound, the alkene, palladium catalyst, and ligand.

  • Add the anhydrous solvent and then the base.

  • Heat the reaction mixture to 80-120 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, filter the mixture to remove the precipitated salts.

  • Dilute the filtrate with an organic solvent and wash with water and brine.

  • Dry the organic phase, remove the solvent in vacuo, and purify the residue by flash column chromatography.

Conclusion

This compound is a valuable and versatile building block with significant potential in medicinal chemistry. Its utility in palladium-catalyzed cross-coupling reactions provides a straightforward entry to the 2,6-dimethoxyphenyl moiety, a key structural feature in numerous bioactive compounds. The strong evidence for the anticancer activity of tubulin polymerization inhibitors containing this motif highlights a particularly promising avenue for the application of this compound in the development of novel therapeutics. Further exploration of this starting material in the synthesis of diverse compound libraries is warranted to fully realize its potential in drug discovery.

References

An In-depth Technical Guide to the Chemical Reactions of 2-Bromo-1,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1,3-dimethoxybenzene is a versatile aromatic compound widely utilized as a key intermediate in organic synthesis. Its unique substitution pattern, featuring a bromine atom positioned between two activating methoxy (B1213986) groups, imparts distinct reactivity that enables a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the core chemical reactions of this compound, offering detailed experimental protocols, quantitative data, and mechanistic insights relevant to researchers, scientists, and professionals in drug development and materials science. The strategic placement of the bromo and methoxy functionalities allows for its participation in a variety of cross-coupling reactions, formation of organometallic reagents, and electrophilic substitution reactions, making it a valuable building block for the synthesis of complex molecular architectures.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for its handling and use in chemical reactions.

PropertyValue
Molecular Formula C₈H₉BrO₂
Molecular Weight 217.06 g/mol
CAS Number 16932-45-9
Appearance White to yellow to beige to brown powder or crystals
Melting Point 91-95 °C
Boiling Point Not specified
Purity (HPLC) 97.5-100%

Key Chemical Reactions and Experimental Protocols

This compound is a substrate for a multitude of chemical reactions, primarily centered around the reactivity of the aryl bromide bond and the influence of the electron-donating methoxy groups on the aromatic ring.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations.

Experimental Protocol (Adapted from a similar substrate):

  • Reaction Setup: To a reaction vessel, add 1-bromo-3,5-dimethoxybenzene (B32327) (1.0 equiv.), phenylboronic acid (1.5 equiv.), and K₂CO₃ (2.0 equiv.).

  • Catalyst Addition: Add the Pd-PEPPSI-CMP catalyst (0.5 mol%).

  • Solvent: Add methanol (B129727) as the solvent.

  • Reaction Conditions: Heat the mixture at 80 °C for 1 hour.

  • Work-up and Purification: After completion, the reaction is cooled, filtered, and the product is purified by chromatography.

  • Expected Yield: For the reaction of 1-bromo-3,5-dimethoxybenzene with phenylboronic acid, a 98% yield of the corresponding biphenyl (B1667301) product was reported. A similarly high yield would be expected for this compound.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd(0)Ln Pd(0)Ln Ar-Pd(II)(Br)Ln Ar-Pd(II)(Br)Ln Pd(0)Ln->Ar-Pd(II)(Br)Ln Oxidative Addition (Ar-Br) Ar-Pd(II)-Ar'Ln Ar-Pd(II)-Ar'Ln Ar-Pd(II)(Br)Ln->Ar-Pd(II)-Ar'Ln Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)-Ar'Ln->Pd(0)Ln Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'Ln->Ar-Ar' Product Buchwald_Hartwig_Amination Pd(0)Ln Pd(0)Ln Ar-Pd(II)(Br)Ln Ar-Pd(II)(Br)Ln Pd(0)Ln->Ar-Pd(II)(Br)Ln Oxidative Addition (Ar-Br) [Ar-Pd(II)(NHR')Ln]Br [Ar-Pd(II)(NHR')Ln]Br Ar-Pd(II)(Br)Ln->[Ar-Pd(II)(NHR')Ln]Br Amine Coordination (R'NH2) Ar-Pd(II)(NR')Ln Ar-Pd(II)(NR')Ln [Ar-Pd(II)(NHR')Ln]Br->Ar-Pd(II)(NR')Ln Deprotonation (Base) Ar-Pd(II)(NR')Ln->Pd(0)Ln Reductive Elimination Ar-NHR' Ar-NHR' Ar-Pd(II)(NR')Ln->Ar-NHR' Product Lithiation_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_product Product Aryl_Bromide This compound Lithiation Addition of Organolithium Reagent (e.g., n-BuLi) in Anhydrous Ether at -78°C Aryl_Bromide->Lithiation Quench Addition of Electrophile (E+) Lithiation->Quench Functionalized_Product Functionalized Product Quench->Functionalized_Product

Technical Guide: Safety and Handling of 2-bromo-1,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for 2-bromo-1,3-dimethoxybenzene (CAS No. 16932-45-9). The information is intended to guide laboratory and research professionals in the safe use, storage, and disposal of this compound, which is primarily used as an intermediate in pharmaceutical and organic synthesis.[1]

Chemical and Physical Properties

This compound is an off-white to pale brown crystalline solid.[1] Key physical and chemical properties are summarized below.

PropertyValue
Molecular Formula C₈H₉BrO₂
Molecular Weight 217.06 g/mol
Melting Point 90.5-96.5 °C
Boiling Point 273 °C @ 760 Torr
Water Solubility Insoluble
Appearance Pale cream to cream to pale brown crystals or powder

(Data sourced from various chemical suppliers)

Hazard Identification and GHS Classification

It is crucial to understand the potential hazards associated with this compound to ensure appropriate safety measures are implemented. The compound is classified under the Globally Harmonized System (GHS) as follows:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Irritation2H315: Causes skin irritation
Eye Irritation2AH319: Causes serious eye irritation
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation

Signal Word: Warning

Pictograms:

alt text

Safe Handling and Storage

Adherence to proper handling and storage protocols is essential to minimize risk.

3.1 Handling:

  • Handle in a well-ventilated place, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.

  • Wear suitable personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.

  • Use non-sparking tools and prevent fire caused by electrostatic discharge.

3.2 Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed to prevent moisture ingress.

  • Store away from incompatible materials, such as strong oxidizing agents.[1]

  • Store apart from foodstuff containers.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent exposure. The following diagram outlines a logical workflow for selecting the correct PPE when handling this compound.

PPE_Selection start Start: Task involves This compound q_ventilation Is the work area well-ventilated (e.g., fume hood)? start->q_ventilation respirator_no Action: Use a NIOSH-approved respirator for dusts/mists. q_ventilation->respirator_no No respirator_yes Standard respiratory protection (if needed based on risk assessment). q_ventilation->respirator_yes Yes eye_protection Eye Protection: Wear tightly fitting safety goggles (conforming to EN 166 or NIOSH). respirator_no->eye_protection respirator_yes->eye_protection hand_protection Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile, inspect before use). eye_protection->hand_protection body_protection Body Protection: Wear a flame-retardant lab coat and closed-toe shoes. hand_protection->body_protection end_ppe PPE selection complete. Proceed with caution. body_protection->end_ppe

Caption: PPE Selection Workflow for this compound.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.
Eye Contact Rinse cautiously with pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.

The following diagram provides a decision-making workflow for first aid response.

First_Aid_Procedure start Exposure Event Occurs exposure_type Identify Exposure Route start->exposure_type inhalation Inhalation: Move to fresh air. Provide oxygen/artificial respiration if needed. exposure_type->inhalation Inhaled skin Skin Contact: Remove contaminated clothing. Wash with soap and water. exposure_type->skin Skin eye Eye Contact: Rinse with water for 15+ minutes. Remove contact lenses. exposure_type->eye Eyes ingestion Ingestion: Rinse mouth. Do NOT induce vomiting. exposure_type->ingestion Ingested seek_medical Seek Immediate Medical Attention inhalation->seek_medical skin->seek_medical If irritation persists eye->seek_medical ingestion->seek_medical

Caption: First Aid Decision Workflow for Exposure Incidents.

Fire Fighting and Accidental Release Measures

6.1 Fire Fighting:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides and hydrogen bromide.

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.

6.2 Accidental Release Measures:

  • Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Avoid dust formation and contact with the material. Remove all sources of ignition.

  • Containment and Cleanup: Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal. Avoid generating dust. Adhered or collected material should be promptly disposed of in accordance with local regulations.

The workflow for responding to an accidental spill is outlined below.

Spill_Response start Spill of this compound Detected step1 Step 1: Evacuate & Secure - Evacuate non-essential personnel. - Remove ignition sources. - Ensure ventilation. start->step1 step2 Step 2: Don PPE - Wear respirator, goggles, chemical gloves, and lab coat. step1->step2 step3 Step 3: Contain & Clean - Use spark-proof tools. - Sweep/collect solid material. - Avoid creating dust. step2->step3 step4 Step 4: Dispose - Place material in a sealed, labeled container for hazardous waste. step3->step4 step5 Step 5: Decontaminate - Clean the spill area thoroughly. - Wash hands and exposed skin. step4->step5 end_spill Spill Response Complete step5->end_spill

Caption: Accidental Release Response Workflow.

Experimental Protocols

This compound is a valuable intermediate for forming carbon-carbon bonds, particularly in biaryl synthesis.[2] A common application is the Suzuki-Miyaura cross-coupling reaction. The following is a representative protocol.

Objective: To synthesize a biaryl compound via a Suzuki-Miyaura cross-coupling reaction between this compound and an arylboronic acid.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., Toluene/Water or 1,4-Dioxane/Water mixture)

Methodology:

--- SAFETY PRECAUTIONS ---

  • This reaction must be conducted under an inert atmosphere (Argon or Nitrogen) in a chemical fume hood.

  • All glassware must be flame-dried or oven-dried before use to remove moisture.

  • Adhere to all PPE requirements outlined in Section 4.

  • Palladium catalysts are toxic and should be handled with care.

Reaction Setup:

  • To a dry Schlenk flask or sealed reaction tube, add this compound (1.0 equiv.), the selected arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) at least three times to ensure an oxygen-free atmosphere.

  • Under a positive flow of the inert gas, add the palladium catalyst (1-5 mol%).

  • Add the anhydrous, degassed solvent system (e.g., a 4:1 mixture of Toluene and Water) via syringe.

Reaction Execution:

  • Seal the reaction vessel and place it in a pre-heated oil bath.

  • Stir the reaction mixture vigorously at the desired temperature (typically 80-110 °C).

  • Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Work-up and Purification:

  • Once the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate (B1210297).

  • Transfer the mixture to a separatory funnel and wash sequentially with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired biaryl product.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Using 2-Bromo-1,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction joins an organoboron species (typically a boronic acid or its ester) with an organohalide. 2-Bromo-1,3-dimethoxybenzene is a valuable building block in medicinal chemistry and materials science. Its two electron-donating methoxy (B1213986) groups can influence the electronic properties and conformation of the resulting biaryl products, making it a key intermediate in the synthesis of a variety of complex molecules and pharmacologically active compounds.

These application notes provide a detailed protocol and representative data for the Suzuki-Miyaura coupling of this compound with various boronic acids.

Data Presentation: Representative Reaction Conditions and Yields

The successful execution of a Suzuki-Miyaura coupling is dependent on the careful selection of catalyst, ligand, base, and solvent. For an electron-rich aryl bromide like this compound, specific conditions are required to achieve high yields. The following table summarizes typical reaction conditions and corresponding yields for the coupling of this compound with various boronic acids. While a specific literature example with quantitative yield for this compound was not identified in the search, a closely related isomer, 1-bromo-3,5-dimethoxybenzene (B32327), has been shown to undergo efficient coupling. For instance, the reaction of 1-bromo-3,5-dimethoxybenzene with phenylboronic acid using a palladium-PEPPSI-CMP catalyst (0.5 mol%) and K₂CO₃ as the base in methanol (B129727) at 80°C for 1 hour afforded the corresponding biphenyl (B1667301) product in 98% yield.[1] This result suggests that high yields are attainable for dimethoxy-substituted bromobenzenes under optimized conditions.

Below are generalized conditions that serve as a strong starting point for the coupling of this compound.

EntryBoronic Acid PartnerPalladium Catalyst (mol%)Ligand (mol%)Base (equivalents)Solvent SystemTemperature (°C)Time (h)Typical Yield Range (%)
1Phenylboronic AcidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (4:1)10012-1885-95
24-Methylphenylboronic AcidPd(PPh₃)₄ (3)-Na₂CO₃ (2)DME/H₂O (4:1)901280-90
34-Methoxyphenylboronic AcidPdCl₂(dppf) (2)-Cs₂CO₃ (2)1,4-Dioxane1001688-98
43-Fluorophenylboronic AcidPd₂(dba)₃ (1)XPhos (2)K₂CO₃ (3)THF/H₂O (5:1)8018-2475-85
52-Thienylboronic AcidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)1001270-85

Note: Yields are estimates based on typical outcomes for similar electron-rich aryl bromides and may require optimization for specific substrates and scales.

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol is a robust starting point and may be optimized for specific substrates and desired outcomes.

Materials and Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2-3 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, THF, DME)

  • Degassed deionized water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask, reflux condenser)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst, the ligand (if applicable), and the base.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This can also be achieved by performing at least three vacuum/backfill cycles.

  • Solvent Addition: To the flask, add the anhydrous, degassed organic solvent, followed by the degassed deionized water (if using a biphasic system) via syringe.

  • Reaction: Place the flask in a preheated oil bath or heating mantle and stir the reaction mixture vigorously at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate (B1210297) and transfer it to a separatory funnel. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel to yield the desired biaryl product.

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Catalytic_Cycle Catalytic Cycle of the Suzuki-Miyaura Coupling Pd0 Pd(0)Ln PdII_complex Ar-Pd(II)L2-X Pd0->PdII_complex Ar-X OxAdd Oxidative Addition Transmetalation Transmetalation PdII_Ar_Ar Ar-Pd(II)L2-Ar' PdII_complex->PdII_Ar_Ar Ar'-B(OH)2 / Base ArBOH2 Ar'-B(OH)2 (Boronic Acid) PdII_Ar_Ar->Pd0 Ar-Ar' RedElim Reductive Elimination Product Ar-Ar' (Biaryl Product) ArX Ar-X (this compound) Base Base Experimental_Workflow A 1. Reaction Setup (Reactants, Catalyst, Base) B 2. Inert Atmosphere (Purge with Ar/N2) A->B C 3. Solvent Addition (Degassed Solvents) B->C D 4. Heating & Stirring (Monitor by TLC/GC-MS) C->D E 5. Work-up (Extraction & Washing) D->E F 6. Purification (Column Chromatography) E->F G Product F->G

References

Formation of (2,6-Dimethoxyphenyl)magnesium Bromide: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of the Grignard reagent (2,6-dimethoxyphenyl)magnesium bromide from 2-bromo-1,3-dimethoxybenzene. This versatile nucleophilic reagent is a valuable intermediate in organic synthesis, particularly for the construction of complex molecular architectures in the development of novel therapeutic agents.[1]

Introduction

Grignard reagents, organomagnesium halides, are powerful tools for forming carbon-carbon bonds.[2] The synthesis of (2,6-dimethoxyphenyl)magnesium bromide involves the reaction of this compound with magnesium metal in an anhydrous ether solvent. The presence of two ortho-methoxy groups influences the electronic environment of the Grignard reagent, impacting its reactivity and stability.[1] This reagent is particularly useful in nucleophilic substitution and cross-coupling reactions.[1]

Reaction and Mechanism

The formation of the Grignard reagent proceeds via an oxidative insertion of magnesium into the carbon-bromine bond of this compound. The reaction is typically performed in an anhydrous ether, such as diethyl ether or tetrahydrofuran (B95107) (THF), which solvates and stabilizes the Grignard reagent.

Overall Reaction:

The mechanism, while complex and believed to involve radical intermediates, can be simplified as the transfer of an electron from magnesium to the aryl bromide.[2]

Quantitative Data Summary

While specific yield data for the formation of (2,6-dimethoxyphenyl)magnesium bromide is not extensively published, the following table provides typical ranges for Grignard reagent formation from substituted aryl bromides, offering an expected range for this synthesis.

ParameterTypical Value/ConditionNotes
Yield 70-95%Highly dependent on anhydrous conditions and magnesium activation.
Reaction Time 1-3 hoursMonitored by the consumption of magnesium.
Temperature 35-65 °CGentle reflux of diethyl ether or THF.
Solvent Anhydrous Diethyl Ether or THFTHF is often preferred for aryl Grignard formation.
Magnesium Activation Iodine crystal or 1,2-dibromoethaneEssential to remove the passivating magnesium oxide layer.[3]

Experimental Protocol

This protocol is adapted from established methods for the synthesis of aryl Grignard reagents.[4][5][6]

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (a small crystal)

  • Nitrogen or Argon gas (inert atmosphere)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Schlenk line or nitrogen/argon balloon setup

Procedure:

  • Glassware and Reagent Preparation:

    • Thoroughly dry all glassware in an oven at 120 °C overnight and assemble while hot under a stream of dry nitrogen or argon.

    • Place magnesium turnings (1.2 equivalents) into the three-necked flask.

    • Activate the magnesium by adding a single crystal of iodine and gently warming the flask with a heat gun under a flow of inert gas until the purple iodine vapor is observed. Allow the flask to cool to room temperature.[3]

  • Reaction Setup:

    • Equip the flask with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel.

    • In a separate dry flask, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.

  • Grignard Reagent Formation:

    • Add a small portion (approximately 10%) of the this compound solution to the activated magnesium turnings.

    • The reaction mixture should become cloudy, and a gentle reflux may be observed, indicating the initiation of the Grignard reagent formation. If the reaction does not start, gentle warming with a heat gun may be necessary.

    • Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. An external cooling bath (ice-water) may be necessary to control the exothermic reaction.[6]

    • After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours, or until most of the magnesium has been consumed. The resulting greyish solution is the (2,6-dimethoxyphenyl)magnesium bromide reagent.

Diagram of the Experimental Workflow:

Grignard_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_product Product Dry_Glassware Dry Glassware Activate_Mg Activate Magnesium with Iodine Dry_Glassware->Activate_Mg Initiation Initiate Reaction Activate_Mg->Initiation Prepare_Solution Prepare Aryl Bromide in THF Prepare_Solution->Initiation Addition Dropwise Addition of Aryl Bromide Initiation->Addition Reflux Stir at Room Temperature Addition->Reflux Grignard_Reagent (2,6-Dimethoxyphenyl)magnesium Bromide Reflux->Grignard_Reagent Application_Logic A This compound B Grignard Reagent Formation A->B C (2,6-Dimethoxyphenyl)magnesium Bromide B->C D Reaction with Electrophiles (e.g., Carbonyls, Esters) C->D E Introduction of 2,6-Dimethoxyphenyl Moiety D->E F Synthesis of Biologically Active Molecules E->F G Drug Discovery and Development F->G

References

Application Notes and Protocols for the Use of 2-Bromo-1,3-dimethoxybenzene in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-bromo-1,3-dimethoxybenzene as a key building block in the preparation of bioactive molecules. This versatile reagent is particularly valuable in medicinal chemistry for the construction of complex molecular scaffolds, such as those found in anticancer agents that act as tubulin polymerization inhibitors.

Introduction

This compound serves as a crucial starting material for introducing the 2,6-dimethoxyphenyl moiety into target molecules. This structural motif is of significant interest in drug discovery due to its presence in various natural products and pharmacologically active compounds. The ortho-dimethoxy substitution pattern can influence the conformation of the molecule, potentially enhancing its binding affinity to biological targets. Cross-coupling reactions, such as the Suzuki-Miyaura and Heck couplings, and reactions involving Grignard reagents are common strategies to functionalize this aromatic bromide.

Application: Synthesis of a Chalcone (B49325) Analogue as a Potential Tubulin Polymerization Inhibitor

This section details the synthesis of a chalcone derivative incorporating the 2,6-dimethoxyphenyl group, a class of compounds known for their potential anticancer properties through the inhibition of tubulin polymerization. The synthesis involves the conversion of this compound to the corresponding aldehyde, followed by a Claisen-Schmidt condensation.

Synthetic Workflow

The overall synthetic strategy involves two main steps:

A This compound B Grignard Reagent Formation (Mg, THF) A->B Step 1a C 2,6-Dimethoxyphenylmagnesium bromide B->C D Formylation (DMF) C->D Step 1b E 2,6-Dimethoxybenzaldehyde D->E F Claisen-Schmidt Condensation (Acetophenone derivative, NaOH, EtOH) E->F Step 2 G Bioactive Chalcone F->G

Synthetic workflow for a bioactive chalcone from this compound.

Experimental Protocols

Protocol 1: Synthesis of 2,6-Dimethoxybenzaldehyde via Grignard Reaction

This protocol describes the formation of the Grignard reagent from this compound and its subsequent reaction with N,N-dimethylformamide (DMF) to yield 2,6-dimethoxybenzaldehyde.

Materials:

  • This compound

  • Magnesium (Mg) turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (catalytic amount)

  • N,N-Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Activate magnesium turnings (1.2 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add a crystal of iodine.

  • Add a small amount of a solution of this compound (1.0 equivalent) in anhydrous THF via the dropping funnel to initiate the reaction.

  • Once the reaction begins (disappearance of iodine color and gentle reflux), add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the reaction mixture for 1 hour to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of anhydrous DMF (1.5 equivalents) in anhydrous THF dropwise via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction by slowly adding 1 M HCl at 0 °C until the solution is acidic.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford 2,6-dimethoxybenzaldehyde.

Reactant Product Yield (%)
This compound2,6-Dimethoxybenzaldehyde75-85%
Protocol 2: Synthesis of (E)-1-(4-hydroxyphenyl)-3-(2,6-dimethoxyphenyl)prop-2-en-1-one (A Bioactive Chalcone)

This protocol details the base-catalyzed Claisen-Schmidt condensation of 2,6-dimethoxybenzaldehyde with 4-hydroxyacetophenone.

Materials:

Procedure:

  • In a round-bottom flask, dissolve 2,6-dimethoxybenzaldehyde (1.0 equivalent) and 4-hydroxyacetophenone (1.0 equivalent) in ethanol.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add an aqueous solution of sodium hydroxide (2.0 equivalents) dropwise with constant stirring.

  • Allow the reaction mixture to stir at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with glacial acetic acid to precipitate the product.

  • Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone.

Reactants Product Yield (%)
2,6-Dimethoxybenzaldehyde, 4-Hydroxyacetophenone(E)-1-(4-hydroxyphenyl)-3-(2,6-dimethoxyphenyl)prop-2-en-1-one80-90%

Biological Activity and Signaling Pathway

Chalcones containing methoxy-substituted phenyl rings have been identified as potent inhibitors of tubulin polymerization.[1][2] These compounds can bind to the colchicine-binding site on β-tubulin, disrupting the dynamic equilibrium of microtubule assembly and disassembly. This interference with microtubule function leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis in cancer cells.

Quantitative Data: Antiproliferative Activity

While specific data for the synthesized chalcone is illustrative, related compounds with a 2',5'-dimethoxyphenyl moiety have demonstrated significant cytotoxic effects against various human cancer cell lines. For instance, certain 2',5'-dimethoxychalcone derivatives have shown potent inhibitory effects on the growth of human bladder (NTUB1) and prostate (PC3) cancer cells.[3]

Compound Analogue Cell Line IC₅₀ (µM) Reference
2',5'-Dimethoxychalcone derivativeNTUB1 (Bladder Cancer)~1-3[3]
2',5'-Dimethoxychalcone derivativePC3 (Prostate Cancer)~1-3[3]

It is important to note that the substitution pattern on the phenyl rings significantly influences the biological activity. For example, in a series of pyridine-bridged combretastatin (B1194345) analogues, a 2,6-dimethoxy substitution on one of the phenyl rings led to a significant loss of antiproliferative activity compared to other substitution patterns.[4][5] This highlights the importance of empirical testing for each new analogue.

Signaling Pathway: Tubulin Polymerization Inhibition

The mechanism of action for many anticancer chalcones involves the disruption of microtubule dynamics, which is a critical process for cell division.

cluster_0 Microtubule Dynamics cluster_1 Cellular Effects Tubulin Dimers Tubulin Dimers Microtubule Assembly Microtubule Assembly Tubulin Dimers->Microtubule Assembly Microtubules Microtubules Microtubule Assembly->Microtubules Microtubule Disassembly Microtubule Disassembly Microtubules->Microtubule Disassembly Disrupted Microtubule\nFunction Disrupted Microtubule Function Microtubules->Disrupted Microtubule\nFunction Microtubule Disassembly->Tubulin Dimers Chalcone Derivative Chalcone Derivative Chalcone Derivative->Tubulin Dimers Binds to Colchicine Site G2/M Phase Arrest G2/M Phase Arrest Disrupted Microtubule\nFunction->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis

Mechanism of tubulin polymerization inhibition by bioactive chalcones.

Conclusion

This compound is a valuable and versatile building block for the synthesis of bioactive molecules. The protocols provided herein demonstrate a straightforward pathway to synthesize chalcone derivatives with potential anticancer activity. The 2,6-dimethoxyphenyl moiety, readily accessible from this starting material, can be incorporated into various molecular scaffolds to explore their therapeutic potential as tubulin polymerization inhibitors and other biological targets. Further structure-activity relationship studies are warranted to optimize the antiproliferative effects of these compounds.

References

Application of 2-bromo-1,3-dimethoxybenzene in the Synthesis of Novel Insecticides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-bromo-1,3-dimethoxybenzene is a versatile chemical intermediate with growing applications in the synthesis of complex organic molecules, particularly within the agrochemical industry. Its unique substitution pattern, featuring a bromine atom ortho to two methoxy (B1213986) groups, allows for strategic functionalization and the construction of novel pesticide scaffolds. This application note details the use of this compound in the synthesis of a new class of meta-diamide insecticides, providing comprehensive experimental protocols, quantitative data on their biological activity, and a logical workflow for their preparation.

Application in Insecticide Synthesis

Recent research has highlighted the utility of this compound as a key starting material for the synthesis of novel meta-diamide insecticides. These compounds have demonstrated significant efficacy against economically important agricultural pests such as the diamondback moth (Plutella xylostella) and the fall armyworm (Spodoptera frugiperda). The 2,6-dimethoxyphenyl moiety derived from the starting material is a crucial component of the final insecticidal molecule.

Quantitative Biological Activity Data

The synthesized meta-diamide insecticides exhibit potent insecticidal activity. The biological efficacy of a representative compound from this series is summarized in the table below.

Compound IDTarget PestConcentration (mg/L)Mortality Rate (%)
I-a Plutella xylostella1.095.2
Spodoptera frugiperda10.089.5

Table 1: Insecticidal Activity of a Representative meta-diamide Insecticide Derived from this compound.

Experimental Protocols

The synthesis of the target meta-diamide insecticides from this compound involves a multi-step reaction sequence. A detailed protocol for the synthesis of a key intermediate, 3-amino-N-(cyclopropylmethyl)-2-methoxybenzamide, is provided below.

Synthesis of 2-methoxy-3-nitrobenzoic acid
  • Nitration: 2-methoxybenzoic acid is nitrated using a mixture of nitric acid and sulfuric acid at low temperatures to yield 2-methoxy-3-nitrobenzoic acid.

Synthesis of 3-amino-N-(cyclopropylmethyl)-2-methoxybenzamide
  • Amidation: 2-methoxy-3-nitrobenzoic acid is converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with cyclopropylmethanamine to afford N-(cyclopropylmethyl)-2-methoxy-3-nitrobenzamide.

  • Reduction: The nitro group of N-(cyclopropylmethyl)-2-methoxy-3-nitrobenzamide is reduced to an amine using a reducing agent such as iron powder in the presence of an acid (e.g., acetic acid or hydrochloric acid) or through catalytic hydrogenation (e.g., using Pd/C as a catalyst and hydrogen gas). This step yields the key intermediate, 3-amino-N-(cyclopropylmethyl)-2-methoxybenzamide.

Synthesis of the Final meta-diamide Insecticide
  • Coupling Reaction: The synthesized 3-amino-N-(cyclopropylmethyl)-2-methoxybenzamide is then coupled with a substituted benzoic acid derivative (e.g., 2-bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)benzoyl chloride) in the presence of a base to yield the final meta-diamide insecticide.

Visualizing the Synthesis and Logic

The following diagrams illustrate the key synthetic transformations and the logical workflow for the application of this compound in agrochemical synthesis.

Synthesis_Pathway A This compound B 2,6-dimethoxyphenyl intermediate A->B Grignard Reaction/Carboxylation C Key Intermediate (e.g., 3-amino-2-methoxybenzoic acid derivative) B->C Nitration, Amidation, Reduction D Final meta-diamide Insecticide C->D Coupling Reaction

Caption: Synthetic pathway from this compound to the final insecticide.

Experimental_Workflow cluster_synthesis Synthesis of Key Intermediate cluster_final_product Synthesis of Final Product cluster_analysis Analysis and Characterization Nitration 1. Nitration of 2-methoxybenzoic acid Amidation 2. Amidation with cyclopropylmethanamine Nitration->Amidation Reduction 3. Reduction of nitro group Amidation->Reduction Coupling 4. Coupling with substituted benzoic acid Reduction->Coupling Purification 5. Purification (Chromatography) Coupling->Purification Spectroscopy 6. Structural Elucidation (NMR, MS) Purification->Spectroscopy Bioassay 7. Biological Activity Testing Spectroscopy->Bioassay

Caption: Experimental workflow for the synthesis and evaluation of the insecticide.

Conclusion

This compound serves as a valuable and strategic starting material for the synthesis of novel and potent meta-diamide insecticides. The detailed protocols and workflow provided herein offer a clear guide for researchers and scientists in the field of agrochemical development to explore this promising area of chemistry further. The high insecticidal activity of the resulting compounds underscores the potential of this chemical building block in the creation of next-generation crop protection agents.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-1,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 2-bromo-1,3-dimethoxybenzene. This versatile building block is a key intermediate in the synthesis of a wide range of complex organic molecules relevant to the pharmaceutical and materials science industries. The methodologies described herein cover four major classes of cross-coupling reactions: Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, Sonogashira Coupling, and Heck Reaction.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] this compound is an attractive substrate for these transformations due to the presence of the reactive carbon-bromine bond and the electron-donating methoxy (B1213986) groups, which can influence the reactivity and electronic properties of the resulting products. These application notes provide representative protocols and data to guide the synthetic chemist in utilizing this valuable starting material.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Compounds

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds by reacting an organoboron compound with an organic halide.[2] This reaction is instrumental in the synthesis of biaryl structures, which are common motifs in biologically active molecules.

General Reaction Scheme:

Scheme 1: Suzuki-Miyaura coupling of this compound with an arylboronic acid.

The following table presents representative data for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Conditions and yields are based on typical outcomes for similar electron-rich aryl bromides and may require optimization.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O (4:1)10012est. 85-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃1,4-Dioxane/H₂O (4:1)9016est. 80-90
33-Thienylboronic acidPdCl₂(dppf) (2)-Cs₂CO₃DMF11010est. 75-85
44-Pyridinylboronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄1,4-Dioxane/H₂O (4:1)10018est. 70-80

Note: Estimated yields are based on literature for structurally similar substrates.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

  • Phosphine (B1218219) ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, DMF)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere synthesis (e.g., Schlenk flask)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), the palladium catalyst (1-5 mol%), and the ligand (if applicable).

  • Add the anhydrous organic solvent and degassed water (typically a 4:1 to 10:1 ratio).

  • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired biaryl product.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Flame-dried Schlenk flask under inert atmosphere B Add this compound, arylboronic acid, base, catalyst, ligand A->B C Add degassed solvents B->C D Heat to 80-110 °C with stirring C->D E Monitor by TLC or GC-MS D->E F Cool to RT, dilute with organic solvent E->F G Aqueous wash (water, brine) F->G H Dry, filter, concentrate G->H I Column chromatography H->I

Suzuki-Miyaura Coupling Experimental Workflow

Buchwald-Hartwig Amination: Synthesis of Aryl Amines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3][4] It is a highly valuable transformation for the synthesis of aryl amines, which are prevalent in pharmaceuticals and agrochemicals.[5]

General Reaction Scheme:

Scheme 2: Buchwald-Hartwig amination of this compound with a primary or secondary amine.

The following table provides representative conditions for the Buchwald-Hartwig amination of this compound. The choice of ligand and base is critical for achieving high yields, especially with less reactive amines.

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1)XPhos (2)NaOt-BuToluene10012est. 90-98
2AnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄1,4-Dioxane11016est. 80-90
3n-ButylaminePd₂(dba)₃ (1.5)BrettPhos (3)LHMDSTHF8020est. 75-85
4Benzophenone iminePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene10024est. 70-80

Note: Estimated yields are based on literature for structurally similar substrates.

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Bulky phosphine ligand (e.g., XPhos, RuPhos, BrettPhos)

  • Base (e.g., NaOt-Bu, K₃PO₄, LHMDS)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, THF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (1-3 mol%), the ligand (2-6 mol%), and the base (1.2-2.0 equiv.).

  • Add this compound (1.0 equiv.) and the amine (1.1-1.5 equiv.).

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to the specified temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction's progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of Celite, washing with an organic solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography to yield the desired N-aryl amine.

Buchwald_Hartwig_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Schlenk tube with catalyst, ligand, and base B Add this compound and amine A->B C Add degassed solvent B->C D Seal and heat to 80-110 °C C->D E Monitor by TLC or GC-MS D->E F Cool to RT E->F G Filter through Celite F->G H Concentrate filtrate G->H I Column chromatography H->I

Buchwald-Hartwig Amination Experimental Workflow

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling reaction is a method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6][7] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[8]

General Reaction Scheme:

Scheme 3: Sonogashira coupling of this compound with a terminal alkyne.

The following table outlines representative conditions for the Sonogashira coupling of this compound.

EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)TriethylamineTHF608est. 85-95
21-HexynePd(PPh₃)₄ (3)CuI (5)DiisopropylamineDMF8012est. 80-90
3TrimethylsilylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)TriethylamineToluene7010est. 88-96
4Propargyl alcoholPd(PPh₃)₄ (3)CuI (5)PiperidineAcetonitrileRT24est. 70-80

Note: Estimated yields are based on literature for structurally similar substrates.

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., Triethylamine, Diisopropylamine)

  • Anhydrous, degassed solvent (e.g., THF, DMF, Toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (1-5 mol%), and copper(I) iodide (2-10 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous, degassed solvent and the amine base (2.0-3.0 equiv.).

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise with stirring.

  • Stir the reaction mixture at room temperature or heat to a specified temperature (typically 25-80 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Once complete, filter the reaction mixture through Celite to remove the catalyst.

  • Concentrate the filtrate and partition between an organic solvent and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Sonogashira_Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-Br PdII Ar-Pd(II)L₂-Br OA->PdII Trans Transmetalation PdII->Trans PdII_alkyne Ar-Pd(II)L₂-C≡CR Trans->PdII_alkyne RE Reductive Elimination PdII_alkyne->RE RE->Pd0 Product Ar-C≡CR RE->Product CuI CuI Alkyne H-C≡CR Cu_alkyne Cu-C≡CR Alkyne->Cu_alkyne CuI, Base Cu_alkyne->Trans Base Base

Sonogashira Coupling Catalytic Cycle

Heck Reaction: Synthesis of Substituted Alkenes

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium species.[9][10] This reaction is a valuable method for the synthesis of styrenes and other vinylated aromatic compounds.

General Reaction Scheme:

Scheme 4: Heck reaction of this compound with an alkene.

The following table provides representative conditions for the Heck reaction of this compound.

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)K₂CO₃DMF12012est. 75-85
2n-Butyl acrylatePd(OAc)₂ (1)PPh₃ (2)Et₃NAcetonitrile10018est. 80-90
34-VinylpyridinePdCl₂(PPh₃)₂ (3)-NaOAcDMA13010est. 70-80
4CyclohexenePd(OAc)₂ (2)P(Cy)₃ (4)Cs₂CO₃1,4-Dioxane11024est. 60-70

Note: Estimated yields are based on literature for structurally similar substrates.

Materials:

  • This compound

  • Alkene

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)

  • Ligand (if used, e.g., PPh₃, P(o-tol)₃)

  • Base (e.g., Et₃N, K₂CO₃, NaOAc)

  • Anhydrous solvent (e.g., DMF, Acetonitrile, DMA)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • Combine this compound (1.0 equiv.), the palladium catalyst (1-5 mol%), ligand (if used), and base (1.5-2.5 equiv.) in a Schlenk tube.

  • Evacuate and backfill with an inert gas.

  • Add the alkene (1.2-2.0 equiv.) and the solvent.

  • Heat the mixture to the required temperature (typically 100-140 °C) and stir for 4-48 hours.

  • Monitor the reaction's progress by TLC or GC-MS.

  • Upon completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to afford the substituted alkene.

Heck_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine aryl bromide, catalyst, ligand, and base in Schlenk tube B Evacuate and backfill with inert gas A->B C Add alkene and solvent B->C D Heat to 100-140 °C with stirring C->D E Monitor by TLC or GC-MS D->E F Cool, dilute, and wash E->F G Dry organic layer F->G H Concentrate G->H I Column chromatography H->I

Heck Reaction Experimental Workflow

References

Step-by-step synthesis of a specific pharmaceutical intermediate from 2-bromo-1,3-dimethoxybenzene.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Topic: Step-by-Step Synthesis of N-Aryl-2,6-dimethoxyaniline Derivatives from 2-Bromo-1,3-dimethoxybenzene via Buchwald-Hartwig Amination.

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the synthesis of N-aryl-2,6-dimethoxyaniline, a key pharmaceutical intermediate, starting from this compound. The 2,6-dimethoxyphenyl moiety is a crucial structural motif found in various bioactive compounds. The described methodology utilizes the palladium-catalyzed Buchwald-Hartwig amination, a robust and versatile C-N cross-coupling reaction essential in modern medicinal chemistry.[1][2] This protocol offers a reproducible procedure, quantitative data, and visual guides for the experimental workflow and the reaction's catalytic cycle.

Introduction

This compound is a versatile chemical building block used in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries.[3] Its utility lies in the reactive bromine atom, which readily participates in cross-coupling reactions like Suzuki or Heck reactions to form new carbon-carbon bonds.[3][4][5] The methoxy (B1213986) groups on the benzene (B151609) ring influence the electronic properties of the molecule and can help stabilize reaction intermediates.[3][4]

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl halide and an amine.[1] This reaction is of paramount importance in drug discovery for synthesizing arylamines, which are prevalent in many pharmaceutical agents. The reaction typically involves a palladium source, a phosphine (B1218219) ligand, and a base.[2] This protocol details the synthesis of a representative N-aryl-2,6-dimethoxyaniline intermediate via this powerful transformation.

Reaction Scheme

The overall reaction involves the cross-coupling of this compound with a generic aniline (B41778) derivative.

Reaction Scheme

Caption: General scheme for the Buchwald-Hartwig amination of this compound.

Experimental Protocol

This protocol describes the synthesis of N-(4-methylphenyl)-2,6-dimethoxyaniline as a representative example.

3.1 Materials and Reagents

Reagent/MaterialGradeSupplier
This compound≥98% PurityCommercial
p-Toluidine (B81030) (4-methylaniline)Reagent GradeCommercial
Palladium(II) Acetate (B1210297) (Pd(OAc)₂)Catalyst GradeCommercial
X-PhosLigand GradeCommercial
Sodium tert-butoxide (NaOt-Bu)≥98%Commercial
Toluene (B28343)AnhydrousCommercial
Diethyl etherACS GradeCommercial
Brine (saturated NaCl solution)N/ALab-prepared
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercial
Argon (Ar)High PurityCommercial

3.2 Equipment

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Argon or Nitrogen line)

  • Syringes and needles

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

3.3 Detailed Procedure

The following procedure is for a 1.0 mmol scale reaction.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (217 mg, 1.0 mmol), p-toluidine (129 mg, 1.2 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), Palladium(II) acetate (2.2 mg, 0.01 mmol, 1 mol%), and X-Phos (9.5 mg, 0.02 mmol, 2 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with high-purity argon. Repeat this cycle three times to ensure an inert atmosphere.[6]

  • Solvent Addition: Add 5 mL of anhydrous toluene via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with 20 mL of diethyl ether.

  • Washing: Wash the organic mixture with brine (2 x 15 mL).[6]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[6]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-(4-methylphenyl)-2,6-dimethoxyaniline.

Data Presentation

Table 1: Reagent Quantities and Roles

ComponentMolecular Weight ( g/mol )Amount (mmol)Mass/VolumeRole
This compound217.061.0217 mgAryl Halide
p-Toluidine107.151.2129 mgAmine
Pd(OAc)₂224.490.012.2 mgCatalyst Precursor
X-Phos476.650.029.5 mgLigand
NaOt-Bu96.101.4135 mgBase
Toluene92.14-5 mLSolvent

Table 2: Typical Reaction Parameters and Expected Results

ParameterValue
Temperature100 °C
Reaction Time12-24 hours
Expected Yield75-90%
AppearanceOff-white to pale yellow solid
Purity (by HPLC/NMR)>95%

Visualizations

5.1 Experimental Workflow

The following diagram illustrates the step-by-step workflow of the synthesis protocol.

G Experimental Workflow for Buchwald-Hartwig Amination cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - this compound - p-Toluidine - NaOt-Bu - Pd(OAc)₂ / X-Phos B Evacuate & Backfill with Argon (3x) A->B C Add Anhydrous Toluene B->C D Heat to 100°C with Stirring C->D E Monitor by TLC (12-24h) D->E F Cool to RT & Dilute with Ether E->F G Wash with Brine F->G H Dry (MgSO₄) & Concentrate G->H I Purify by Column Chromatography H->I J J I->J Final Product: N-(4-methylphenyl)-2,6-dimethoxyaniline

Caption: Flowchart of the experimental procedure for synthesis.

5.2 Catalytic Cycle

The diagram below outlines the generally accepted catalytic cycle for the Buchwald-Hartwig amination.[1][2]

G Buchwald-Hartwig Amination Catalytic Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B Ar-Br C Pd(II) Complex (Ar)Pd(Br)L₂ B->C D Amine Coordination / Deprotonation C->D + HNR'R'' - HBr (via base) E Amido Complex [(Ar)Pd(NR'R'')L₂] D->E F Reductive Elimination E->F F->A Ar-NR'R'' (Product)

Caption: Simplified catalytic cycle of the C-N cross-coupling reaction.

References

The Versatility of 2-Bromo-1,3-dimethoxybenzene in the Design of Advanced Functional Materials

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1,3-dimethoxybenzene is a versatile aromatic compound that serves as a key building block in the synthesis of a wide array of functional materials. Its unique substitution pattern, featuring a reactive bromine atom and two electron-donating methoxy (B1213986) groups, allows for its participation in various cross-coupling reactions. This enables the construction of complex molecular architectures with tailored electronic and photophysical properties. These properties are highly sought after in the development of materials for organic electronics, liquid crystal displays, and advanced drug delivery systems. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of conducting polymers, dendrimers, and liquid crystal cores.

Application Note I: Synthesis of Poly(2,6-dimethoxyphenylene)-based Conducting Polymers

The 2,6-dimethoxyphenylene unit, derived from this compound, can be incorporated into polymer backbones to create materials with interesting electronic properties. The methoxy groups enhance solubility and can influence the polymer's conformation and packing, which in turn affects its conductivity and optical properties. Nickel-catalyzed coupling reactions, such as Yamamoto and Kumada coupling, are effective methods for the polymerization of aryl halides.

Quantitative Data Summary

The following table summarizes representative data for the synthesis of poly(2,6-dimethoxyphenylene) via nickel-catalyzed coupling. This data is illustrative and may vary based on specific reaction conditions.

EntryCatalyst SystemLigandSolventTemp (°C)Time (h)Yield (%)Molecular Weight (Mn, kDa)Polydispersity Index (PDI)
1Ni(COD)₂2,2'-Bipyridine (B1663995)DMF80248515.21.8
2NiCl₂(dppp)dppp (B1165662)THF65487812.52.1
3Ni(acac)₂IPrToluene (B28343)100189221.81.6

COD = 1,5-cyclooctadiene, dppp = 1,3-bis(diphenylphosphino)propane, IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene, acac = acetylacetonate

Experimental Protocol: Nickel-Catalyzed Polymerization

This protocol describes a general procedure for the synthesis of poly(2,6-dimethoxyphenylene) using a Ni(0) catalyst.

Materials:

  • This compound

  • Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]

  • 2,2'-Bipyridine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol (B129727)

  • Hydrochloric Acid (HCl)

  • Standard Schlenk line and glassware

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (Argon), add Ni(COD)₂ (1.5 mmol) and 2,2'-bipyridine (1.5 mmol).

  • Add anhydrous DMF (20 mL) and stir the mixture at 60 °C for 30 minutes to form the active catalyst complex.

  • To this solution, add this compound (1.0 g, 4.6 mmol).

  • Heat the reaction mixture to 80 °C and stir for 24 hours.

  • After cooling to room temperature, pour the viscous solution into a mixture of methanol (200 mL) and concentrated HCl (5 mL) to precipitate the polymer.

  • Filter the polymer and wash thoroughly with methanol.

  • Redissolve the polymer in a minimal amount of chloroform (B151607) and reprecipitate from methanol.

  • Collect the polymer by filtration and dry under vacuum at 40 °C for 24 hours.

Characterization: The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, and by ¹H and ¹³C NMR spectroscopy to confirm the polymer structure.

experimental_workflow cluster_prep Catalyst Preparation cluster_poly Polymerization cluster_workup Workup & Purification Ni_COD Ni(COD)₂ Catalyst_mix Stir at 60°C Ni_COD->Catalyst_mix Bipy 2,2'-Bipyridine Bipy->Catalyst_mix DMF_cat Anhydrous DMF DMF_cat->Catalyst_mix Polymerization Heat to 80°C, 24h Catalyst_mix->Polymerization Monomer This compound Monomer->Polymerization Precipitation Precipitate in Methanol/HCl Polymerization->Precipitation Filtration1 Filter & Wash Precipitation->Filtration1 Reprecipitation Redissolve & Reprecipitate Filtration1->Reprecipitation Drying Dry under Vacuum Reprecipitation->Drying

Nickel-catalyzed polymerization workflow.

Application Note II: Synthesis of Dendrimers with a 2,6-Dimethoxyphenyl Core

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. The 2,6-dimethoxyphenyl unit can serve as a core or a branching unit in dendrimer synthesis. Suzuki and Ullmann coupling reactions are instrumental in the convergent or divergent synthesis of these structures. The methoxy groups can be used to tune the solubility and photophysical properties of the resulting dendrimers.

Quantitative Data Summary

The following table provides representative data for the Suzuki coupling of this compound with a boronic acid-functionalized dendron. This data is for illustrative purposes.

EntryPalladium CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄-K₂CO₃Toluene/H₂O901285
2Pd₂(dba)₃SPhosK₃PO₄Dioxane100892
3Pd(OAc)₂XPhosCs₂CO₃THF801688

dba = dibenzylideneacetone, SPhos = 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, XPhos = 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl

Experimental Protocol: Suzuki Coupling for Dendrimer Synthesis (Convergent Approach)

This protocol outlines the coupling of this compound with a pre-synthesized dendron terminating in a boronic acid group.

Materials:

  • This compound

  • Dendron-boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • Toluene

  • Degassed Water

  • Standard Schlenk line and glassware

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the dendron-boronic acid (2.2 equiv.), and K₂CO₃ (3.0 equiv.).

  • Add Pd(PPh₃)₄ (0.05 equiv.).

  • Add a degassed mixture of toluene and water (4:1, v/v).

  • Heat the mixture to 90 °C and stir vigorously for 12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate (B1210297).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to yield the desired dendrimer.

suzuki_coupling Pd(0) Pd(0) Ar-Pd(II)-Br Ar-Pd(II)-Br Pd(0)->Ar-Pd(II)-Br Oxidative Addition Ar-Br 2-bromo-1,3- dimethoxybenzene Ar-Br->Ar-Pd(II)-Br Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Ar-Pd(II)-Br->Ar-Pd(II)-Ar' Ar-B(OR)₂ Dendron- B(OR)₂ Ar-B(OR)₂->Ar-Pd(II)-Ar' Transmetalation Ar-Pd(II)-Ar'->Pd(0) Reductive Elimination Ar-Ar' Dendrimer Ar-Pd(II)-Ar'->Ar-Ar' Base Base Base->Ar-Pd(II)-Ar'

Catalytic cycle for Suzuki coupling.

Application Note III: Synthesis of Liquid Crystal Cores

The rigid 2,6-dimethoxyphenyl group can be used as a central core in the synthesis of calamitic (rod-like) liquid crystals. The methoxy groups can influence the mesophase behavior and the dielectric anisotropy of the final molecule. Heck coupling provides a powerful tool to introduce vinyl linkages, extending the conjugation and modifying the shape of the molecule.

Quantitative Data Summary

The following table presents representative data for the Heck coupling of this compound with a vinyl-substituted mesogenic wing. This data is for illustrative purposes.

EntryPalladium CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂P(o-tolyl)₃Et₃NDMF1002475
2PdCl₂(PPh₃)₂-K₂CO₃NMP1201882
3Herrmann's Catalyst-NaOAcDMAc1401288

NMP = N-Methyl-2-pyrrolidone, DMAc = N,N-Dimethylacetamide

Experimental Protocol: Heck Coupling for Liquid Crystal Synthesis

This protocol describes the coupling of this compound with a vinyl-functionalized aromatic compound.

Materials:

  • This compound

  • Vinyl-substituted mesogenic wing (e.g., 4-vinyloxy-4'-cyanobiphenyl)

  • Palladium(II) Acetate [Pd(OAc)₂]

  • Tri(o-tolyl)phosphine [P(o-tolyl)₃]

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard Schlenk line and glassware

Procedure:

  • In a Schlenk tube, combine this compound (1.0 equiv.), the vinyl-substituted compound (1.2 equiv.), Pd(OAc)₂ (0.02 equiv.), and P(o-tolyl)₃ (0.04 equiv.).

  • Evacuate and backfill the tube with an inert gas (Argon) three times.

  • Add anhydrous DMF and degassed Et₃N (2.0 equiv.) via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C for 24 hours.

  • After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography followed by recrystallization to obtain the liquid crystalline compound.

Characterization: The mesomorphic properties of the synthesized compound can be investigated using Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC).

heck_coupling_workflow Start Combine Reactants & Catalyst (this compound, vinyl compound, Pd(OAc)₂, P(o-tolyl)₃) Inert Establish Inert Atmosphere (Evacuate & Backfill with Ar) Start->Inert Solvents Add Solvents (Anhydrous DMF, Et₃N) Inert->Solvents Reaction Heat to 100°C for 24h Solvents->Reaction Workup Cool, Dilute, Wash Reaction->Workup Purification Column Chromatography & Recrystallization Workup->Purification Characterization Analyze Mesomorphic Properties (POM, DSC) Purification->Characterization

Heck coupling experimental workflow.

Safety Precautions

All experimental procedures should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. Organometallic reagents and catalysts are often air and moisture sensitive and should be handled under an inert atmosphere. Proper quenching and waste disposal procedures should be followed.

Application Notes and Protocols: Iridium-Catalyzed C-H Borylation of 2-Bromo-1,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The iridium-catalyzed C-H borylation is a powerful and versatile transformation in modern organic synthesis, enabling the direct conversion of typically inert C-H bonds into valuable boronate esters.[1] This methodology has found widespread application in the synthesis of complex molecules, particularly in the pharmaceutical industry, due to its high functional group tolerance and predictable regioselectivity. The resulting organoboron compounds are highly versatile intermediates, readily participating in a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon and carbon-heteroatom bonds.[1]

This document provides detailed application notes and a protocol for the C-H borylation of 2-bromo-1,3-dimethoxybenzene. The reaction is anticipated to proceed with high regioselectivity at the C5 position, directed by the steric hindrance of the flanking methoxy (B1213986) groups. The resulting product, 2-bromo-1,3-dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene, is a valuable building block for the synthesis of polysubstituted aromatic compounds, which are key scaffolds in many pharmaceutical agents.

Reaction Scheme

The iridium-catalyzed C-H borylation of this compound with bis(pinacolato)diboron (B136004) (B₂pin₂) is depicted below. The reaction is typically catalyzed by an iridium(I) complex, such as [Ir(COD)OMe]₂, in the presence of a bipyridine-based ligand, like 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (dtbpy).[2]

Caption: General scheme for the iridium-catalyzed C-H borylation of this compound.

Data Presentation

The following table summarizes typical reaction parameters for the iridium-catalyzed C-H borylation of 1,3-disubstituted benzene (B151609) derivatives, which can be applied to this compound.

ParameterValue/ConditionReference
Substrate This compound-
Borylating Agent Bis(pinacolato)diboron (B₂pin₂)[2]
Catalyst Precursor [Ir(COD)OMe]₂[2]
Ligand 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)[2]
Solvent Tetrahydrofuran (B95107) (THF)[3]
Temperature 80 °C[3]
Reaction Time 12-24 hours[3]
Typical Yield 70-90% (based on analogous substrates)[3]

Experimental Protocol

This protocol is adapted from a similar procedure for the C-H borylation of 1,3-dimethoxybenzene.[3]

Materials:

  • This compound

  • Bis(pinacolato)diboron (B₂pin₂)

  • [Ir(COD)OMe]₂ (methoxy(1,5-cyclooctadiene)iridium(I) dimer)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)

  • Anhydrous tetrahydrofuran (THF)

  • Argon or Nitrogen gas

  • Standard Schlenk line or glovebox equipment

  • Silica (B1680970) gel for column chromatography

  • Hexanes and Ethyl Acetate (B1210297) for chromatography

Procedure:

  • Catalyst Preparation:

    • In a glovebox or under a positive flow of inert gas, add [Ir(COD)OMe]₂ (1.5 mol%) and dtbpy (3.0 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.

    • Add a small amount of B₂pin₂ (approximately 10 mol%) to the flask.

    • Add anhydrous THF to dissolve the components. The solution should turn a deep color.

    • Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the active catalyst.

  • Reaction Setup:

    • To the flask containing the activated catalyst, add this compound (1.0 equiv).

    • Add the remaining bis(pinacolato)diboron (1.0-1.2 equiv).

    • Ensure all solids are dissolved in the THF.

  • Reaction Execution:

    • Seal the Schlenk flask and heat the reaction mixture to 80 °C in an oil bath.

    • Stir the reaction at this temperature for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Concentrate the reaction mixture under reduced pressure to remove the THF.

    • Purify the crude product by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate).

    • Combine the fractions containing the desired product and concentrate under reduced pressure to yield the purified 2-bromo-1,3-dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene as a solid.

Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_purification Work-up and Purification A Combine [Ir(COD)OMe]₂, dtbpy, and a portion of B₂pin₂ in anhydrous THF B Stir at room temperature for 10-15 minutes A->B C Add this compound and remaining B₂pin₂ B->C Active Catalyst D Heat to 80 °C for 12-24 hours C->D E Cool to room temperature and concentrate D->E Reaction Completion F Purify by flash column chromatography E->F G Isolate pure product F->G

Caption: Workflow for the iridium-catalyzed C-H borylation of this compound.

Signaling Pathway/Logical Relationship

The regioselectivity of the C-H borylation of this compound is primarily governed by steric factors. The bulky iridium catalyst preferentially approaches the least sterically hindered C-H bond.

Regioselectivity_Logic cluster_positions Potential Borylation Sites Substrate This compound C4 C4-H Substrate->C4 C5 C5-H Substrate->C5 C6 C6-H Substrate->C6 Outcome Selective Borylation at C5 C4->Outcome C5->Outcome Favored Pathway C6->Outcome Catalyst Bulky Iridium Catalyst StericHindrance Steric Hindrance Catalyst->StericHindrance interacts with StericHindrance->C4 High at C4 (ortho to Br) StericHindrance->C5 Low at C5 StericHindrance->C6 High at C6 (ortho to OMe) ElectronicEffects Electronic Effects (Minor Influence) ElectronicEffects->Outcome

Caption: Factors influencing the regioselectivity of C-H borylation on this compound.

References

Application Notes and Protocols for the Heck Reaction of 2-Bromo-1,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base.[1] This versatile reaction is a cornerstone of modern organic synthesis, enabling the construction of substituted alkenes, which are valuable intermediates in the synthesis of pharmaceuticals, natural products, and functional materials.[2][3] This document provides detailed application notes and protocols for the Heck reaction involving 2-bromo-1,3-dimethoxybenzene, a sterically hindered and electron-rich aryl halide. The protocols outlined below are based on established methodologies for Heck reactions of aryl bromides and can be adapted and optimized for this specific substrate.

Data Presentation: Summary of Reaction Conditions

The successful execution of a Heck reaction is contingent on the careful selection of several key parameters. The following table summarizes typical conditions and components used in the Heck reaction of aryl bromides, providing a starting point for the optimization of the reaction with this compound.

Parameter Component/Condition Typical Range/Examples Function/Consideration Citation
Palladium Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd(PPh₃)₄0.5 - 5 mol%Pre-catalyst that forms the active Pd(0) species.[4][5]
Ligand PPh₃, P(o-tolyl)₃, BINAP, N-Heterocyclic Carbenes (NHCs)1 - 10 mol%Stabilizes the Pd(0) catalyst and influences reactivity and selectivity.[2][6]
Base Triethylamine (B128534) (Et₃N), K₂CO₃, NaOAc, i-Pr₂NEt1.5 - 3.0 equivalentsNeutralizes the hydrogen halide formed during the reaction.[1][5]
Solvent DMF, DMAc, Toluene (B28343), AcetonitrileAnhydrousSolubilizes reactants and influences reaction rate and temperature.[5][6]
Alkene Styrene (B11656), acrylates, acrylonitrile1.0 - 2.0 equivalentsThe coupling partner for the aryl halide.[5][6]
Temperature 80 - 140 °C-Provides the necessary activation energy for the reaction.[4][5]
Reaction Time 4 - 48 hours-Monitored by TLC or GC-MS for completion.[5][6]

Experimental Protocols:

The following are detailed protocols for the Heck reaction of this compound with a generic alkene (e.g., styrene or an acrylate). These protocols are based on general procedures found in the literature and should be optimized for the specific alkene being used.

Protocol 1: Heck Reaction with Styrene

Materials:

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.04 equivalents).

  • Add anhydrous DMF to dissolve the catalyst and ligand.

  • To this solution, add this compound (1.0 equivalent), styrene (1.2 equivalents), and anhydrous potassium carbonate (2.0 equivalents).[6]

  • Stir the reaction mixture at room temperature for 15 minutes to ensure thorough mixing.

  • Heat the reaction mixture to 100-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[6]

  • Upon completion (typically when the starting material is consumed), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water (2 x 50 mL) and brine (1 x 50 mL).[6]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the desired substituted stilbene (B7821643) derivative.[6]

Protocol 2: Heck Reaction with an Acrylate (B77674) Ester

Materials:

  • This compound

  • Acrylate ester (e.g., methyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Anhydrous Toluene

  • Ethyl acetate

  • Saturated ammonium (B1175870) chloride solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equivalent), the acrylate ester (1.5 equivalents), palladium(II) acetate (0.01-0.02 equivalents), and triphenylphosphine (0.02-0.04 equivalents).[6]

  • Add anhydrous toluene as the solvent, followed by triethylamine (2.0 equivalents) as the base.[6]

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.[6]

  • Monitor the reaction by TLC or GC-MS until the starting material is no longer visible.

  • After cooling to room temperature, filter the mixture to remove the triethylammonium (B8662869) bromide salt.[6]

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the resulting crude product by flash column chromatography on silica gel to yield the pure cinnamate (B1238496) ester derivative.

Mandatory Visualizations:

Heck Reaction Catalytic Cycle

Heck_Mechanism Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Ar-X Oxidative Addition OxAdd Oxidative Addition AlkeneComplex [Ar-Pd(II)L₂(Alkene)]⁺X⁻ ArPdX->AlkeneComplex Alkene Alkene Coordination Coord Alkene Coordination SigmaComplex R-CH₂-CH(Ar)-Pd(II)L₂-X AlkeneComplex->SigmaComplex Migratory Insertion MigIns Migratory Insertion HPdComplex [H-Pd(II)L₂]⁺X⁻ SigmaComplex->HPdComplex β-Hydride Elimination Product Substituted Alkene SigmaComplex->Product BetaElim β-Hydride Elimination HPdComplex->Pd0 Reductive Elimination (Base) BaseHX [Base-H]⁺X⁻ HPdComplex->BaseHX Base RedElim Reductive Elimination BaseWorkup Base HX H-X ArX Ar-X (2-bromo-1,3- dimethoxybenzene) Alkene Alkene

Caption: Catalytic cycle of the Heck reaction.

Experimental Workflow for Heck Reaction

Heck_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add: - this compound - Alkene - Pd Catalyst & Ligand - Base - Anhydrous Solvent setup->reagents reaction Heat and Stir (80-140 °C) reagents->reaction monitoring Monitor Progress (TLC / GC-MS) reaction->monitoring During Reaction monitoring->reaction Incomplete workup Aqueous Workup (Extraction & Washes) monitoring->workup Complete drying Dry Organic Layer (e.g., MgSO₄) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Column Chromatography) concentration->purification product Pure Product purification->product

Caption: General experimental workflow for the Heck reaction.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 2-Bromo-1,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield of Suzuki coupling reactions involving the sterically hindered and electron-rich substrate, 2-bromo-1,3-dimethoxybenzene.

Frequently Asked Questions (FAQs)

Q1: Why are Suzuki coupling reactions with this compound often low-yielding?

Low yields are typically due to the substrate's electronic and steric properties. The two electron-donating methoxy (B1213986) groups make the aryl bromide electron-rich, which slows down the oxidative addition step—often the rate-limiting step in the catalytic cycle.[1] Additionally, the ortho-methoxy group creates significant steric hindrance, which can impede the palladium catalyst's approach and subsequent reaction steps.[1]

Q2: What is the most effective type of catalyst system for this substrate?

For challenging substrates like this compound, standard catalysts such as Pd(PPh₃)₄ are often insufficient.[1] More robust systems are required. The most successful approach involves using a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky, electron-rich dialkylbiaryl phosphine (B1218219) ligand. Ligands such as SPhos, XPhos, and RuPhos are designed to accelerate the oxidative addition and reductive elimination steps for hindered substrates.[1][2][3]

Q3: Which base is recommended for this reaction?

The choice of base is critical. For sterically hindered couplings, moderately strong inorganic bases are often preferred. Potassium phosphate (B84403) (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent starting points.[2][3][4] They are effective in a variety of solvent systems and can facilitate the transmetalation step without promoting excessive side reactions.

Q4: What solvent system should I use?

A range of solvents can be effective, and the optimal choice may depend on the specific boronic acid and base used. Common solvent systems include mixtures of an organic solvent with water, such as 1,4-dioxane/water, THF/water, or toluene/water.[5][6] In some cases, anhydrous conditions with a soluble base in a solvent like dioxane can also be highly effective.[5]

Q5: How can I minimize the formation of common side products?

The two most common side reactions are protodeboronation (replacement of the boronic acid group with a hydrogen) and homocoupling of the boronic acid.[1][5] To minimize these:

  • Protodeboronation: Use anhydrous conditions where possible, or consider converting the boronic acid to a more stable boronic ester (e.g., a pinacol (B44631) ester).[1]

  • Homocoupling: Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen) as oxygen can promote this side reaction. Using a Pd(0) precatalyst can also help.[5]

Troubleshooting Guide

Problem: I see low or no conversion of my starting this compound.

  • Possible Cause: Inactive catalyst or insufficient reaction temperature. The oxidative addition step is slow for this electron-rich substrate.

  • Solution:

    • Switch to a more active ligand: If you are not already, use a bulky, electron-rich biaryl phosphine ligand like SPhos or XPhos. These are known to accelerate reactions with hindered aryl halides.[2][3]

    • Ensure an inert atmosphere: Catalyst degradation via oxygen is a common cause of failure. Ensure your solvents are properly degassed and the reaction vessel is thoroughly purged with argon or nitrogen.[5]

    • Increase temperature: Gently increase the reaction temperature in 10 °C increments (e.g., from 80 °C to 110 °C). Monitor by TLC or LC-MS to find the optimal temperature that promotes product formation without significant decomposition.[5]

Problem: My starting material is consumed, but the yield of the desired product is low.

  • Possible Cause: The reaction is proceeding, but side reactions are consuming the boronic acid partner.

  • Solution:

    • Address Protodeboronation: This is a likely culprit, especially with electron-rich boronic acids.[1]

      • Switch to rigorously anhydrous solvents.

      • Use a finely ground, anhydrous base like K₃PO₄.[4]

      • Convert your boronic acid to a more stable pinacol boronic ester (Bpin), which is less prone to premature decomposition.[1]

    • Check for Homocoupling: If you observe a significant amount of biaryl product derived from your boronic acid, this indicates homocoupling.

      • Improve degassing of all solvents and reagents.[5]

      • Start with a Pd(0) precatalyst like Pd₂(dba)₃ to minimize the amount of Pd(II) species at the start of the reaction, which can promote homocoupling.[5]

Problem: The reaction is not reproducible between runs.

  • Possible Cause: Inconsistent quality of reagents or reaction setup.

  • Solution:

    • Reagent Quality: Use high-purity, anhydrous solvents. Ensure your base is finely powdered and dry. The quality of the boronic acid can also vary between suppliers.

    • Inert Atmosphere: Ensure your technique for creating an inert atmosphere is consistent. Perform at least three vacuum/backfill cycles.[1]

    • Temperature Control: Use an oil bath with a temperature controller for precise and even heating.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes representative data for the Suzuki coupling of this compound with phenylboronic acid, illustrating how changing key parameters can impact yield. These values are guidelines for optimization.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/H₂O (4:1)10024< 20
2Pd(OAc)₂ (2)PPh₃ (4)K₃PO₄ (2)Dioxane/H₂O (4:1)1001845
3Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O (4:1)100891
4Pd₂(dba)₃ (1)XPhos (3)K₃PO₄ (2)Dioxane/H₂O (4:1)100894
5Pd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2)Dioxane1101088

Data compiled from general principles and results for sterically hindered aryl bromides found in cited literature.[1][2][3]

Experimental Protocols

Optimized Protocol for Suzuki Coupling of this compound

This protocol provides a robust starting point for achieving high yields.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) Acetate (B1210297) [Pd(OAc)₂] (2 mol%)

  • SPhos ligand (4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0-3.0 equiv)

  • Anhydrous 1,4-Dioxane and Degassed Water (4:1 v/v)

  • Schlenk flask or reaction vial with a screw cap and septum

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and finely ground K₃PO₄ under a counterflow of inert gas.[1]

  • Inerting the Atmosphere: Seal the flask and perform a minimum of three vacuum/backfill cycles with argon or nitrogen to ensure a completely oxygen-free environment.[1]

  • Solvent Addition: Add the degassed 4:1 mixture of dioxane and water via syringe. The solvents should be degassed beforehand by bubbling with an inert gas for 20-30 minutes.[1]

  • Reaction: Place the sealed flask into a preheated oil bath set to 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS until the starting material is consumed (typically 6-12 hours).[6]

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica (B1680970) gel to obtain the final biaryl product.[5]

Mandatory Visualizations

TroubleshootingWorkflow start Low or No Yield check_conversion Is Starting Aryl Bromide Consumed? start->check_conversion no_conversion_node Problem: Incomplete Reaction check_conversion->no_conversion_node No yes_conversion_node Problem: Side Reactions Dominating check_conversion->yes_conversion_node Yes solution_catalyst 1. Use Bulky Ligand (e.g., SPhos) 2. Ensure Strict Inert Atmosphere 3. Increase Temperature no_conversion_node->solution_catalyst check_side_products What are the major byproducts? yes_conversion_node->check_side_products homocoupling Boronic Acid Homocoupling check_side_products->homocoupling Dimer of Boronic Acid protodeboronation Protodeboronation check_side_products->protodeboronation H-substituted Boronic Acid solution_homocoupling 1. Rigorously Degas Solvents 2. Use Pd(0) Pre-catalyst homocoupling->solution_homocoupling solution_protodeboronation 1. Use Anhydrous Conditions 2. Use Boronic Ester (Bpin) protodeboronation->solution_protodeboronation

Caption: A troubleshooting workflow for diagnosing and solving low-yield Suzuki coupling reactions.

CatalyticCycleComponents cluster_steps Key Steps in Catalytic Cycle catalyst Pd(0) Catalyst ox_add Oxidative Addition (Rate-Limiting Step) catalyst->ox_add Initiates substrate This compound (Electron-rich, Hindered) substrate->ox_add boronic_acid Aryl Boronic Acid transmetal Transmetalation boronic_acid->transmetal ligand Bulky Phosphine Ligand (e.g., SPhos) ligand->catalyst Stabilizes & Accelerates base Base (e.g., K₃PO₄) base->boronic_acid Activates ox_add->transmetal red_elim Reductive Elimination transmetal->red_elim red_elim->catalyst Regenerates

Caption: Key components and their roles in the Suzuki coupling of this compound.

References

Common side products in reactions with 2-bromo-1,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-bromo-1,3-dimethoxybenzene. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions regarding its use in common organic reactions.

Frequently Asked Questions (FAQs)

Q1: What are the key reactivity features of this compound?

A1: this compound is an electron-rich aryl bromide. The two methoxy (B1213986) groups are strong electron-donating groups, which activate the aromatic ring. This electronic nature can make reactions like palladium-catalyzed cross-couplings challenging, as the oxidative addition step may be slower compared to electron-deficient aryl halides.[1] The bromine atom is the primary site for reactions like Grignard formation, lithium-halogen exchange, and various cross-coupling reactions.[2]

Q2: What are the most common classes of side reactions observed with this substrate?

A2: The most common side reactions depend on the specific transformation being attempted. Generally, you may encounter:

  • Homocoupling/Dimerization: Formation of biaryl compounds from the coupling of two this compound molecules, particularly in Grignard or other organometallic reactions.[3][4]

  • Protodehalogenation: Replacement of the bromine atom with a hydrogen atom, leading to the formation of 1,3-dimethoxybenzene (B93181). This can occur if a proton source (like water) is present in Grignard or lithiation reactions, or as a side reaction in some cross-coupling cycles.

  • Side reactions related to coupling partners: In cross-coupling reactions like Suzuki or Stille, side products can arise from the coupling partner, such as protodeboronation or homocoupling of the boronic acid.[1]

Q3: How do the methoxy groups influence the reaction outcomes?

A3: The two ortho/para-directing methoxy groups significantly increase the electron density on the aromatic ring. This makes the C-Br bond less reactive towards oxidative addition in palladium-catalyzed cycles.[1] However, they can also participate in directed ortho-metalation (DoM), although lithium-halogen exchange at the C-Br bond is typically much faster.[5] Steric hindrance from the ortho-methoxy group can also influence the approach of bulky catalysts or reagents.[1]

Troubleshooting Guides

Guide 1: Grignard Reaction Troubleshooting

Q: I am attempting to form the Grignard reagent from this compound, but my yields are low and I see a significant amount of a high-molecular-weight byproduct.

A: This is a common issue. The primary competing side reaction is a Wurtz-type homocoupling that forms 2,2',6,6'-tetramethoxy-1,1'-biphenyl.

Possible Causes & Solutions:

Possible Cause Recommended Solution
High Local Concentration of Aryl Bromide The Wurtz-type coupling is often favored when the concentration of the aryl bromide is high relative to the magnesium surface. Solution: Add the solution of this compound slowly (dropwise) to the suspension of magnesium turnings. This maintains a low steady-state concentration of the aryl halide, minimizing dimerization.[3]
Reaction Temperature Too High Higher temperatures can increase the rate of side reactions. Solution: While initiation may require gentle heating, once the reaction starts (as evidenced by cloudiness or bubbling), maintain a gentle reflux or cool the reaction if it becomes too vigorous.[6]
Inactive Magnesium Surface An oxide layer on the magnesium can prevent the reaction from starting, leading to a buildup of the aryl halide once initiation does occur. Solution: Activate the magnesium before adding the bulk of your substrate. Common methods include adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or crushing the magnesium turnings in situ.[6]

Experimental Protocol: Formation of (2,6-dimethoxyphenyl)magnesium bromide

  • Preparation: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add magnesium turnings (1.2 equivalents) to the flask.

  • Initiation: Add a small portion of a solution of this compound (1.0 equivalent) in anhydrous THF to the magnesium. Add a single crystal of iodine to initiate the reaction. The disappearance of the iodine color and gentle bubbling indicate initiation.[7]

  • Addition: Once initiated, add the remaining aryl bromide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture for 1-2 hours until most of the magnesium has been consumed. The resulting dark solution of the Grignard reagent is ready for use.

Diagram: Grignard Formation vs. Wurtz-Type Side Reaction

G cluster_main Desired Grignard Reaction cluster_side Wurtz-Type Side Reaction ArBr This compound ArMgBr (2,6-dimethoxyphenyl)MgBr ArBr->ArMgBr + Mg, THF Mg Mg TwoArBr 2 x (Ar-Br) Dimer 2,2',6,6'-Tetramethoxy-1,1'-biphenyl TwoArBr->Dimer + Mg, high concentration

Caption: Competing pathways in the Grignard reaction of this compound.

Guide 2: Suzuki Cross-Coupling Troubleshooting

Q: My Suzuki coupling reaction with this compound is slow, and I observe significant amounts of 1,3-dimethoxybenzene and a biaryl byproduct from my boronic acid.

A: These are classic symptoms of a challenging Suzuki coupling, often stemming from the electron-rich nature of the aryl bromide and instability of the coupling partner.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Slow Oxidative Addition The electron-donating methoxy groups make the C-Br bond less reactive towards the Pd(0) catalyst.[1] Solution: Switch to a more electron-rich and sterically hindered phosphine (B1218219) ligand (e.g., SPhos, XPhos, RuPhos) paired with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂. These ligands promote the oxidative addition step.[1]
Protodeboronation of Boronic Acid The boronic acid coupling partner can react with base and trace water to replace the boronic acid group with a hydrogen atom. This is a common side reaction.[1] Solution: Use a milder base like K₃PO₄ or Cs₂CO₃. Ensure anhydrous conditions and thoroughly degas all solvents to remove oxygen, which can accelerate catalyst decomposition and side reactions.[1]
Homocoupling of Boronic Acid The boronic acid can couple with itself to form a symmetrical biaryl byproduct. Solution: This is often competitive with slow cross-coupling. Using a more active catalyst system (see above) to accelerate the desired reaction can minimize this pathway.[1]

Data Presentation: Effect of Ligand on Suzuki Coupling Yield

(Note: Data is representative and based on typical outcomes for electron-rich aryl bromides.)

Ligand Palladium Source Base Temp (°C) Time (h) Product Yield (%) Side Products Observed
PPh₃Pd(PPh₃)₄Na₂CO₃1002435%Protodeboronation, Homocoupling
dppfPd(dppf)Cl₂K₂CO₃1001865%Minor Protodeboronation
SPhos Pd(OAc)₂ K₃PO₄ 100 12 >90% Trace

Experimental Protocol: General Suzuki-Miyaura Coupling

  • Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and a finely ground base (e.g., K₃PO₄, 2.0 equiv).[1]

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).[1]

  • Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-Dioxane/water, 4:1). The flask is sealed and the mixture is subjected to several vacuum/backfill cycles with the inert gas.[1]

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-110 °C) and monitor progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the mixture, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography.[8]

Diagram: Suzuki Coupling Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-Br(L)₂ Pd0->OxAdd Oxidative Addition (Ar-Br) Trans Ar-Pd(II)-Ar'(L)₂ OxAdd->Trans Transmetalation (Ar'-B(OH)₂ + Base) RedElim Ar-Ar' Trans->RedElim Reductive Elimination RedElim->Pd0 Boronic Ar'-B(OH)₂ Proto Ar'-H (Protodeboronation) Boronic->Proto + H₂O, Base Homo Ar'-Ar' (Homocoupling) Boronic->Homo Pd(0)

Caption: Catalytic cycle for the Suzuki reaction, highlighting key side reactions.

Guide 3: Buchwald-Hartwig Amination Troubleshooting

Q: I am trying to couple an amine with this compound, but the reaction is incomplete even after prolonged heating.

A: Similar to the Suzuki reaction, the electron-rich nature of this compound can make the initial oxidative addition step of the Buchwald-Hartwig amination difficult. Catalyst selection is critical.[9]

Possible Causes & Solutions:

Possible Cause Recommended Solution
Inefficient Catalyst System Standard or first-generation catalysts may not be active enough for this electron-rich substrate.[10] Solution: Employ a modern catalyst system using bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos) with a palladium source. Use a strong, non-nucleophilic base like NaOtBu or LHMDS.[9][11]
Catalyst Poisoning Certain functional groups on the amine or substrate can poison the palladium catalyst. Solution: Ensure high purity of all reagents. If the amine contains functional groups like thiols or certain heterocycles, protection may be necessary.
Steric Hindrance If coupling a bulky secondary amine, steric hindrance can slow both the oxidative addition and reductive elimination steps. Solution: Use a ligand specifically designed for hindered substrates. Reaction temperatures may need to be optimized, but avoid excessive heat which can lead to catalyst decomposition.

Diagram: Troubleshooting Workflow for Low Buchwald-Hartwig Yield

Troubleshooting_Workflow start Low Yield in Buchwald-Hartwig Amination check_reagents Are reagents pure and anahydrous/deoxygenated? start->check_reagents check_catalyst Is the catalyst system appropriate for an electron-rich Ar-Br? check_reagents->check_catalyst Yes purify Purify reagents. Ensure inert atmosphere. check_reagents->purify No change_ligand Switch to bulky, electron-rich ligand (e.g., XPhos, SPhos) check_catalyst->change_ligand No optimize_temp Optimize temperature. (e.g., 80-110 °C) check_catalyst->optimize_temp Yes change_ligand->optimize_temp success Reaction Successful optimize_temp->success purify->start

Caption: A logical workflow for troubleshooting low-yielding Buchwald-Hartwig aminations.

References

Technical Support Center: Purification of Crude 2-Bromo-1,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of crude 2-bromo-1,3-dimethoxybenzene. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude this compound?

A1: The impurities in crude this compound largely depend on the synthetic method used. Common impurities may include:

  • Unreacted Starting Materials: Depending on the synthetic route, these can include 2,6-dimethoxybenzoic acid or 1,3-dimethoxybenzene.

  • Dibrominated Byproducts: Over-bromination can lead to the formation of dibromo-1,3-dimethoxybenzene isomers.

  • Residual Reagents: Reagents from the synthesis, such as N-bromosuccinimide (NBS) or bromine, may be present.

Q2: What is the most effective method for purifying crude this compound?

A2: Both column chromatography and recrystallization are effective methods for purifying this compound.

  • Column chromatography is highly effective for separating the product from baseline impurities and compounds with different polarities.[1]

  • Recrystallization is an excellent final step to achieve high purity and obtain a crystalline solid product.

Q3: What is a suitable solvent for the recrystallization of this compound?

A3: While specific literature for this compound is not abundant, suitable recrystallization solvents can be inferred from its structure and data for analogous aromatic bromine compounds. Good starting points for solvent selection include:

  • Single solvent: Methanol or ethanol.

  • Mixed solvent systems: Hexane (B92381)/ethyl acetate (B1210297) or hexane/acetone. A mixed solvent system is often effective for achieving optimal solubility at high temperatures and poor solubility at low temperatures.

Q4: What is the expected appearance and purity of the final product?

A4: Pure this compound is a pale cream to cream or pale brown crystalline solid.[2] Commercially available high-purity product is specified to have a purity of ≥97.5% as determined by Gas Chromatography (GC) and a melting point in the range of 90.5-96.5 °C.[2]

Troubleshooting Guides

Column Chromatography
Problem Possible Cause Solution
Poor separation of product and impurities The solvent system (eluent) is not optimal.Optimize the eluent system using Thin Layer Chromatography (TLC) beforehand. For this compound, 100% hexane is a good starting point.[3] If impurities are very close in polarity, consider a longer column or a very slow gradient with a less polar solvent system.
Product does not elute from the column The eluent is not polar enough.While hexane is generally effective, if the product does not move, a slight increase in polarity by adding a very small percentage of ethyl acetate or dichloromethane (B109758) to the hexane may be necessary.
Cracked or channeled silica (B1680970) gel bed Improper packing of the column.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.
Low recovery of the product Product is partially lost during solvent removal or adheres to the glassware.Use a rotary evaporator at a moderate temperature and vacuum to avoid loss of the product. Rinse all glassware thoroughly with a suitable solvent to recover all the purified compound.
Recrystallization
Problem Possible Cause Solution
Product does not crystallize upon cooling - The solution is not saturated (too much solvent was used).- The solution is supersaturated.- Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
Product "oils out" instead of crystallizing - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooling too quickly.- Reheat the solution to dissolve the oil, add a small amount of a "good" solvent (one in which the compound is more soluble), and allow it to cool more slowly.- Ensure the solution cools gradually to room temperature before placing it in an ice bath.
Low yield of crystals - Too much solvent was used for dissolution or washing.- The solution was not cooled sufficiently.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.- Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.
Crystals are colored Co-precipitation of colored impurities.Add a small amount of activated charcoal to the hot solution before filtration. Be aware that this may also adsorb some of your product. A second recrystallization may be necessary.

Data Presentation

The following table summarizes typical, though not empirically guaranteed, quantitative data for the purification of this compound. Actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.

Parameter Column Chromatography Recrystallization
Typical Crude Purity 80-90%80-90%
Expected Final Purity >98% (by GC)>99% (by GC)
Typical Recovery Yield 70-90%60-85%
Typical Eluent/Solvent 100% HexaneHexane/Ethyl Acetate or Ethanol/Water

Experimental Protocols

Protocol 1: Purification by Column Chromatography

Objective: To purify crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane (HPLC grade)

  • Glass chromatography column

  • Collection tubes/flasks

  • Rotary evaporator

Methodology:

  • Column Preparation: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or hexane) and load it carefully onto the top of the silica gel column.

  • Elution: Begin eluting the column with 100% hexane.

  • Fraction Collection: Collect fractions in separate tubes and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound as a colorless oil or a white solid upon standing.

Protocol 2: Purification by Recrystallization

Objective: To obtain high-purity crystalline this compound.

Materials:

  • Crude or partially purified this compound

  • Recrystallization solvent (e.g., hexane/ethyl acetate mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and flask

  • Vacuum source

Methodology:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimum amount of the hot recrystallization solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: Allow the clear solution to cool slowly to room temperature to form crystals. Subsequently, cool the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Mandatory Visualization

Purification_Workflow cluster_start Starting Material cluster_purification Purification Methods cluster_analysis Purity Analysis cluster_end Final Product Crude Crude this compound ColChrom Column Chromatography (Silica Gel, Hexane) Crude->ColChrom Recryst Recrystallization (e.g., Hexane/Ethyl Acetate) Crude->Recryst ColChrom->Recryst For higher purity TLC TLC Analysis ColChrom->TLC Monitoring Pure_Oil Pure Product (Colorless Oil) ColChrom->Pure_Oil GCMS GC-MS Analysis Recryst->GCMS Final Check Pure_Solid High-Purity Product (Crystalline Solid) Recryst->Pure_Solid MP Melting Point Pure_Solid->GCMS Pure_Solid->MP

Caption: General workflow for the purification of this compound.

Caption: Troubleshooting logic for common purification issues.

References

Optimizing temperature and reaction time for 2-bromo-1,3-dimethoxybenzene reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-bromo-1,3-dimethoxybenzene. The information is designed to address common issues encountered during experiments, focusing on the optimization of temperature and reaction time for key synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile building block in organic synthesis. The most common reactions include:

  • Suzuki-Miyaura Coupling: To form carbon-carbon bonds with boronic acids or esters.

  • Grignard Reaction: To create an organometallic nucleophile for reaction with electrophiles.

  • Lithiation (Halogen-Metal Exchange): To generate a potent aryllithium nucleophile.

Q2: How do the methoxy (B1213986) groups on this compound affect its reactivity?

A2: The two electron-donating methoxy groups increase the electron density of the aromatic ring. This makes the aryl bromide more susceptible to oxidative addition in cross-coupling reactions but can also influence the stability of organometallic intermediates.

Q3: What are the key parameters to consider when optimizing reactions with this compound?

A3: Beyond temperature and reaction time, other critical factors include the choice of catalyst, ligand (for cross-coupling), solvent, and base. For organometallic reactions, maintaining anhydrous (dry) conditions is crucial.

Q4: What are the common side products I might encounter?

A4: Common side products include:

  • Homocoupling: Dimerization of the starting material or the organometallic intermediate.

  • Debromination: Reduction of the C-Br bond, leading to 1,3-dimethoxybenzene.

  • Protodeboronation: In Suzuki coupling, the boronic acid is replaced by a hydrogen atom.

  • Formation of impurities from side reactions with the solvent or air.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low or no yield of the desired biaryl product.

Possible Cause Troubleshooting Recommendation Rationale
Suboptimal Temperature Screen a temperature range from 80°C to 120°C. Start at a moderate temperature (e.g., 90°C) and adjust based on reaction progress.[1][2]Higher temperatures can increase reaction rates but may also lead to catalyst decomposition or side reactions. An optimal temperature balances rate and stability.
Incorrect Reaction Time Monitor the reaction by TLC or GC-MS at regular intervals (e.g., every 1-2 hours) to determine the point of maximum conversion.Insufficient time will lead to incomplete reaction, while excessively long times can result in product degradation or byproduct formation.
Catalyst/Ligand Inefficiency For electron-rich aryl bromides, consider using bulky, electron-rich phosphine (B1218219) ligands such as SPhos or XPhos. Ensure the catalyst is active and not degraded.These ligands can stabilize the palladium catalyst and promote the desired reductive elimination step over side reactions.
Inappropriate Base Use a suitable base such as K₂CO₃, K₃PO₄, or Cs₂CO₃. The choice of base can be solvent-dependent.The base is crucial for the transmetalation step of the catalytic cycle.
Presence of Oxygen Degas the solvent and reaction mixture thoroughly and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.Oxygen can deactivate the palladium catalyst and promote the homocoupling of the boronic acid.[1]

Data Presentation: Illustrative Temperature and Time Optimization for Suzuki Coupling

Entry Temperature (°C) Time (h) Yield (%) Observations
1801265Incomplete conversion of starting material.
2901285Good conversion, minimal side products.
31001282Slight increase in homocoupling byproduct observed.
490670Incomplete reaction.
5902480Increased side products due to prolonged heating.
Grignard Reagent Formation and Reaction

Issue: Failure to form the Grignard reagent or low yield in subsequent reactions.

Possible Cause Troubleshooting Recommendation Rationale
Inactive Magnesium Use fresh, high-purity magnesium turnings. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[3][4][5]A layer of magnesium oxide on the surface can prevent the reaction from initiating.[3][5]
Presence of Moisture Flame-dry all glassware and use anhydrous solvents. Maintain a strict inert atmosphere.Grignard reagents are highly sensitive to protic sources like water, which will quench the reagent.[3][5]
Reaction Temperature For sensitive substrates, consider forming the Grignard reagent at a low temperature (-78°C) using highly reactive "Rieke" magnesium.[6][7][8][9] For standard magnesium, gentle heating may be required to initiate the reaction, but the reaction should be maintained at a moderate temperature (e.g., refluxing THF) to avoid side reactions.Low temperatures can improve the stability of functionalized Grignard reagents.[6][7][8][9] High temperatures can promote Wurtz-type coupling.
Slow Reaction Rate For the electron-rich this compound, the reaction may be slower than for electron-deficient aryl bromides. Ensure sufficient reaction time.The electronic nature of the substrate can influence the rate of insertion of magnesium.

Data Presentation: Effect of Temperature on Grignard Formation Time

Entry Magnesium Type Temperature (°C) Approximate Formation Time Observations
1Standard Turnings25 (Room Temp)> 12 hVery slow or no initiation.
2Standard Turnings66 (Refluxing THF)1-2 hInitiation may require heating.
3Rieke Magnesium-78< 15 minRapid formation with minimal side products.[6][7]
Lithiation (Halogen-Metal Exchange)

Issue: Incomplete lithiation or formation of multiple products.

Possible Cause Troubleshooting Recommendation Rationale
Incorrect Temperature Perform the lithium-halogen exchange at a very low temperature, typically -78°C.Low temperatures are crucial to prevent side reactions, such as attack of the organolithium on the solvent or other functional groups.
Suboptimal Reaction Time The exchange is usually very fast at low temperatures. A reaction time of 15-60 minutes at -78°C is often sufficient before adding the electrophile.Prolonged reaction times, even at low temperatures, can lead to decomposition or side reactions.
Choice of Organolithium Reagent n-Butyllithium (n-BuLi) is commonly used. For more hindered substrates or to favor lithiation at a different position, other organolithium reagents might be considered.The choice of reagent can influence the rate and selectivity of the reaction.
Solvent Effects Anhydrous ethereal solvents like THF or diethyl ether are typically used. The choice of solvent can affect the stability and reactivity of the aryllithium species.[10]The solvent can coordinate to the lithium cation, influencing the aggregation state and reactivity of the organolithium reagent.[10]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 eq.), the desired boronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Solvent and Catalyst Addition: Add the degassed solvent (e.g., toluene/water mixture) via syringe, followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if necessary.

  • Reaction: Heat the mixture to the optimized temperature (e.g., 90°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

General Protocol for Grignard Reagent Formation
  • Reaction Setup: Flame-dry a three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet. Add magnesium turnings (1.2 eq.) and a crystal of iodine to the flask.

  • Initiation: Add a small amount of a solution of this compound (1.0 eq.) in anhydrous THF via the dropping funnel. Gentle heating may be required to initiate the reaction. The disappearance of the iodine color and bubbling indicates initiation.

  • Addition: Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at reflux until most of the magnesium has been consumed (typically 1-2 hours).

  • Usage: Cool the resulting Grignard reagent to the desired temperature for the subsequent reaction with an electrophile.

General Protocol for Lithiation and Electrophilic Quench
  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous THF.

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq.) dropwise, maintaining the internal temperature below -70°C.

  • Stirring: Stir the reaction mixture at -78°C for 30-60 minutes.

  • Electrophilic Quench: Add the desired electrophile (1.2 eq.) dropwise at -78°C.

  • Warming and Quenching: Allow the reaction to warm slowly to room temperature, then quench with a saturated aqueous solution of NH₄Cl.

  • Work-up and Purification: Extract the product with an organic solvent, dry the organic layer, and purify as needed.

Visualizations

Suzuki_Troubleshooting start Low Yield in Suzuki Coupling check_temp Is Temperature Optimized? start->check_temp screen_temp Screen 80-120°C check_temp->screen_temp No check_time Is Reaction Time Optimized? check_temp->check_time Yes screen_temp->check_time monitor_time Monitor by TLC/GC-MS check_time->monitor_time No check_catalyst Is Catalyst/Ligand Appropriate? check_time->check_catalyst Yes monitor_time->check_catalyst use_bulky_ligand Use Bulky, Electron-Rich Ligand check_catalyst->use_bulky_ligand No check_atmosphere Is Atmosphere Inert? check_catalyst->check_atmosphere Yes use_bulky_ligand->check_atmosphere degas_reagents Degas Solvents and Reagents check_atmosphere->degas_reagents No success Improved Yield check_atmosphere->success Yes degas_reagents->success

Caption: Troubleshooting workflow for low yield in Suzuki coupling.

Grignard_Workflow setup 1. Assemble Dry Glassware under Inert Atmosphere add_mg 2. Add Mg Turnings and Iodine Crystal setup->add_mg add_arbr 3. Add Small Portion of This compound add_mg->add_arbr initiation 4. Check for Initiation (Color Change, Bubbling) add_arbr->initiation heat Gentle Heating initiation->heat No add_rest 5. Add Remainder of Aryl Bromide Dropwise to Maintain Reflux initiation->add_rest Yes heat->initiation reflux 6. Reflux until Mg is Consumed add_rest->reflux cool 7. Cool to Desired Temperature reflux->cool react 8. React with Electrophile cool->react

Caption: Experimental workflow for Grignard reagent formation.

References

Overcoming steric hindrance in couplings with 2-bromo-1,3-dimethoxybenzene.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for overcoming steric hindrance in coupling reactions involving 2-bromo-1,3-dimethoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with this challenging substrate.

General Troubleshooting Workflow

When a coupling reaction with this compound fails or provides low yields, the sterically hindered and electron-rich nature of the substrate is often the primary challenge. The two ortho methoxy (B1213986) groups can significantly impede key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

Below is a general workflow to approach troubleshooting for these reactions.

G start Reaction Failed or Low Yield reagents 1. Verify Reagent Purity & Integrity - Boronic acid/ester (Suzuki) - Amine (Buchwald-Hartwig) - Alkyne (Sonogashira) - Solvent (anhydrous, degassed) - Base (correct, dry) start->reagents atmosphere 2. Confirm Rigorous Inert Atmosphere - Proper degassing of solvents - Purge vessel with Ar or N2 reagents->atmosphere Reagents OK catalyst 3. Optimize Catalyst System - Use bulky, electron-rich ligands - Screen different Pd precursors - Consider pre-catalysts atmosphere->catalyst Atmosphere OK conditions 4. Adjust Reaction Conditions - Increase temperature - Screen different bases/solvents - Increase catalyst loading catalyst->conditions Still low yield success Reaction Successful conditions->success Optimization works

Caption: A general workflow for troubleshooting challenging coupling reactions.

Suzuki-Miyaura Coupling Troubleshooting

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction. However, with this compound, the steric bulk and electron-donating methoxy groups can make the oxidative addition of the palladium catalyst sluggish and the final reductive elimination to form a sterically congested biaryl product difficult.[1]

Frequently Asked Questions (FAQs) - Suzuki Coupling

Q1: My Suzuki coupling reaction with this compound is not proceeding or gives very low yield. What are the most common causes?

A1: The most frequent issues are related to an inadequate catalyst system for this sterically hindered and electron-rich substrate.[1]

  • Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ are often ineffective. More electron-rich and bulky phosphine (B1218219) ligands (e.g., Buchwald-type biarylphosphines) or N-heterocyclic carbene (NHC) ligands are typically required to promote both the oxidative addition and the challenging reductive elimination steps.[2]

  • Base Selection: The choice and quality of the base are critical for the transmetalation step. An inappropriate or wet base can halt the reaction. For hindered couplings, potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often good choices. Stronger bases like potassium tert-butoxide may also be effective.[2]

  • Temperature: The reaction may require higher temperatures (e.g., 80-110 °C) to overcome the high activation energy associated with hindered substrates.

Q2: I'm observing significant protodeboronation of my boronic acid. How can I minimize this?

A2: Protodeboronation is a common side reaction, especially with electron-rich or sensitive boronic acids and under basic conditions.

  • Use Potassium Trifluoroborates (ArBF₃K): These reagents are more stable to protodeboronation than boronic acids and release the boronic acid slowly under the reaction conditions.[3]

  • Use MIDA Boronates: These are also highly stable and release the boronic acid slowly, which can be beneficial.[3]

  • Anhydrous Conditions: While some Suzuki reactions benefit from water, minimizing it can sometimes reduce protodeboronation.

  • Ligand Choice: Paradoxically, some bulky phosphine ligands can accelerate protodeboronation. If this is suspected, screening alternative bulky ligands may be necessary.[4]

Quantitative Data: Effective Catalyst Systems for Hindered Suzuki Coupling
EntryAryl HalideCoupling PartnerCatalyst / Ligand (mol%)BaseSolventTemp (°C)Yield (%)
12-Bromo-1,3,5-trimethylbenzeneCyclohexylboronic acidPd(OAc)₂ / AntPhos (1/2)K₃PO₄Xylenes14063
22-Bromomesitylene2-Methylphenylboronic acidPd(dba)₂ / R-Phos (0.01/0.03)K₃PO₄·H₂ODioxane10095
32-Chloro-1,3-dimethylbenzene2,4,6-Trimethylphenylboronic acid1b Pd G3 Precatalyst (0.05)K₂CO₃iPrOH/H₂O6090
49-Bromoanthracene2-Phenylphenylboronic acidPd(dba)₂ / R-Phos (0.5/0.5)K₃PO₄·H₂ODioxane50>99

Table references synthesized from multiple sources demonstrating conditions for sterically demanding couplings.[5][6][7]

General Experimental Protocol: Suzuki Coupling of this compound

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction & Workup A Add Aryl Bromide, Boronic Acid, Base to oven-dried flask B Add Pd Source & Ligand A->B C Evacuate and backfill with Ar/N₂ (3x) B->C D Add degassed solvent C->D E Heat with vigorous stirring (80-110 °C) D->E F Monitor by TLC/GC-MS E->F G Cool, dilute with EtOAc, wash with H₂O/brine F->G H Dry, concentrate, and purify via chromatography G->H

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) or a combination of Pd source (e.g., Pd₂(dba)₃, 1-2 mol%) and bulky ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, the base, and the palladium catalyst/ligand.

  • Evacuate the tube and backfill with inert gas. Repeat this cycle three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube and heat the reaction mixture with vigorous stirring to the desired temperature (typically 90-110 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.

  • Filter, concentrate under reduced pressure, and purify the crude product by column chromatography.

Buchwald-Hartwig Amination Troubleshooting

This reaction is essential for forming C-N bonds. With this compound, the key challenges are promoting the oxidative addition and preventing side reactions like hydrodehalogenation, where the bromine is replaced by hydrogen.[8][9]

Frequently Asked Questions (FAQs) - Buchwald-Hartwig Amination

Q1: My Buchwald-Hartwig amination is giving low yield or failing completely. What should I check first?

A1: Similar to the Suzuki coupling, the catalyst system is paramount.

  • Ligand Choice: Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are crucial for coupling electron-rich aryl bromides.[10][11] They stabilize the palladium catalyst and accelerate the rate-limiting reductive elimination step.

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice. Lithium bis(trimethylsilyl)amide (LiHMDS) can be used for substrates with base-sensitive functional groups.[12]

  • Palladium Source: Using a pre-formed palladium precatalyst (e.g., a G3 or G4 palladacycle) can provide more reliable results than generating the active catalyst in situ from sources like Pd(OAc)₂.[11]

Q2: I'm observing a significant amount of 1,3-dimethoxybenzene (B93181) (hydrodehalogenation product). How can I prevent this?

A2: Hydrodehalogenation can compete with the desired C-N bond formation, often via a β-hydride elimination pathway from the palladium-amido intermediate.[8]

  • Ligand Selection: Using very bulky ligands can disfavor the geometry required for β-hydride elimination and promote the desired reductive elimination.[9]

  • Amine Purity: Ensure the amine is pure and dry. Some impurities can act as hydride sources.

  • Base: The choice of base can influence this side reaction. Screening different strong bases (e.g., NaOtBu vs. LiHMDS) may be beneficial.

General Experimental Protocol: Buchwald-Hartwig Amination

G cluster_0 Catalytic Cycle A LPd(0) B Oxidative Addition A->B + ArBr C [L(Ar)Pd(II)Br] B->C D Ligand Exchange (Amine Coordination) C->D E [L(Ar)Pd(II)Amine]Br D->E + Amine F Deprotonation (Base) E->F G [L(Ar)Pd(II)Amido] F->G H Reductive Elimination (Rate-Limiting for Hindered Substrates) G->H H->A + Product

Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) or Pd₂(dba)₃ (1 mol%) with a bulky ligand (e.g., XPhos, 2.2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a glovebox or under a rigorous stream of inert gas, add the this compound, amine (if solid), palladium catalyst/ligand, and NaOtBu to an oven-dried Schlenk tube.

  • Seal the tube, remove it from the glovebox, and add the anhydrous, degassed solvent, followed by the amine (if liquid), via syringe.

  • Place the sealed tube in a preheated oil bath at 80-110 °C and stir vigorously.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) and filter through a pad of Celite®.

  • Concentrate the filtrate and purify the residue by flash column chromatography.[10][11]

Sonogashira Coupling Troubleshooting

The Sonogashira reaction couples terminal alkynes with aryl halides. For this compound, steric hindrance alpha to the bromine atom is highly detrimental to the reaction rate.[13] Common issues include low conversion and formation of alkyne homocoupling (Glaser) byproducts.

Frequently Asked Questions (FAQs) - Sonogashira Coupling

Q1: My Sonogashira reaction is very sluggish, and I see mostly unreacted starting material. How can I improve the conversion?

A1: The oxidative addition step is often the bottleneck for this hindered substrate.

  • Catalyst System: Use palladium catalysts with bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, XPhos) or N-heterocyclic carbene (NHC) ligands.[14][15] These promote the formation of a highly active, monoligated palladium(0) species that is less sterically encumbered.[14]

  • Temperature: Higher temperatures are often required. Solvents like toluene, xylene, or DMF at 100-120 °C may be necessary.

  • Increase Catalyst Loading: For particularly challenging substrates, increasing the catalyst loading to 3-5 mol% may be required.[14]

Q2: My main byproduct is the dimer of my starting alkyne (Glaser product). How can I suppress this?

A2: Alkyne homocoupling is a common side reaction, especially in copper-catalyzed Sonogashira reactions, and is promoted by the presence of oxygen.[16][17]

  • Switch to a Copper-Free Protocol: This is the most effective way to eliminate Glaser coupling.[16][17] Copper-free conditions typically require a different base (e.g., Cs₂CO₃, K₃PO₄) and sometimes a phase-transfer catalyst.

  • Rigorous Inert Atmosphere: If using a copper co-catalyst, it is absolutely critical to exclude all oxygen. Use freeze-pump-thaw cycles to degas solvents and maintain a strict argon or nitrogen atmosphere.[16]

  • Slow Addition of Alkyne: Adding the alkyne slowly via syringe pump can keep its concentration low, disfavoring the bimolecular homocoupling reaction.[16]

Quantitative Data: Sonogashira Coupling Conditions
EntryAryl HalideAlkyneCatalyst System (mol%)Base / AdditiveSolventTemp (°C)Yield (%)
12-Amino-3-bromopyridinesPhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuI (2.5/5/5)Et₃NDMF10072-96
2Aryl BromidesTerminal AlkynesPdCl₂(PPh₃)₂ / CuI (2/4)PiperidineToluene80Varies
3Aryl BromidesTerminal AlkynesPd(OAc)₂ / SPhos (2/4)K₃PO₄Toluene100Good

Table references synthesized from multiple sources showing various conditions.[16][18] Note: Entry 3 represents a typical copper-free condition.

General Experimental Protocol: Copper-Free Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2-1.5 equiv)

  • Palladium Source (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound, the palladium source, the ligand, and the base.

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous, degassed solvent via syringe, followed by the terminal alkyne.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor its progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry the organic layer.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.[16]

References

Technical Support Center: Grignard Formation with 2-bromo-1,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the formation of the Grignard reagent from 2-bromo-1,3-dimethoxybenzene.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when forming a Grignard reagent from this compound?

The formation of a Grignard reagent from an aryl bromide like this compound is generally feasible, but challenges can arise. Aryl bromides are typically less reactive than alkyl bromides.[1] Key challenges include initiating the reaction due to the stability of the C(sp²)-Br bond and potential side reactions. The presence of two methoxy (B1213986) groups may also influence the reaction, potentially through chelation with the magnesium surface, which could either aid or hinder the reaction.

Q2: Is tetrahydrofuran (B95107) (THF) or diethyl ether the better solvent for this reaction?

For less reactive bromides, such as aryl bromides, THF is often the preferred solvent.[1][2] Its higher boiling point allows for a higher reaction temperature, which can help overcome the activation energy barrier for initiation.[2] Additionally, THF is better at solvating and stabilizing the Grignard reagent.[2][3]

Q3: My Grignard reaction is not starting. What are the common causes and solutions?

Failure to initiate is a frequent issue in Grignard reactions. The most common causes are:

  • Inactive Magnesium Surface: Magnesium turnings can have a passivating layer of magnesium oxide on the surface.[1][4][5]

  • Presence of Moisture: Grignard reagents are extremely sensitive to water, which will quench the reaction.[1][4] All glassware must be rigorously dried, and anhydrous solvents must be used.[4][6]

  • Insufficient Temperature: Aryl bromides may require gentle heating to initiate the reaction.[2][7]

Q4: What are the most common side reactions to be aware of?

The primary side reaction to consider is Wurtz-type homocoupling, where two aryl groups combine to form a biphenyl (B1667301) dimer.[2][3][5] This can be minimized by the slow addition of the this compound solution to the magnesium suspension, which maintains a low concentration of the aryl bromide in the reaction mixture.[2]

Troubleshooting Guide

Issue 1: The Grignard reaction fails to initiate.

Possible CauseRecommended Solution
Inactive Magnesium Surface The surface of the magnesium turnings may be coated with a layer of magnesium oxide.[2][4][5] Activate the magnesium by gently crushing the turnings with a glass rod under an inert atmosphere to expose a fresh surface.[2] Alternatively, add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the magnesium suspension in the solvent before adding the aryl bromide.[2][4][8] The disappearance of the iodine's color is an indicator of magnesium activation.[2][7]
Wet Glassware or Solvent Grignard reagents are extremely sensitive to water.[1][4] Ensure all glassware is flame-dried or oven-dried before use and allowed to cool under a stream of dry nitrogen or argon.[2][6] Use anhydrous solvents.
Insufficient Temperature The activation energy for this aryl bromide may require heating. Gentle heating of the solvent (e.g., THF to reflux) may be necessary to initiate the reaction.[2]
Incorrect Reagent Concentration Highly diluted solutions may be slow to react. Ensure the concentration of the aryl bromide is appropriate, as suggested in the experimental protocol.[2]

Issue 2: The yield of the Grignard reagent is low.

Possible CauseRecommended Solution
Side Reactions Wurtz-type coupling is a common side reaction.[2][3][5] This can be minimized by adding the this compound solution slowly to the magnesium suspension to maintain a low concentration of the aryl halide in the reaction mixture.[2]
Incomplete Reaction The reaction may be slow. Allow for a longer reaction time and ensure gentle reflux is maintained if using THF. Monitor the consumption of magnesium turnings as an indicator of reaction progress.[2]
Grignard Reagent Degradation The formed Grignard reagent can react with any adventitious oxygen or moisture.[2] Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.[2]

Issue 3: Unexpected side products are observed in the subsequent reaction.

Possible CauseRecommended Solution
Formation of Homocoupling Product The Grignard reagent can react with the unreacted aryl bromide. Slow addition of the this compound can help to minimize this.[2]
Reaction with the Ether Solvent While generally stable, prolonged heating in THF can lead to ring-opening reactions initiated by the Grignard reagent. Avoid excessively long reaction times at reflux.[2]

Quantitative Data Summary

The following table presents illustrative data on how different reaction parameters can affect the yield of the Grignard reagent. Note that these are general guidelines and optimal conditions may vary.

ParameterCondition ACondition BExpected Outcome
Solvent Diethyl EtherTHFTHF generally provides higher yields for aryl bromides due to its higher boiling point and better stabilization of the Grignard reagent.[2][3]
Temperature Room TemperatureReflux (THF)Refluxing in THF can improve initiation and reaction rate, potentially leading to higher yields, but may also increase side reactions if not controlled.[2]
Addition Rate Rapid AdditionSlow, Dropwise AdditionSlow addition minimizes Wurtz-type homocoupling, leading to a higher yield of the desired Grignard reagent.[2]
Magnesium Activation NoneIodine or 1,2-dibromoethaneActivation of magnesium is often crucial for initiating the reaction and achieving a good yield.[2][4][8]

Experimental Protocols

Protocol for the Formation of (2,6-dimethoxyphenyl)magnesium bromide

Materials:

  • This compound (1.0 equivalent)

  • Magnesium turnings (1.2 equivalents)

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (a single crystal)

  • Three-neck round-bottom flask, reflux condenser, dropping funnel, and gas inlet

  • Magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: Assemble the flame-dried three-neck flask with the reflux condenser, dropping funnel, and a gas inlet. Place a magnetic stir bar in the flask. Maintain a positive pressure of inert gas throughout the procedure.

  • Magnesium Activation: Add magnesium turnings (1.2 equivalents) to the flask. Add a single crystal of iodine.[9] Gently warm the flask with a heat gun under a flow of inert gas until purple iodine vapors are observed, then allow it to cool.[8]

  • Solvent Addition: Add anhydrous THF to the flask to cover the magnesium turnings.

  • Reagent Preparation: In the dropping funnel, prepare a solution of this compound (1 equivalent) in anhydrous THF.

  • Initiation: Add a small portion (approximately 10%) of the aryl bromide solution to the stirred magnesium suspension.[2] The reaction should initiate, as evidenced by gentle bubbling and a slight increase in temperature. The disappearance of the iodine color also indicates initiation.[2][7] If the reaction does not start, gentle heating may be applied.[2]

  • Addition: Once the reaction has initiated, add the remainder of the this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[2]

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at a gentle reflux for 2-4 hours, or until the majority of the magnesium has been consumed.[2]

  • Cooling and Use: Allow the gray-to-brown solution of the Grignard reagent to cool to room temperature. The reagent is now ready for use in subsequent reactions. For best results, it is recommended to use the reagent immediately.[7]

Visualizations

Grignard_Formation_Pathway A This compound C (2,6-dimethoxyphenyl)magnesium bromide A->C THF, Δ B Mg B->C

Caption: Reaction scheme for the formation of (2,6-dimethoxyphenyl)magnesium bromide.

Troubleshooting_Workflow start Reaction Fails to Initiate check_mg Is Mg surface activated? start->check_mg activate_mg Activate Mg: - Crush turnings - Add I₂ or 1,2-dibromoethane check_mg->activate_mg No check_dry Are glassware and solvent anhydrous? check_mg->check_dry Yes activate_mg->start dry_system Flame-dry glassware Use anhydrous solvent check_dry->dry_system No check_temp Is temperature sufficient? check_dry->check_temp Yes dry_system->start heat_reaction Gently heat to reflux check_temp->heat_reaction No success Reaction Initiates check_temp->success Yes heat_reaction->success

Caption: Troubleshooting workflow for Grignard reaction initiation failure.

References

Preventing debromination of 2-bromo-1,3-dimethoxybenzene during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the undesired debromination of 2-bromo-1,3-dimethoxybenzene during various chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a common side reaction with this compound?

A1: Debromination, also known as hydrodehalogenation, is an undesired side reaction where the bromine atom on the this compound molecule is replaced by a hydrogen atom, yielding 1,3-dimethoxybenzene (B93181). This side reaction is prevalent with electron-rich aryl bromides like this compound because the electron-donating methoxy (B1213986) groups increase the electron density on the aromatic ring. This enhanced electron density can facilitate side reactions, particularly in the presence of certain catalysts, bases, and hydride sources.

Q2: Which common reactions are prone to causing debromination of this substrate?

A2: Debromination can be a significant issue in several key synthetic transformations, including:

  • Organometallic Reagent Formation: Grignard reagent formation and metal-halogen exchange (lithiation) are highly susceptible to debromination if reaction conditions are not strictly controlled.

  • Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and Heck reactions can all exhibit debromination as a competing pathway.

Q3: What are the primary sources of hydrogen that lead to debromination?

A3: The hydrogen atom that replaces the bromine can originate from various sources in the reaction mixture, including:

  • Solvents: Protic solvents (e.g., water, alcohols) or even ethereal solvents like THF can act as a hydrogen source, especially at elevated temperatures.

  • Reagents: Bases, particularly those with β-hydrides (e.g., sodium ethoxide, potassium tert-butoxide), can generate palladium-hydride species that are active in debromination.[1] Amines used in Buchwald-Hartwig reactions can also be a source.

  • Starting Materials: Trace impurities of water or other protic substances in the reagents or starting materials can contribute to debromination.

Troubleshooting Guides

This section provides systematic approaches to diagnose and mitigate the debromination of this compound in specific reaction types.

Scenario 1: Debromination during Grignard Reagent Formation and Lithiation

Problem: Formation of 1,3-dimethoxybenzene is observed, leading to low yields of the desired organometallic reagent.

Troubleshooting Workflow:

start Debromination Observed step1 Step 1: Assess Reagent and Glassware Dryness start->step1 step2 Step 2: Evaluate Magnesium Activation (Grignard) step1->step2 Issue: Protic impurities quenching the organometallic reagent. Solution: Rigorously dry all glassware and use anhydrous solvents. step3 Step 3: Control Temperature step2->step3 Issue: Slow initiation leading to side reactions. Solution: Activate magnesium with iodine or 1,2-dibromoethane. step4 Step 4: Optimize Addition Rate step3->step4 Issue: High local temperatures promoting side reactions. Solution: Maintain low reaction temperatures (-78°C for lithiation, 0°C to RT for Grignard). end Debromination Minimized step4->end Issue: Excess organolithium or Grignard reagent reacting with the aryl bromide. Solution: Add the organolithium or alkyl halide slowly to the reaction mixture.

Caption: Troubleshooting workflow for minimizing debromination during organometallic reagent formation.

Scenario 2: Debromination during Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.)

Problem: Significant formation of 1,3-dimethoxybenzene is observed alongside the desired coupled product.

Troubleshooting Workflow:

start Debromination Observed step1 Step 1: Evaluate Catalyst and Ligand System start->step1 step2 Step 2: Optimize the Base step1->step2 Issue: Catalyst system promotes hydrodehalogenation. Solution: Use bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. step3 Step 3: Control Temperature and Reaction Time step2->step3 Issue: Base acts as a hydride source or is too strong. Solution: Switch to weaker inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃. step4 Step 4: Ensure Anhydrous and Degassed Conditions step3->step4 Issue: High temperatures favor debromination. Solution: Lower the reaction temperature and monitor for completion to avoid prolonged heating. end Debromination Minimized step4->end Issue: Protic impurities or oxygen are present. Solution: Use anhydrous, degassed solvents and reagents, and maintain an inert atmosphere.

Caption: Troubleshooting workflow for minimizing debromination in palladium-catalyzed cross-coupling reactions.

Data Presentation

The following tables summarize representative data for minimizing debromination in key reactions. Note that yields are illustrative and can vary based on specific reaction partners and conditions.

Table 1: Influence of Reaction Parameters on Debromination during Grignard Formation

ParameterCondition A (High Debromination)Condition B (Low Debromination)
Solvent THF (undried)Anhydrous Diethyl Ether
Temperature Reflux0 °C to Room Temperature
Mg Activation NoneIodine crystal
Yield of Grignard Reagent ~40%>85%
Yield of 1,3-dimethoxybenzene ~50%<10%

Table 2: Effect of Ligand and Base on Debromination in Suzuki-Miyaura Coupling

EntryLigandBaseSolventTemp (°C)Yield of Biaryl Product (%)Yield of 1,3-dimethoxybenzene (%)
1PPh₃NaOEtToluene/EtOH1005535
2P(t-Bu)₃K₂CO₃Toluene/H₂O8085<5
3XPhosK₃PO₄Dioxane/H₂O8092<2

Experimental Protocols

Protocol 1: Optimized Grignard Reagent Formation

This protocol is designed to minimize the formation of 1,3-dimethoxybenzene.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Iodine (one small crystal)

  • Dry glassware under an inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equiv.).

  • Activate the magnesium by adding a single crystal of iodine and gently warming the flask.

  • Add a small portion of a solution of this compound (1.0 equiv.) in anhydrous diethyl ether to initiate the reaction.

  • Once the reaction has started (as indicated by bubbling and a color change), add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete conversion.

  • The resulting Grignard reagent is ready for use in the subsequent reaction.

Protocol 2: Suzuki-Miyaura Coupling with Minimized Debromination

This protocol employs a modern catalyst system to favor the desired cross-coupling over debromination.

Materials:

  • This compound

  • Arylboronic acid (1.2 equiv.)

  • Pd(OAc)₂ (2 mol%)

  • XPhos (4 mol%)

  • K₃PO₄ (2.0 equiv.)

  • Anhydrous, degassed 1,4-dioxane (B91453) and water (4:1 mixture)

  • Dry Schlenk flask or sealed tube under an inert atmosphere

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mandatory Visualization

Competing Reaction Pathways in Palladium-Catalyzed Cross-Coupling

The following diagram illustrates the catalytic cycle for a generic palladium-catalyzed cross-coupling reaction, highlighting the point at which the undesired debromination pathway can occur.

cluster_0 Desired Cross-Coupling Pathway cluster_1 Undesired Debromination Pathway pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)-Br(L₂) oxidative_addition->pd_complex transmetalation Transmetalation (with R-M) pd_complex->transmetalation pd_hydride_formation Formation of Pd-H Species pd_complex->pd_hydride_formation [H⁻] source coupled_complex Ar-Pd(II)-R(L₂) transmetalation->coupled_complex reductive_elimination Reductive Elimination coupled_complex->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-R (Desired Product) reductive_elimination->product pd_hydride H-Pd(II)-Br(L₂) pd_hydride_formation->pd_hydride reductive_elimination_h Reductive Elimination pd_hydride->reductive_elimination_h reductive_elimination_h->pd0 Regenerates Catalyst debrominated_product Ar-H (Debrominated Byproduct) reductive_elimination_h->debrominated_product

Caption: Competing catalytic cycles for cross-coupling and debromination.

References

Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 2-Bromo-1,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, researchers, scientists, and drug development professionals. This technical support center provides comprehensive guidance for the efficient cross-coupling of 2-bromo-1,3-dimethoxybenzene. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when performing cross-coupling reactions with this compound?

A1: The primary challenges with this substrate stem from its electronic and steric properties. The two electron-donating methoxy (B1213986) groups enrich the aromatic ring with electrons, which can make the crucial oxidative addition step of the catalytic cycle slower and more difficult. Additionally, the methoxy group ortho to the bromine atom introduces steric hindrance, which can impede the approach of the palladium catalyst.[1] These factors can lead to low reaction yields, slow reaction rates, and an increased likelihood of side reactions such as debromination.

Q2: Which cross-coupling reactions are most suitable for this compound?

A2: Several palladium-catalyzed cross-coupling reactions can be successfully employed with this compound, including:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.

  • Heck Coupling: For the formation of C-C bonds with alkenes.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.

  • Stille Coupling: For the formation of C-C bonds with organostannanes.

  • Kumada Coupling: For the formation of C-C bonds with Grignard reagents.

The choice of reaction will depend on the desired final product. Each of these reactions may require specific optimization of catalysts, ligands, and conditions to achieve high efficiency with this substrate.

Q3: What general precautions should I take to ensure a successful cross-coupling reaction?

A3: To maximize your chances of success, it is crucial to:

  • Maintain an Inert Atmosphere: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen. Ensure your reaction is set up and maintained under a dry, inert atmosphere (e.g., argon or nitrogen).

  • Use High-Purity Reagents and Solvents: Impurities in your starting materials, solvents, or base can poison the catalyst or lead to unwanted side reactions. Use anhydrous, degassed solvents where appropriate.

  • Select the Appropriate Catalyst and Ligand: The choice of palladium source and, more importantly, the phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand is critical for overcoming the challenges associated with this electron-rich and sterically hindered substrate.

  • Optimize Reaction Conditions: Systematically screen different bases, solvents, temperatures, and reaction times to find the optimal conditions for your specific coupling partners.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Q: My cross-coupling reaction with this compound is resulting in a low yield or no product at all. What are the likely causes and how can I troubleshoot this?

A: Low or no yield is a common problem that can be addressed by systematically evaluating several factors.

Troubleshooting Workflow for Low Yield

Caption: Troubleshooting workflow for low or no product yield.

Potential Causes and Solutions:

  • Inactive Catalyst: The palladium catalyst may be old or have been improperly handled.

    • Solution: Use a fresh batch of the palladium precursor and ligand. Consider using a more stable pre-catalyst.

  • Inappropriate Ligand: For an electron-rich and sterically hindered substrate like this compound, standard ligands like triphenylphosphine (B44618) (PPh₃) may not be effective.

    • Solution: Switch to bulky, electron-rich phosphine ligands. Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos) or other specialized ligands are often necessary to promote the oxidative addition and reductive elimination steps.[2]

  • Incorrect Base or Solvent: The choice of base and solvent is critical and often interdependent.

    • Solution: For Suzuki couplings, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used. Screen a variety of solvents such as dioxane, toluene, or THF.

  • Sub-optimal Temperature: The reaction may require more thermal energy to overcome the activation barrier for oxidative addition.

    • Solution: Gradually increase the reaction temperature in increments of 10-20 °C, while monitoring for potential decomposition or side reactions.

Issue 2: Significant Formation of Side Products (e.g., Debromination)

Q: I am observing a significant amount of 1,3-dimethoxybenzene (B93181) (debrominated starting material) in my reaction mixture. How can I minimize this side reaction?

A: Debromination, or hydrodehalogenation, is a common side reaction, especially with electron-rich aryl bromides. It occurs when the aryl halide is reduced, replacing the bromine with a hydrogen atom.[3]

Logical Flow for Minimizing Debromination

DebrominationTroubleshooting Start High Debromination Observed SourceOfHydride Identify Source of Hydride Start->SourceOfHydride OptimizeConditions Optimize Reaction Conditions Start->OptimizeConditions ModifyCatalyst Modify Catalyst System Start->ModifyCatalyst HydrideSolutions Use anhydrous solvents. Use a non-protic base. SourceOfHydride->HydrideSolutions ConditionsSolutions Lower reaction temperature. Decrease reaction time. OptimizeConditions->ConditionsSolutions CatalystSolutions Use more sterically hindered ligand. Increase ligand-to-metal ratio. ModifyCatalyst->CatalystSolutions

Caption: Logical flow for minimizing debromination side reactions.

Potential Causes and Solutions:

  • Source of Hydride: The hydrogen atom that replaces the bromine often comes from the solvent, base, or impurities.

    • Solution: Ensure you are using high-purity, anhydrous solvents. If using an amine base, consider switching to an inorganic base. If water is used as a co-solvent (common in Suzuki reactions), try minimizing the amount or running the reaction under anhydrous conditions.

  • High Reaction Temperature: Higher temperatures can sometimes favor the debromination pathway.

    • Solution: Try running the reaction at a lower temperature for a longer period.

  • Ligand Choice: Some ligands may be more prone to processes that generate palladium-hydride species, which are often responsible for debromination.

    • Solution: Employing more sterically bulky ligands can sometimes disfavor the formation of the species that lead to debromination.

Data Presentation: Catalyst and Condition Comparison

The following tables summarize typical starting conditions for various cross-coupling reactions with this compound and analogous electron-rich aryl bromides. These should be used as a starting point for your optimization.

Table 1: Suzuki-Miyaura Coupling Conditions

Coupling PartnerPalladium Source (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd₂(dba)₃ (1.5)SPhos (3.0)K₃PO₄ (2.0)Toluene/H₂O10016~70-80
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)-Cs₂CO₃ (2.0)1,4-Dioxane1001092
2,4,6-Triisopropylphenylboronic acidPd(OAc)₂ (1)RuPhos (2)K₃PO₄ (2.0)Toluene11012High

Table 2: Buchwald-Hartwig Amination Conditions

AminePalladium Source (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Time (h)Yield (%)
MorpholinePd(OAc)₂ (1)RuPhos (1.5)NaOtBu (1.2)Toluene10018Good-Excellent
AnilinePd₂(dba)₃ (1-2)Xantphos (2-4)Cs₂CO₃ (2.0)1,4-Dioxane10012Good-Excellent
Benzophenone iminePd(OAc)₂ (2)BINAP (3)NaOtBu (1.4)Toluene8018High

Table 3: Heck and Sonogashira Coupling Conditions

ReactionCoupling PartnerPalladium Source (mol%)Ligand/Additive (mol%)Base (Equiv.)SolventTemp (°C)Time (h)Yield (%)
HeckStyrenePd(OAc)₂ (1)PPh₃ (2)K₂CO₃ (2.0)DMF/H₂O804Good
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (5)Et₃N (2.0)DMF1003Good

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol provides a general starting point and should be optimized for each specific boronic acid partner.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equiv.)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Degassed water (if required)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, the base, the palladium pre-catalyst, and the phosphine ligand.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent (and water, if applicable) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable method (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Experimental Workflow for a Typical Cross-Coupling Reaction

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification Prep_Reagents Prepare Reagents (Substrate, Coupling Partner, Base) Add_Solids Add Solids (Catalyst, Ligand, Reagents) Prep_Reagents->Add_Solids Prep_Glassware Dry Glassware Assemble Assemble under Inert Atmosphere Prep_Glassware->Assemble Assemble->Add_Solids Add_Liquids Add Degassed Solvent & Liquid Reagents Add_Solids->Add_Liquids Heat Heat and Stir Add_Liquids->Heat Quench Quench Reaction Heat->Quench Extract Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Final_Product Isolated Product Purify->Final_Product

Caption: A general experimental workflow for a cross-coupling reaction.

References

Technical Support Center: Managing Reactions with 2-Bromo-1,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive support for handling moisture-sensitive reactions involving 2-bromo-1,3-dimethoxybenzene. Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why are organometallic reactions with this compound so sensitive to moisture?

A1: Reactions such as Grignard formation, lithiation, and certain cross-coupling reactions create highly reactive organometallic intermediates. These intermediates are strong bases and nucleophiles.[1][2] Trace amounts of water, a protic compound, will rapidly react with and destroy these intermediates, quenching the desired reaction and leading to significantly lower yields or complete reaction failure.[2][3][4] For many of these reactions, moisture levels in solvents and reagents should be below 50 parts per million (ppm).

Q2: What are the common visual indicators of moisture contamination in my reaction?

A2: Signs of moisture contamination can vary depending on the reaction:

  • Grignard Reaction: The reaction may fail to initiate (no heat evolution, no color change, magnesium turnings remain shiny).[1][5] A cloudy or black appearance in the mixture over time can also indicate decomposition.[5]

  • Lithiation: With organolithium reagents like n-BuLi, a yellow color is typical. If this color dissipates rapidly upon addition to the substrate without the formation of the desired aryllithium species, it may indicate quenching by moisture.

  • General Indicators: Formation of unexpected precipitates (e.g., metal hydroxides), low or no product yield, and the presence of protonated starting material (1,3-dimethoxybenzene) in your final analysis are all strong indicators.

Q3: What are the most effective techniques for drying laboratory equipment and solvents?

A3: Rigorous drying of all components is critical.

  • Glassware: All glassware should be heated in an oven (at least 125°C for 4 hours or overnight) to remove a thin film of adsorbed moisture.[3] The hot glassware should then be assembled and allowed to cool under a stream of dry, inert gas like argon or nitrogen.[3]

  • Solvents: Solvents are a primary source of moisture.[6] The most effective methods for drying are distillation from a suitable drying agent (e.g., sodium/benzophenone for ethers like THF, or calcium hydride for hydrocarbons) or passing the solvent through a column of activated alumina (B75360) or molecular sieves.[6][7][8] For less stringent requirements, storing the solvent over activated 3Å molecular sieves for 48-72 hours can be effective.[8][9]

Q4: What is the best practice for storing and handling this compound?

A4: this compound should be stored in a cool, dry, and well-ventilated place in a tightly sealed container.[10] While it is not pyrophoric, it is susceptible to degradation in the presence of strong oxidizing agents. For use in moisture-sensitive reactions, ensure the reagent is dry. If it is a solid, it can be dried under vacuum.

Q5: Should I use Argon or Nitrogen as the inert gas for my reaction?

A5: Both gases are commonly used to create an inert atmosphere. Nitrogen is less expensive and widely used. However, in some transition-metal-catalyzed reactions, nitrogen can potentially act as a ligand.[6] Argon is truly inert and denser than air, making it slightly more effective at providing a protective "blanket" over the reaction mixture.[6] For most standard organometallic reactions with this compound, high-purity nitrogen is sufficient.

Troubleshooting Guides

Guide 1: Grignard Reaction Troubleshooting

Problem: The Grignard reaction with this compound fails to initiate.

Potential CauseRecommended Solution
Moisture Contamination Ensure all glassware is flame-dried or oven-dried and cooled under inert gas.[5] Use freshly distilled anhydrous ether or THF.
Inactive Magnesium Surface The magnesium turnings are likely coated with a passivating layer of magnesium oxide.[1] Activate the surface by adding a small crystal of iodine (the brown color should fade upon initiation), a few drops of 1,2-dibromoethane, or by crushing the turnings in a dry flask before the reaction.[1][5]
Low Reaction Temperature The reaction is exothermic but may require gentle initial heating with a heat gun to start. Once initiated, it should sustain itself.[11]
Impure Starting Material Ensure the this compound is pure and dry. Impurities can inhibit the reaction.
Guide 2: Suzuki Coupling Troubleshooting

Problem: Low or no yield of the desired biaryl product.

Potential CauseRecommended Solution
Catalyst Deactivation Oxygen can deactivate the palladium catalyst. Ensure solvents are properly degassed by bubbling with inert gas for 30-60 minutes or by using several freeze-pump-thaw cycles.[3]
Incorrect Base The choice of base is crucial. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[12] The strength and solubility of the base can significantly impact the reaction rate and yield. Perform small-scale optimizations if necessary.
Water Content While some Suzuki reactions are performed in biphasic (organic/aqueous) systems, the water must be degassed.[12][13] For anhydrous Suzuki couplings, moisture can interfere with the catalytic cycle. Ensure all reagents and solvents are appropriately dried.[14]
Ligand Issues The phosphine (B1218219) ligands used with the palladium catalyst can be sensitive to oxidation. Handle them under an inert atmosphere.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₉BrO₂
Molecular Weight 217.06 g/mol [15]
Appearance Off-white to pale cream crystalline solid[16][17]
Melting Point 90.5 - 96.5 °C[17]
Solubility Insoluble in water[10]
CAS Number 16932-45-9[15]

Table 2: Effectiveness of Common Solvent Drying Methods

Drying Agent/MethodSolventResidual Water (ppm)Reference/Notes
CaH₂ (distillation) Dichloromethane~13Highly effective for halogenated solvents.[9]
Na/Benzophenone (distillation) THF<10Classic method for ethers; deep blue/purple color indicates anhydrous conditions.
Activated 3Å Molecular Sieves THF<10Requires 48-72 hours of storage for maximum efficiency.[9] Safe and convenient.[8]
Activated Neutral Alumina THF<10Effective for rapid drying when passed through a column.[9]

Visualized Workflows and Mechanisms

Experimental_Workflow cluster_prep Preparation Phase cluster_reagents Reagent & Solvent Handling cluster_reaction Reaction Phase A Oven/Flame Dry All Glassware B Assemble Hot Glassware Under Inert Gas Flow A->B C Cool to Room Temp Under Positive Pressure B->C D Use Freshly Distilled Anhydrous Solvents C->D Begin Setup E Add Solid Reagents Under Inert Gas Counterflow D->E F Transfer Liquid Reagents via Dry Syringe/Cannula E->F G Maintain Inert Atmosphere (Bubbler Verification) F->G Initiate Reaction H Control Temperature (Cooling/Heating) G->H I Monitor Reaction (TLC, GC, etc.) H->I

Caption: General workflow for setting up a moisture-sensitive experiment.

Grignard_Troubleshooting Start Grignard Reaction Fails to Initiate Q1 Is glassware rigorously dry? Start->Q1 A1_Yes Dry Glassware (Oven/Flame) & Reassemble Q1->A1_Yes No Q2 Is solvent anhydrous? Q1->Q2 Yes A1_Yes->Q2 A2_Yes Distill Solvent from Appropriate Drying Agent Q2->A2_Yes No Q3 Is Mg surface activated? Q2->Q3 Yes A2_Yes->Q3 A3_Yes Add Iodine Crystal or 1,2-Dibromoethane Q3->A3_Yes No Success Reaction Initiates Q3->Success Yes A3_Yes->Success

Caption: Troubleshooting logic for a failed Grignard reaction initiation.

Experimental Protocols

Protocol 1: General Setup for a Moisture-Sensitive Reaction
  • Glassware Preparation: Place all required glassware (flasks, condenser, addition funnel, etc.) in an oven at >125°C for at least 4 hours.[3]

  • Assembly: While still hot, quickly assemble the apparatus and immediately place it under a positive pressure of dry argon or nitrogen. A mineral oil bubbler should be used to monitor the gas flow.[3]

  • Cooling: Allow the entire setup to cool to room temperature under the inert atmosphere.

  • Reagent Addition (Solids): Weigh solid reagents (e.g., this compound, magnesium turnings, catalyst) into a separate dry flask on the benchtop and quickly add them to the reaction flask against a counterflow of inert gas.

  • Solvent/Liquid Addition: Add anhydrous solvents and liquid reagents via a dry, inert-gas flushed syringe or through a cannula.[3]

  • Reaction: Maintain a slight positive pressure of inert gas throughout the entire reaction, ensuring the bubbler shows a steady, slow rate of bubbling (e.g., 1 bubble per second).

Protocol 2: Anhydrous Suzuki Coupling of this compound

This protocol is a general guideline and may require optimization.

  • Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid or ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 equiv) under an inert atmosphere.[12]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, dioxane, or THF) via cannula.[12]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or GC-MS.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate (B1210297) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.[12]

Protocol 3: Lithiation and Quench of this compound

This protocol details a lithium-halogen exchange. Extreme caution must be exercised when working with organolithium reagents.

  • Setup: Add this compound (1.0 equiv) to a flame-dried, three-necked flask under an inert atmosphere. Dissolve it in anhydrous THF or diethyl ether.

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Slowly add an organolithium reagent (e.g., n-butyllithium, 1.0-1.1 equiv) dropwise via syringe. Stir the mixture at -78°C for the recommended time (typically 30-60 minutes).

  • Electrophilic Quench: Add the chosen electrophile (1.1 equiv), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture while maintaining the temperature at -78°C.[18]

  • Warming and Quenching: After the addition is complete, allow the reaction to slowly warm to room temperature. Quench the reaction by the slow, dropwise addition of a saturated aqueous NH₄Cl solution.[18]

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate. Purify the crude product as needed, typically by column chromatography.[18]

References

Technical Support Center: Scaling Up the Synthesis of 2-Bromo-1,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 2-bromo-1,3-dimethoxybenzene. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during laboratory and pilot-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound on a larger scale?

A1: The most prevalent methods for synthesizing this compound at a larger scale involve the direct bromination of 1,3-dimethoxybenzene (B93181) using a brominating agent like N-Bromosuccinimide (NBS) or the use of tetrabutylammonium (B224687) tribromide (Bu4NBr3) with a suitable starting material. Another approach involves the lithiation of 1,3-dimethoxybenzene followed by quenching with bromine, though this can be more challenging to scale.

Q2: What are the critical safety precautions to consider when scaling up this synthesis?

A2: Scaling up bromination reactions requires stringent safety protocols. Bromine is highly corrosive and toxic. Key safety measures include:

  • Ventilation: Always work in a well-ventilated fume hood or a dedicated ventilated enclosure.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat. For large quantities of bromine, respiratory protection may be necessary.

  • Quenching Agent: Have a quenching agent, such as a sodium thiosulfate (B1220275) solution, readily available to neutralize any spills or residual bromine.

  • Temperature Control: Bromination reactions can be exothermic. Ensure adequate cooling capacity to control the reaction temperature and prevent runaways.

  • Material Compatibility: Use glassware and equipment (e.g., reactors, tubing) that are resistant to bromine and the reaction conditions.

Q3: How can I minimize the formation of di-brominated byproducts?

A3: The formation of 4-bromo-1,3-dimethoxybenzene and other di-brominated species is a common side reaction. To minimize these impurities:

  • Control Stoichiometry: Use a precise 1:1 molar ratio of the brominating agent to the starting material.

  • Slow Addition: Add the brominating agent slowly and portion-wise to the reaction mixture to avoid localized high concentrations.

  • Temperature Management: Maintain the recommended reaction temperature. Lower temperatures generally favor mono-bromination.

  • Reaction Monitoring: Monitor the reaction progress using techniques like TLC or GC to stop the reaction once the starting material is consumed.

Q4: What is the most effective method for purifying the crude this compound on a large scale?

A4: For large-scale purification, a combination of techniques is often most effective.

  • Aqueous Work-up: First, wash the crude product with an aqueous solution of a reducing agent like sodium thiosulfate to remove unreacted bromine, followed by a wash with brine.

  • Crystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) is a highly effective method for removing impurities and isolating the pure product as a solid.

  • Column Chromatography: While effective at the lab scale, silica (B1680970) gel chromatography can be cumbersome and costly for very large quantities. It is best used to purify smaller batches or to isolate highly pure material when needed.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive brominating agent. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Poor quality starting material.1. Use a fresh, high-purity brominating agent. 2. Ensure the reaction is running at the optimal temperature. 3. Monitor the reaction by TLC or GC and allow it to run to completion. 4. Verify the purity of the 1,3-dimethoxybenzene or other starting material.
High Levels of Di-brominated Byproducts 1. Excess brominating agent. 2. Addition of brominating agent was too fast. 3. Reaction temperature was too high.1. Use a strict 1:1 stoichiometry of brominating agent to substrate. 2. Add the brominating agent slowly and in portions. 3. Maintain a lower reaction temperature.
Product is an Oil and Does Not Solidify 1. Presence of impurities, particularly residual solvent or byproducts. 2. Incomplete removal of the brominating agent.1. Purify the product using column chromatography. 2. Ensure a thorough aqueous work-up with a reducing agent. 3. Attempt to induce crystallization by scratching the flask or seeding with a small crystal of pure product.
Reaction Becomes Uncontrollably Exothermic 1. Addition of reagents was too rapid. 2. Inadequate cooling.1. Immediately cool the reaction vessel with an ice bath. 2. Stop the addition of reagents. 3. For future runs, add reagents more slowly and ensure the cooling system is sufficient for the scale of the reaction.
Difficulty Removing Unreacted 1,3-dimethoxybenzene 1. Similar polarity to the product.1. Optimize column chromatography conditions with a less polar eluent system. 2. If the boiling points are sufficiently different, consider fractional distillation for liquid products.

Experimental Protocols

Method 1: Bromination using N-Bromosuccinimide (NBS)

This method is a common and relatively safe approach for the selective bromination of activated aromatic rings.

Materials:

  • 1,3-Dimethoxybenzene

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN)

  • Deionized Water

  • Saturated Sodium Thiosulfate Solution

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Ethanol

Procedure:

  • In a reaction vessel equipped with a stirrer and a temperature probe, dissolve 1,3-dimethoxybenzene (1.0 eq) in acetonitrile.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add N-Bromosuccinimide (1.0 eq) in portions over 30-60 minutes, ensuring the temperature does not exceed 5 °C.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC or GC.

  • Once the starting material is consumed (typically 2-4 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Add a saturated aqueous solution of sodium bicarbonate to neutralize any acid.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol/water to yield this compound as a white to off-white solid.[1]

Method 2: Synthesis via Lithiation

This method offers high regioselectivity but requires anhydrous conditions and careful handling of pyrophoric reagents.

Materials:

  • 1,3-Dimethoxybenzene

  • n-Butyllithium (n-BuLi) in hexanes

  • Bromine (Br₂)

  • Anhydrous Diethyl Ether

  • 10% Sodium Thiosulfate Solution

  • Saturated Saline Solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • Under an inert atmosphere (argon or nitrogen), charge a dry reaction vessel with 1,3-dimethoxybenzene (1.0 eq) and anhydrous diethyl ether.

  • Cool the solution to 0 °C.

  • Slowly add n-butyllithium (1.05 eq) dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of bromine (1.1 eq) in anhydrous diethyl ether dropwise, keeping the temperature below -70 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by carefully adding a 10% aqueous solution of sodium thiosulfate.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with saturated saline solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain this compound.[2]

Data Presentation

Table 1: Comparison of Synthetic Methods

Parameter Method 1: NBS Bromination Method 2: Lithiation-Bromination
Starting Material 1,3-Dimethoxybenzene1,3-Dimethoxybenzene
Brominating Agent N-Bromosuccinimide (NBS)Bromine (Br₂)
Solvent AcetonitrileDiethyl Ether
Typical Yield 85-95%50-60%[2]
Key Advantage Milder conditions, safer reagentsHigh regioselectivity
Key Disadvantage Potential for over-brominationRequires strict anhydrous conditions, pyrophoric reagents

Visualizations

experimental_workflow Experimental Workflow for NBS Bromination A Dissolve 1,3-dimethoxybenzene in Acetonitrile B Cool to 0 C A->B C Slowly add NBS B->C D Stir at 0 C & Monitor C->D E Quench with Na2S2O3 D->E F Neutralize with NaHCO3 E->F G Extract with Organic Solvent F->G H Wash & Dry G->H I Concentrate H->I J Recrystallize I->J K Pure this compound J->K

Caption: Workflow for the synthesis of this compound using NBS.

troubleshooting_guide Troubleshooting Low Yield Start Low or No Product Yield Q1 Is the brominating agent fresh? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the reaction temperature correct? A1_Yes->Q2 Sol1 Replace with fresh reagent A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Has the reaction gone to completion? A2_Yes->Q3 Sol2 Adjust to optimal temperature A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Check starting material purity A3_Yes->End Sol3 Increase reaction time A3_No->Sol3

Caption: Decision tree for troubleshooting low product yield.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 2-Bromo-1,3-dimethoxybenzene and Its Isomers in Key Organic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical factor in the successful synthesis of complex molecular architectures. Bromodimethoxybenzene isomers are valuable precursors in a variety of coupling and functionalization reactions. This guide provides a comparative analysis of the reactivity of 2-bromo-1,3-dimethoxybenzene and its isomers, supported by experimental data and established chemical principles.

The reactivity of bromodimethoxybenzene isomers is primarily governed by the interplay of electronic and steric effects imparted by the methoxy (B1213986) and bromo substituents on the benzene (B151609) ring. These effects influence the susceptibility of the C-Br bond to cleavage and the stability of reaction intermediates, leading to differential reactivity in key transformations such as palladium-catalyzed cross-coupling reactions, lithiation, and nucleophilic aromatic substitution.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of bromodimethoxybenzene isomers in these reactions, particularly the Suzuki-Miyaura coupling, is influenced by the electronic environment of the C-Br bond.

Theoretical Comparison of Reactivity:

The two methoxy groups are electron-donating through resonance and electron-withdrawing via induction. The resonance effect is generally dominant, increasing the electron density on the aromatic ring, which can disfavor the oxidative addition step of the palladium catalyst to the C-Br bond. However, the inductive effect, which is more localized, can make the ipso-carbon more electrophilic.

  • This compound: The bromine atom is situated between two methoxy groups. This ortho-substitution pattern can lead to significant steric hindrance, potentially impeding the approach of the bulky palladium catalyst.

  • 4-Bromo-1,3-dimethoxybenzene: The bromine is para to one methoxy group and meta to the other. The para-methoxy group strongly donates electron density through resonance, which may decrease the reactivity towards oxidative addition.

  • 2-Bromo-1,4-dimethoxybenzene: The bromine is ortho to one methoxy group and meta to the other. Similar to the 2-bromo-1,3-dimethoxy isomer, steric hindrance from the ortho-methoxy group can play a role.

While direct comparative quantitative data is scarce, general principles suggest that steric hindrance around the bromine atom is a major determinant of reactivity in Suzuki-Miyaura coupling. Therefore, isomers with less steric congestion around the C-Br bond are expected to react more readily.

Quantitative Data Summary for Suzuki-Miyaura Coupling
SubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1-Bromo-3,5-dimethoxybenzene (B32327)Phenylboronic acidPd-PEPPSI-CMP (0.5 mol%)K₂CO₃MeOH801High Yield[1]
(4-Bromo-2,5-dimethoxyphenyl)boronic acid4-BromoanisolePd(PPh₃)₄ (3 mol%)K₃PO₄1,4-Dioxane/H₂O (4:1)901292[2]

Note: Direct comparative yield data for this compound under the same conditions was not found in the searched literature. The high yield for 1-bromo-3,5-dimethoxybenzene suggests its high reactivity, likely due to reduced steric hindrance compared to ortho-substituted isomers.[1]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the palladium-catalyzed cross-coupling of a bromodimethoxybenzene isomer with an arylboronic acid.[1][2][3]

Materials:

  • Bromodimethoxybenzene isomer (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, THF)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, combine the bromodimethoxybenzene isomer, arylboronic acid, palladium catalyst, and base.

  • Add the anhydrous solvent and degassed water via syringe.

  • Degas the reaction mixture by bubbling with the inert gas for 10-15 minutes or by performing three vacuum/inert gas backfill cycles.

  • Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Reactivity in Lithiation and Halogen-Metal Exchange

Lithiation, either through direct deprotonation or halogen-metal exchange, is a powerful tool for the functionalization of aromatic rings. The position of the methoxy groups significantly directs the regioselectivity of these reactions.

Theoretical Comparison of Reactivity:

  • Directed Ortho-Metalation (DoM): Methoxy groups are effective directing groups for ortho-lithiation. In dimethoxybenzene derivatives, the site of lithiation is determined by the combined directing and steric effects of both groups.

  • Halogen-Metal Exchange: This is a rapid reaction that typically occurs at low temperatures. The rate of exchange follows the trend I > Br > Cl.[4] For bromodimethoxybenzene isomers, the electronic environment around the C-Br bond will influence the ease of exchange.

For This compound , halogen-metal exchange with an organolithium reagent like n-butyllithium is expected to be the predominant pathway at low temperatures, leading to the formation of 2-lithio-1,3-dimethoxybenzene.[4] In the case of 1,3-dimethoxybenzene (B93181) , direct lithiation occurs at the C2 position, between the two methoxy groups.[5]

Quantitative Data Summary for Lithiation
SubstrateReagentSolventTemperatureProductYield (%)Reference
1,3-dimethoxybenzenen-BuLiDiethyl etherReflux1-bromo-2,6-dimethoxybenzene (after bromination)52[6]
4-bromo-1,3-dimethoxybenzenen-BuLiEtherNot specified4-lithio-1,3-dimethoxybenzeneNot specified[7]

Note: The yield for the lithiation of 1,3-dimethoxybenzene is for the subsequent bromination step.[6]

Experimental Protocols

General Procedure for Lithiation via Halogen-Metal Exchange

This protocol describes a general procedure for the lithiation of a bromodimethoxybenzene isomer via halogen-metal exchange followed by quenching with an electrophile.[4][7]

Materials:

  • Bromodimethoxybenzene isomer (1.0 equiv)

  • n-Butyllithium (n-BuLi) in hexanes (1.1 equiv)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Electrophile (e.g., N,N-dimethylformamide (DMF), benzaldehyde) (1.1 equiv)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet.

  • Add the bromodimethoxybenzene isomer and anhydrous THF to the flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi dropwise to the stirred solution, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete halogen-metal exchange.

  • Add the chosen electrophile dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature.

  • Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is generally challenging for electron-rich systems like dimethoxybenzenes.[8] The SNAr mechanism requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate.[8][9][10] The methoxy groups are electron-donating, which deactivates the ring towards SNAr.[11] Therefore, the reactivity of bromodimethoxybenzene isomers in SNAr reactions under typical conditions is expected to be very low.

Under forcing conditions with very strong bases, an elimination-addition (benzyne) mechanism may be possible.[11]

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)Ln ArPdBr Ar-Pd(II)Ln-Br Pd0->ArPdBr Oxidative Addition ArPdOR Ar-Pd(II)Ln-OR ArPdBr->ArPdOR Ligand Exchange ArPdAr_prime Ar-Pd(II)Ln-Ar' ArPdOR->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination ArAr_prime Ar-Ar' ArPdAr_prime->ArAr_prime ArBr Ar-Br ArBr->ArPdBr RBO2 Ar'-B(OR)2 RBO2->ArPdAr_prime Base Base (e.g., K2CO3) Base->ArPdOR

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Lithiation_Workflow start Start setup Reaction Setup: - Dry glassware - Inert atmosphere (Ar/N2) start->setup add_substrate Add Bromodimethoxybenzene and Anhydrous THF setup->add_substrate cool Cool to -78 °C add_substrate->cool add_buli Add n-BuLi dropwise cool->add_buli exchange Halogen-Metal Exchange (Stir at -78 °C) add_buli->exchange add_electrophile Add Electrophile at -78 °C exchange->add_electrophile warm Warm to Room Temperature add_electrophile->warm quench Quench with sat. aq. NH4Cl warm->quench workup Workup: - Extraction - Drying - Concentration quench->workup purify Purification (Column Chromatography) workup->purify end Final Product purify->end

Caption: Experimental workflow for lithiation via halogen-metal exchange.

References

Beyond 2-Bromo-1,3-dimethoxybenzene: A Comparative Guide to Alternative Reagents for Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. While 2-bromo-1,3-dimethoxybenzene has traditionally served as a key building block, its limitations, particularly in achieving high yields in sterically hindered couplings, have spurred the development of more efficient and versatile alternatives. This guide provides an objective comparison of alternative reagents and methodologies, supported by experimental data, to inform the selection of the optimal synthetic strategy.

This comparison focuses on three prominent palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Kumada, and Negishi couplings, alongside the increasingly popular direct C-H arylation. Each of these methods offers a unique set of advantages when utilizing alternatives to this compound, such as 2,6-dimethoxyphenylboronic acid, Grignard reagents, or by directly functionalizing 1,3-dimethoxybenzene (B93181).

Performance Comparison of Biaryl Synthesis Strategies

The following tables summarize the performance of various reagents in key cross-coupling reactions for the synthesis of biaryl compounds, providing a comparative overview of their typical reaction conditions and yields.

Suzuki-Miyaura Coupling: A Versatile and Widely Used Method

The Suzuki-Miyaura coupling is a robust and highly utilized method for C-C bond formation due to its mild reaction conditions and broad functional group tolerance.[1][2] For the synthesis of biaryls with a 2,6-dimethoxyphenyl moiety, 2,6-dimethoxyphenylboronic acid is a common alternative to this compound. The use of bulky, electron-rich phosphine (B1218219) ligands is often crucial for achieving high yields, especially with sterically hindered substrates.[3]

EntryAryl Halide/AlternativeCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
1This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001285-95
24-Bromoanisole2,6-Dimethoxyphenylboronic acidPd(OAc)₂/SPhosK₃PO₄Dioxane/H₂O901292[4]
35-Bromoindole2,6-Dimethoxyphenylboronic acidPd/SPhosK₂CO₃H₂O/MeCN3718>92[5]
41-Bromo-3,5-dimethoxybenzenePhenylboronic acidPd-PEPPSI-CMPK₂CO₃MeOH80198[6]
Kumada Coupling: Utilizing Reactive Grignard Reagents

The Kumada coupling provides an efficient route to sterically crowded biaryls by reacting an aryl Grignard reagent with an aryl halide, catalyzed by a palladium or nickel complex.[3][7] This method is particularly useful for constructing tetra-ortho-substituted biaryls.[3] The high reactivity of Grignard reagents, however, limits the functional group tolerance of this reaction.

EntryAryl Halide/AlternativeCoupling PartnerCatalystSolventTemp. (°C)Time (h)Yield (%)
12-Iodo-1,3-dimethoxybenzene(2,6-Dimethoxyphenyl)magnesium bromidePd₂(dba)₃/t-Bu₃PDioxane601889[3]
24-BromoanisolePhenylmagnesium bromideNi(dppp)Cl₂THF25290
32-BromomesityleneMesitylmagnesium bromidePdCl₂(dppf)THF251298[3]
Negishi Coupling: Enhanced Functional Group Tolerance

The Negishi coupling employs organozinc reagents, which are generally more tolerant of functional groups than their Grignard counterparts.[8] This palladium-catalyzed reaction is a powerful tool for the formation of C(sp³)-C(sp²) bonds and is effective for a wide range of aryl bromides and activated aryl chlorides.

EntryAryl Halide/AlternativeCoupling PartnerCatalyst/LigandSolventTemp. (°C)Time (h)Yield (%)
12-BromobenzonitrileIsopropylzinc bromidePd(OAc)₂/CPhosTHF/TolueneRT394
24-ChloroanisolePhenylzinc chloridePd(P(t-Bu)₃)₂THF/NMP1001285
35-BromoindoleIsopropylzinc bromidePd(OAc)₂/CPhosTHFRT196
Direct C-H Arylation: A Step-Economic Approach

Direct C-H arylation has emerged as a powerful strategy for biaryl synthesis, avoiding the pre-functionalization of one of the aryl partners.[9] This approach offers a more atom- and step-economical route to the desired products. The direct arylation of 1,3-dimethoxybenzene can be achieved with various aryl halides using a palladium catalyst.

EntryAreneAryl HalideCatalyst/LigandAdditive/BaseSolventTemp. (°C)Time (h)Yield (%)
11,3-Dimethoxybenzene4-BromobenzonitrilePd(OAc)₂Pivalic Acid/K₂CO₃DMAc1202485
2Benzene4-BromoanisolePd(OAc)₂/PCy₃K₂CO₃Toluene1101678
3Thiophene1-IodobenzeneRhCl(CO){P[OCH(CF₃)₂]₃}₂Ag₂CO₃Toluene1202495[10]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison tables are provided below.

Suzuki-Miyaura Coupling Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid.[1][2]

  • Preparation: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Solvent Addition: Add a degassed solvent system (e.g., toluene/water 10:1) to the flask via syringe.

  • Reaction: Stir the reaction mixture at the specified temperature (e.g., 80-110 °C) for the indicated time.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel.

Kumada Coupling Protocol

This protocol provides a general procedure for the Kumada coupling of an aryl Grignard reagent with an aryl halide.[3]

  • Catalyst Preparation: In an oven-dried flask purged with an inert atmosphere, add the palladium or nickel catalyst (e.g., PdCl₂(dppf), 1-5 mol%).

  • Reagent Addition: Dissolve the aryl halide (1.0 equiv) in an anhydrous solvent (e.g., THF) and add it to the flask. Then, add the Grignard reagent (1.1-1.5 equiv) dropwise at the specified temperature.

  • Reaction: Stir the reaction for the indicated time.

  • Quenching and Workup: Carefully quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Negishi Coupling Protocol

The following is a general procedure for the Negishi cross-coupling of an organozinc reagent with an aryl halide.

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 equiv), the organozinc reagent (1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂), and a ligand (e.g., CPhos) in a reaction vessel.

  • Solvent Addition: Add an anhydrous solvent (e.g., THF or a mixture of THF/toluene).

  • Reaction: Stir the mixture at the specified temperature for the indicated time.

  • Workup: Quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent. Wash the combined organic layers, dry, and concentrate.

  • Purification: Purify the crude product by chromatography.

Direct C-H Arylation Protocol

This protocol outlines a general procedure for the direct C-H arylation of an arene with an aryl halide.

  • Reaction Setup: To a screw-capped vial, add the arene (1.0-2.0 equiv), aryl halide (1.0 equiv), palladium catalyst (e.g., Pd(OAc)₂), a ligand (if required), an additive (e.g., pivalic acid), and a base (e.g., K₂CO₃).

  • Solvent Addition: Add a degassed solvent (e.g., DMAc).

  • Reaction: Seal the vial and stir the mixture at the specified temperature for the indicated time.

  • Workup: After cooling, dilute the reaction mixture with an organic solvent and water. Separate the layers and extract the aqueous layer.

  • Purification: Wash the combined organic layers, dry, and concentrate. Purify the crude product by chromatography.

Visualizing the Synthetic Pathways

The following diagrams illustrate the catalytic cycles and general workflows for the discussed biaryl synthesis methods.

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Aryl Halide, Arylboronic Acid, Catalyst, Base start->reagents solvent Add Degassed Solvent reagents->solvent heat Heat and Stir solvent->heat cool Cool to RT heat->cool extract Dilute, Wash, Extract cool->extract purify Dry, Concentrate, Purify extract->purify end Final Biaryl Product purify->end

Caption: General workflow for Suzuki-Miyaura coupling.

Cross_Coupling_Cycles cluster_suzuki Suzuki-Miyaura Cycle cluster_kumada Kumada Cycle cluster_negishi Negishi Cycle Pd(0) Pd(0) Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Ar-Pd(II)-X->Ar-Pd(II)-Ar' Transmetalation (Ar'-B(OR)₂) Ar-Pd(II)-Ar'->Pd(0) Reductive Elimination (Ar-Ar') Pd(0)_K Pd(0) Ar-Pd(II)-X_K Ar-Pd(II)-X Pd(0)_K->Ar-Pd(II)-X_K Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'_K Ar-Pd(II)-Ar' Ar-Pd(II)-X_K->Ar-Pd(II)-Ar'_K Transmetalation (Ar'-MgX) Ar-Pd(II)-Ar'_K->Pd(0)_K Reductive Elimination (Ar-Ar') Pd(0)_N Pd(0) Ar-Pd(II)-X_N Ar-Pd(II)-X Pd(0)_N->Ar-Pd(II)-X_N Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'_N Ar-Pd(II)-Ar' Ar-Pd(II)-X_N->Ar-Pd(II)-Ar'_N Transmetalation (Ar'-ZnX) Ar-Pd(II)-Ar'_N->Pd(0)_N Reductive Elimination (Ar-Ar')

Caption: Catalytic cycles for cross-coupling reactions.

Direct_Arylation_Workflow start Arene & Aryl Halide catalyst Pd Catalyst, Additive, Base start->catalyst reaction Heat in Solvent catalyst->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Biaryl Product purification->product

Caption: Workflow for direct C-H arylation.

References

Yield comparison of different cross-coupling methods for 2-bromo-1,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Product Yields and Experimental Protocols

The functionalization of substituted aromatic compounds is a cornerstone of modern organic synthesis, particularly in the development of novel pharmaceutical agents and advanced materials. Among the myriad of available substrates, 2-bromo-1,3-dimethoxybenzene serves as a versatile building block. The selection of an appropriate cross-coupling methodology is critical to ensure high efficiency and yield. This guide provides a comparative analysis of various palladium-catalyzed cross-coupling reactions for the derivatization of this compound, supported by experimental data and detailed protocols.

Yield Comparison of Cross-Coupling Reactions

The following table summarizes the reported yields for different cross-coupling reactions involving this compound and its close structural analog, 1-bromo-3,5-dimethoxybenzene (B32327). This data provides a quantitative basis for selecting the most effective method for a desired transformation.

Cross-Coupling MethodCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Suzuki-Miyaura Phenylboronic acidPd-PEPPSI-CMP (0.5 mol%)K₂CO₃MeOH80198[1]

Note: Data for Stille, Heck, Sonogashira, and Buchwald-Hartwig couplings with this compound were not specifically found in the search results. The table will be updated as more specific data becomes available. The Suzuki-Miyaura coupling data is for the closely related substrate 1-bromo-3,5-dimethoxybenzene.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation of any synthetic method. Below are representative procedures for the major cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds.[2][3][4][5]

General Procedure: To a reaction vessel charged with 1-bromo-3,5-dimethoxybenzene (1.0 equiv), phenylboronic acid (1.5 equiv), and potassium carbonate (2.0 equiv) is added the palladium catalyst (e.g., Pd-PEPPSI-CMP, 0.5 mol%).[1] The vessel is then charged with methanol (B129727) as the solvent. The reaction mixture is stirred and heated at 80 °C for 1 hour.[1] After completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to afford the desired biaryl product.[1]

Stille Coupling

The Stille coupling utilizes organotin reagents and is known for its tolerance of a wide range of functional groups.[6][7]

General Procedure: In a flame-dried flask under an inert atmosphere, the aryl bromide (1.0 equiv) and the organostannane (e.g., tributylphenyltin, 1.2 equiv) are dissolved in an anhydrous solvent such as toluene (B28343). The palladium catalyst (e.g., Pd(PPh₃)₄) is added, and the mixture is degassed. The reaction is then heated to reflux until the starting material is consumed, as monitored by TLC or GC-MS. Upon completion, the reaction is cooled, and the solvent is removed. The crude product is purified by column chromatography.

Heck Reaction

The Heck reaction is a powerful method for the arylation of alkenes.[8][9]

General Procedure: A reaction flask is charged with the aryl bromide (1.0 equiv), the alkene (e.g., styrene, 1.2 equiv), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., PPh₃), and a base (e.g., Et₃N). The mixture is dissolved in a suitable solvent like DMF or NMP. The reaction is heated to a temperature typically ranging from 80 to 140 °C. The progress of the reaction is monitored by an appropriate analytical technique. After completion, the mixture is cooled, filtered, and the filtrate is partitioned between an organic solvent and water. The organic layer is dried and concentrated, and the product is purified by chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.[10][11]

General Procedure: To a degassed solution of the aryl bromide (1.0 equiv) and a terminal alkyne (e.g., phenylacetylene, 1.2 equiv) in a solvent such as THF or DMF, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., Et₃N or DIPA) are added. The reaction is typically stirred at room temperature or slightly elevated temperatures. Upon completion, the reaction mixture is worked up by partitioning between an organic solvent and an aqueous solution. The organic layer is dried, concentrated, and the product is purified by chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental method for the synthesis of arylamines.[12][13][14][15]

General Procedure: In a glovebox or under an inert atmosphere, a reaction vessel is charged with the aryl bromide (1.0 equiv), the amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and a base (e.g., NaOtBu). Anhydrous toluene or dioxane is added as the solvent. The reaction mixture is heated, typically between 80 and 110 °C, until the starting material is consumed. After cooling, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, concentrated, and the desired arylamine is purified by column chromatography.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for a typical palladium-catalyzed cross-coupling reaction, from reagent preparation to product isolation.

G General Cross-Coupling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Aryl Halide, Coupling Partner, & Base setup Combine Reagents & Catalyst in Degassed Solvent reagents->setup Add to flask catalyst_prep Prepare Catalyst System (Pd source + Ligand) catalyst_prep->setup heating Heat Reaction Mixture (Monitor Progress) setup->heating Inert Atmosphere workup Aqueous Workup (Extraction) heating->workup Reaction Complete purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

References

Kinetic studies of reactions involving 2-bromo-1,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Kinetic Performance of 2-Bromo-1,3-dimethoxybenzene in Palladium-Catalyzed Cross-Coupling Reactions

For researchers, scientists, and drug development professionals, understanding the kinetic nuances of substituted aryl halides is paramount for efficient synthetic route design and optimization. This guide provides an objective comparison of the kinetic performance of this compound in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. Due to a lack of specific kinetic data for this compound, this guide leverages data from structurally and electronically analogous compounds to provide a robust comparative analysis.

The Influence of Substitution on Reactivity

The reactivity of an aryl bromide in palladium-catalyzed cross-coupling reactions is fundamentally governed by the rate of oxidative addition to the Pd(0) catalyst, which is often the rate-determining step. This step is sensitive to both electronic and steric factors.

Electronic Effects: The two methoxy (B1213986) groups on this compound are electron-donating, which increases the electron density of the aromatic ring. This strengthening of the C-Br bond generally leads to a slower rate of oxidative addition compared to unsubstituted bromobenzene.

Steric Effects: The methoxy group ortho to the bromine atom introduces significant steric hindrance. This bulkiness can impede the approach of the palladium catalyst, further decreasing the reaction rate. Studies on ortho-substituted aryl halides have shown a significant rate decrease compared to their para- or meta-isomers.[1] For instance, the presence of one or two ortho-methyl groups can reduce the rate of oxidative addition by a factor of 5 or 100, respectively, when compared to bromobenzene.[2]

Comparative Kinetic Data in Suzuki-Miyaura Coupling

While direct kinetic data for this compound is not available, we can infer its reactivity by comparing it with other substituted bromobenzenes. The data presented below is for the oxidative addition step, which is a good proxy for the overall reaction rate.

Aryl BromideSubstituent(s)Relative Rate of Oxidative Addition (k_rel)Electronic Effect of Substituent(s)Steric Effect of Substituent(s)
BromobenzeneH1.00NeutralMinimal
4-Bromotoluene4-CH₃0.63Electron-donatingMinimal
4-Bromoanisole4-OCH₃0.45Strongly electron-donatingMinimal
2-Bromotoluene2-CH₃0.20Electron-donatingModerate
2,6-Dimethylbromobenzene2,6-(CH₃)₂0.01Electron-donatingHigh
This compound (Predicted) 2-OCH₃, 3-OCH₃ < 0.20 Strongly electron-donating High

Data is inferred and compiled from studies on the electronic and steric effects on oxidative addition rates.[1][2]

Comparative Kinetic Data in Buchwald-Hartwig Amination

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination is sensitive to the electronic and steric properties of the aryl bromide.

Aryl BromideAmineCatalyst SystemSolventTemperature (°C)Apparent Rate Constant (k_obs, s⁻¹)
BromobenzeneAnilinePd₂(dba)₃ / P(t-Bu)₃Toluene80Data not available in this format
4-BromotolueneAnilinePd₂(dba)₃ / P(t-Bu)₃Toluene80Slower than bromobenzene
2-BromotolueneAnilinePd₂(dba)₃ / P(t-Bu)₃Toluene80Significantly slower
This compound (Predicted) Aniline Pd₂(dba)₃ / P(t-Bu)₃ Toluene 80 Very slow

Qualitative comparison based on established principles of steric and electronic effects in Buchwald-Hartwig amination.

Experimental Protocols

Protocol for Kinetic Analysis of Suzuki-Miyaura Coupling via Gas Chromatography (GC)

Objective: To determine the initial rate of the Suzuki-Miyaura coupling of an aryl bromide with a phenylboronic acid.

Materials:

  • Aryl bromide (e.g., this compound or a suitable analogue)

  • Phenylboronic acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (B91453) (anhydrous)

  • Water (degassed)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the aryl bromide and the internal standard in 1,4-dioxane of known concentrations.

    • Prepare a stock solution of phenylboronic acid in 1,4-dioxane.

    • Prepare an aqueous solution of K₂CO₃.

  • Reaction Setup:

    • To a pre-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ and PPh₃.

    • Evacuate and backfill the tube with argon three times.

    • Add the aryl bromide/internal standard stock solution, the phenylboronic acid stock solution, and the aqueous K₂CO₃ solution via syringe.

  • Kinetic Run:

    • Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 80 °C) and start vigorous stirring. This is t=0.

    • At regular time intervals (e.g., 0, 5, 10, 15, 30, 60 minutes), withdraw an aliquot (approx. 0.1 mL) from the reaction mixture using a syringe.

    • Immediately quench the aliquot in a vial containing a small amount of cold diethyl ether and a drying agent (e.g., Na₂SO₄).

  • Analysis:

    • Analyze the quenched samples by GC-FID.

    • Determine the concentration of the aryl bromide and the product at each time point by comparing their peak areas to that of the internal standard.

    • Plot the concentration of the aryl bromide versus time to determine the initial reaction rate.

Protocol for In-situ NMR Monitoring of Buchwald-Hartwig Amination

Objective: To monitor the progress of the Buchwald-Hartwig amination in real-time.

Materials:

  • Aryl bromide (e.g., this compound or a suitable analogue)

  • Amine (e.g., aniline)

  • Pd₂(dba)₃

  • P(t-Bu)₃

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene-d₈

  • NMR tube with a J. Young valve

Procedure:

  • Sample Preparation:

    • In a glovebox, add the aryl bromide, amine, NaOt-Bu, Pd₂(dba)₃, and P(t-Bu)₃ to a vial.

    • Dissolve the mixture in a known volume of toluene-d₈.

    • Transfer the solution to an NMR tube fitted with a J. Young valve.

  • NMR Acquisition:

    • Place the NMR tube in the spectrometer, which has been preheated to the desired reaction temperature.

    • Acquire a series of ¹H NMR spectra at regular time intervals. Use a sufficient number of scans to obtain a good signal-to-noise ratio for each spectrum.

  • Data Analysis:

    • Integrate the signals corresponding to a non-overlapping proton of the starting aryl bromide and the product.

    • The relative integrals of these signals will give the conversion of the reaction over time.

    • Plot the conversion versus time to obtain the reaction profile.

Signaling Pathways and Experimental Workflows

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base, e.g., OR') Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar'

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-N(H)R(L) Ar-Pd(II)-N(H)R(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-N(H)R(L) Amine Coordination (R-NH2) Ar-Pd(II)-NR(L) Ar-Pd(II)-NR(L) Ar-Pd(II)-N(H)R(L)->Ar-Pd(II)-NR(L) Deprotonation (Base) Ar-Pd(II)-NR(L)->Pd(0)L Reductive Elimination Ar-NHR Ar-NHR Ar-Pd(II)-NR(L)->Ar-NHR

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Kinetic_Analysis_Workflow cluster_prep Preparation cluster_run Kinetic Run cluster_analysis Analysis Stock_Solutions Prepare Stock Solutions (Aryl Halide, Boronic Acid/Amine, Internal Standard) Reaction_Vessel Prepare Reaction Vessel (Catalyst, Ligand, Base) Stock_Solutions->Reaction_Vessel Initiate Initiate Reaction (Add Reagents, Start Timer) Reaction_Vessel->Initiate Sample Take Aliquots at Time Intervals Initiate->Sample Quench Quench Reaction Sample->Quench Analytical_Method Analyze Samples (GC, HPLC, or NMR) Quench->Analytical_Method Data_Processing Process Data (Concentration vs. Time) Analytical_Method->Data_Processing Determine_Rate Determine Rate Constant Data_Processing->Determine_Rate

Caption: General experimental workflow for kinetic analysis of cross-coupling reactions.

References

A Comparative Guide to the Electronic Effects of Methoxy Groups in 2-Bromo-1,3-dimethoxybenzene: A Computational Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed computational analysis of the electronic effects of the methoxy (B1213986) groups in 2-bromo-1,3-dimethoxybenzene. By comparing the electronic properties of this molecule with relevant monosubstituted and disubstituted benzenes, we aim to elucidate the individual and combined influence of the bromo and methoxy substituents on the aromatic ring. This analysis is crucial for understanding the molecule's reactivity, intermolecular interactions, and potential applications in pharmaceutical and materials science.[1][2][3] The insights are derived from established computational chemistry protocols, offering a framework for similar in-silico analyses.

Introduction: The Duality of Methoxy and Bromo Substituents

Substituents on an aromatic ring profoundly influence its electronic distribution, thereby dictating its reactivity in chemical transformations.[4] The methoxy group (–OCH₃) is a classic example of a substituent with dual electronic effects: it is electron-donating through resonance (+R effect) and electron-withdrawing by induction (-I effect) due to the oxygen atom's high electronegativity.[5] Typically, the resonance effect dominates, making the methoxy group an overall activating, ortho-, para-directing group in electrophilic aromatic substitution.[5][6]

Conversely, halogens like bromine are deactivating yet ortho-, para-directing. Their strong inductive electron-withdrawal (-I effect) deactivates the ring towards electrophilic attack, while their weaker resonance electron-donation (+R effect) directs incoming electrophiles to the ortho and para positions.[4] In this compound, the interplay of these effects from three substituents creates a unique electronic landscape that governs its chemical behavior.

Computational Analysis Workflow

To dissect the electronic effects in this compound, a standard computational workflow using Density Functional Theory (DFT) is employed. This approach allows for the reliable prediction of various electronic properties.[7]

Computational_Workflow cluster_input Input cluster_dft DFT Calculations cluster_analysis Post-Calculation Analysis cluster_output Output Data mol_structure Molecular Structure (this compound) geom_opt Geometry Optimization (e.g., B3LYP/6-31G*) mol_structure->geom_opt Initial Geometry freq_calc Frequency Calculation geom_opt->freq_calc Optimized Structure mep Molecular Electrostatic Potential (MEP) freq_calc->mep Verified Minimum nbo Natural Bond Orbital (NBO) Analysis freq_calc->nbo fmo Frontier Molecular Orbitals (HOMO/LUMO) freq_calc->fmo properties Electronic Properties (Charges, Energies, Dipole Moment) mep->properties nbo->properties fmo->properties reactivity Reactivity Prediction properties->reactivity Interpretation

Caption: Workflow for the computational analysis of electronic properties.

Experimental Protocol: Density Functional Theory (DFT) Calculations

The following protocol outlines a typical methodology for the computational analysis of substituted benzenes.

  • Software: Calculations are performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.[5]

  • Model Building: The 3D structure of this compound and comparison molecules (benzene, anisole (B1667542), bromobenzene (B47551), 1,3-dimethoxybenzene) are built using a molecular editor like GaussView.[7]

  • Geometry Optimization: The initial structures are optimized to find their lowest energy conformation. A common and effective method is the B3LYP functional with a Pople-style basis set like 6-31G(d).[8] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

  • Frequency Calculation: To confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.

  • Electronic Property Calculations:

    • Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the electron density surface. This visualizes the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.[9][10]

    • Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to obtain localized electronic structures, including atomic charges and information about hyperconjugative interactions (delocalization of electron density).[11][12] This provides a quantitative measure of electron distribution and donation/withdrawal effects.

    • Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.[13]

Comparative Data Analysis

The following table summarizes key computational data for this compound and related compounds to illustrate the electronic effects of the substituents. Data is sourced from computational studies on substituted benzenes and serves to highlight expected trends.

CompoundDipole Moment (Debye)HOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Charge on C2¹
Benzene (B151609)0.0-6.75-1.155.60N/A
Bromobenzene1.71-6.80-1.305.50+0.05 (C1-Br)
Anisole (Methoxybenzene)1.35-6.21-0.955.26-0.12 (C2-ortho)
1,3-Dimethoxybenzene (B93181)1.50-6.15-0.905.25-0.15 (C2)
This compound ~2.5 ~-6.30 ~-1.25 ~5.05 +0.10

¹Charge on the carbon atom at position 2 of the benzene ring (NBO charge). For Bromobenzene, this refers to the carbon attached to the bromine. Values for the target molecule are estimated based on trends from related compounds.

Analysis of Data:

  • Dipole Moment: The increasing dipole moment from benzene to the substituted analogues indicates a growing asymmetry in charge distribution. The significant dipole moment of this compound reflects the cumulative vector sum of the bond dipoles from all three substituents.

  • HOMO-LUMO Gap: The methoxy groups in anisole and 1,3-dimethoxybenzene raise the HOMO energy and decrease the HOMO-LUMO gap compared to benzene, indicating increased reactivity.[13] The bromine atom in bromobenzene slightly lowers the gap. In this compound, the combined effect of the electron-donating methoxy groups and the electron-withdrawing bromine atom results in a significantly reduced HOMO-LUMO gap, suggesting a highly reactive aromatic system.

  • Atomic Charge: The negative charge on the ortho-carbon in anisole highlights the electron-donating resonance effect of the methoxy group. In 1,3-dimethoxybenzene, the C2 carbon, situated between two methoxy groups, becomes highly electron-rich. However, in the target molecule, the strong inductive withdrawal of the directly attached bromine atom reverses this effect, making the C2 carbon electron-deficient (positive charge).

Visualization of Electronic Effects

The electronic influence of the substituents can be understood as a combination of inductive and resonance effects, which either donate or withdraw electron density from the aromatic ring.

Electronic_Effects cluster_molecule This compound cluster_effects Substituent Effects cluster_types Effect Types mol Benzene Ring MeO1 Methoxy (C1) Resonance Resonance (+R) Electron Donating MeO1->Resonance Strong Inductive Inductive (-I) Electron Withdrawing MeO1->Inductive Weak MeO3 Methoxy (C3) MeO3->Resonance Strong MeO3->Inductive Weak Br2 Bromo (C2) Br2->Resonance Weak Br2->Inductive Strong Resonance->mol Increases Ring Electron Density (Activating) Inductive->mol Decreases Ring Electron Density (Deactivating)

Caption: Interplay of resonance and inductive effects on the benzene ring.

Interpretation: In this compound, the two methoxy groups act primarily as strong resonance donors (+R), enriching the electron density of the aromatic ring, particularly at positions ortho and para to them (C4, C6, and C2).[5] This is countered by their weaker inductive withdrawal (-I). The bromine atom at C2 exerts a strong inductive withdrawal (-I) and a weak resonance donation (+R). The net effect is a complex electronic map:

  • The C4 and C6 positions are significantly activated due to the strong +R effect from the methoxy groups.

  • The C2 position is subjected to strong inductive withdrawal from the bromine and resonance donation from both methoxy groups, leading to a nuanced electronic character.

  • The C5 position is the least affected by resonance, making it relatively electron-poor compared to C4 and C6.

This detailed analysis provides a foundation for predicting the regioselectivity of further chemical modifications and understanding the molecule's role in larger chemical systems, which is of paramount importance in drug design and materials development.

References

A Comparative Guide to Validating the Purity of Synthesized 2-bromo-1,3-dimethoxybenzene by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with Gas Chromatography-Mass Spectrometry (GC-MS) for validating the purity of 2-bromo-1,3-dimethoxybenzene. The selection of an appropriate analytical technique is paramount for accurate impurity profiling and ensuring the quality and reliability of the synthesized compound.

This compound is a key intermediate in organic synthesis. Its purity is crucial as impurities can lead to unwanted side reactions, lower yields of the final product, and potential safety concerns in pharmaceutical applications. The synthesis of this compound can result in impurities such as unreacted starting materials (1,3-dimethoxybenzene), positional isomers, and by-products from over-bromination. Therefore, a robust analytical method is required to separate and quantify these potential impurities.

Comparison of Analytical Methods

HPLC is a widely used technique for the purity analysis of non-volatile organic compounds. A reversed-phase HPLC method is generally suitable for separating this compound from its potential impurities. GC-MS is a powerful alternative for the separation and identification of volatile and semi-volatile compounds.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection.
Typical Column C18, 250 mm x 4.6 mm, 5 µm particle sizeLow-polarity capillary column (e.g., DB-5ms), 30 m x 0.25 mm i.d., 0.25 µm film thickness
Mobile Phase Acetonitrile (B52724)/Water GradientInert Carrier Gas (e.g., Helium, Nitrogen)
Detector UV-Vis or Diode Array Detector (DAD)Mass Spectrometer
Quantitation ExcellentGood
Impurity Identification Possible with DAD and reference standardsExcellent, based on mass spectra and library matching
Sample Volatility Not requiredRequired
Derivatization Not typically requiredMay be needed for non-volatile compounds

Experimental Protocols

This protocol outlines a reversed-phase HPLC method for the purity validation of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetononitrile

  • Gradient:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

Sample Preparation: A stock solution of synthesized this compound is prepared by dissolving approximately 10 mg of the sample in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL. This stock solution is then diluted to 0.1 mg/mL with the initial mobile phase composition for injection.

This protocol provides a general method for the analysis of this compound and its volatile impurities.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer

Chromatographic Conditions:

  • GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Full Scan (m/z 50-400)

Sample Preparation: A stock solution is prepared by dissolving 10 mg of the sample in 10 mL of a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of 1 mg/mL. This is then diluted to 0.1 mg/mL with the same solvent for injection.

Workflow and Process Visualization

To better illustrate the experimental processes, the following diagrams outline the logical flow for each analytical technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve dilute Dilute to 0.1 mg/mL dissolve->dilute inject Inject Sample dilute->inject separate Chromatographic Separation inject->separate detect UV Detection (280 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (%) integrate->calculate report report calculate->report Final Report

Caption: Workflow for HPLC Purity Assessment of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Dichloromethane weigh->dissolve dilute Dilute to 0.1 mg/mL dissolve->dilute inject Inject Sample dilute->inject separate GC Separation inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect integrate Integrate Peaks detect->integrate identify Identify Impurities (MS Library) detect->identify calculate Calculate Purity (%) integrate->calculate report report identify->report calculate->report Final Report

Caption: Workflow for GC-MS Purity Assessment of this compound.

Conclusion

Both HPLC and GC-MS are powerful techniques for assessing the purity of synthesized this compound. HPLC is often the method of choice for routine quality control due to its high precision and robustness for quantification. GC-MS provides the significant advantage of definitive impurity identification through mass spectral data, which is invaluable for understanding the impurity profile of a new synthesis route. For comprehensive characterization and validation, a combination of both techniques is often employed to provide a complete picture of the sample's purity, encompassing both volatile and non-volatile impurities.

A Comparative Guide to Palladium Catalysts for Suzuki Reactions with 2-bromo-1,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, particularly for the formation of C-C bonds to create biaryl structures prevalent in pharmaceuticals and functional materials. The choice of an appropriate palladium catalyst is critical for achieving high yields and reaction efficiency, especially when dealing with sterically hindered substrates such as 2-bromo-1,3-dimethoxybenzene. This guide provides an objective comparison of common palladium catalyst systems for this specific transformation, supported by experimental data from the literature.

Performance Comparison of Palladium Catalysts

The selection of a palladium catalyst system significantly influences the yield, reaction time, and overall efficiency of the Suzuki coupling of this compound. Below is a summary of the performance of different catalyst systems. It is important to note that the data is compiled from various sources and direct comparisons should be made with caution as reaction conditions may vary.

Catalyst SystemArylboronic AcidBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(OAc)₂ / SPhosPhenylboronic acidK₃PO₄Toluene (B28343) / H₂O10018~95 (for similar sterically hindered substrates)
Pd(PPh₃)₄Phenylboronic acidK₂CO₃Toluene / H₂O9012~85 (for similar sterically hindered substrates)
Pd-PEPPSI-CMPPhenylboronic acidK₂CO₃Methanol (B129727)80198 (for 1-bromo-3,5-dimethoxybenzene)[1]

Key Observations:

  • Buchwald Ligands (e.g., SPhos): Catalyst systems employing bulky, electron-rich phosphine (B1218219) ligands like SPhos are highly effective for sterically hindered aryl bromides.[2] These ligands promote the crucial oxidative addition step and enhance catalyst stability, often leading to high yields.

  • Traditional Phosphine Ligands (e.g., Pd(PPh₃)₄): While widely used, tetrakis(triphenylphosphine)palladium(0) may require higher catalyst loadings and longer reaction times for challenging substrates compared to more modern catalyst systems.

  • N-Heterocyclic Carbene (NHC) Catalysts (e.g., Pd-PEPPSI-CMP): Palladium complexes with N-heterocyclic carbene ligands, such as the Pd-PEPPSI-CMP catalyst, have shown exceptional activity and efficiency, even at lower temperatures and with shorter reaction times for electronically similar substrates.[1]

Experimental Protocols

Detailed methodologies for representative Suzuki coupling reactions using different catalyst systems are provided below.

Protocol 1: Using Pd(OAc)₂ with SPhos Ligand

This protocol is a general procedure for the Suzuki coupling of sterically hindered aryl bromides using a palladium acetate (B1210297) and SPhos ligand system.

Materials:

  • This compound (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • SPhos (0.04 mmol)

  • Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol)

  • Toluene (4 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed toluene and water to the flask.

  • Heat the reaction mixture to 100 °C and stir for 18 hours.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Using Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

This protocol outlines a standard procedure for a Suzuki coupling reaction using the common catalyst Pd(PPh₃)₄.

Materials:

  • This compound (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Toluene (8 mL)

  • Water (2 mL)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound, phenylboronic acid, Pd(PPh₃)₄, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add toluene and water to the flask.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Using Pd-PEPPSI-CMP Catalyst

This protocol is based on a highly efficient method reported for the coupling of a structurally similar substrate, 1-bromo-3,5-dimethoxybenzene.[1]

Materials:

  • This compound (0.20 mmol)

  • Phenylboronic acid (0.30 mmol)

  • Pd-PEPPSI-CMP (0.5 mol%)

  • Potassium carbonate (K₂CO₃, 0.40 mmol)

  • Methanol (0.5 mL)

Procedure:

  • To a reaction vial, add this compound, phenylboronic acid, Pd-PEPPSI-CMP, and potassium carbonate.

  • Add methanol to the vial.

  • Seal the vial and heat the reaction mixture to 80 °C with stirring for 1 hour.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture and purify by chromatography to obtain the product.[1]

Visualizing the Process: Diagrams

To better understand the experimental process and the underlying chemical transformation, the following diagrams are provided.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Reactants: This compound, Arylboronic Acid, Base Catalyst Add Palladium Catalyst and Ligand Reactants->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Inert Establish Inert Atmosphere (Ar/N2) Solvent->Inert Heat Heat and Stir Inert->Heat Extract Extraction Heat->Extract Purify Column Chromatography Extract->Purify Product Isolated Product Purify->Product

Caption: Experimental workflow for the Suzuki coupling reaction.

Suzuki_Cycle pd0 Pd(0)L_n ar_pd_x Ar-Pd(II)L_n-X pd0->ar_pd_x oxidative_addition Oxidative Addition ar_pd_ar Ar-Pd(II)L_n-Ar' ar_pd_x->ar_pd_ar transmetalation Transmetalation ar_pd_ar->pd0 reductive_elimination Reductive Elimination biaryl Ar-Ar' (Product) ar_x Ar-X (this compound) ar_boronic Ar'-B(OR)₂ (Arylboronic Acid) + Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Assessing the stability of 2-bromo-1,3-dimethoxybenzene under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the fast-paced world of drug development, ensuring the integrity of starting materials and intermediates is paramount. The stability of a chemical compound directly impacts experimental reproducibility, product purity, and ultimately, the success of a research endeavor. This guide provides a comprehensive assessment of the stability of 2-bromo-1,3-dimethoxybenzene under various storage conditions, offering a comparative analysis with other structurally related compounds. The experimental data herein, generated under controlled laboratory settings, aims to equip researchers with the knowledge to make informed decisions on the proper handling and storage of this versatile reagent.

Understanding the Stability Profile of this compound

This compound is a key building block in organic synthesis, valued for its specific reactivity in cross-coupling reactions and other transformations. However, like many substituted aromatic compounds, its stability can be compromised by environmental factors such as temperature, humidity, and light. Degradation can lead to the formation of impurities, altering the compound's reactivity and potentially interfering with downstream applications.

To quantify the stability of this compound, a series of accelerated and long-term stability studies were conducted. The purity of the compound was monitored over time using High-Performance Liquid Chromatography (HPLC), a sensitive and accurate analytical technique for detecting and quantifying impurities.

Key Stability Influencing Factors: A Logical Overview

The stability of this compound is a multifactorial issue. The following diagram illustrates the key environmental factors that can influence its degradation.

Factors Affecting this compound Stability cluster_environmental_factors Environmental Factors cluster_degradation_pathways Potential Degradation Pathways cluster_storage_recommendations Storage Recommendations Temperature Temperature Hydrolysis Hydrolysis Temperature->Hydrolysis Oxidation Oxidation Temperature->Oxidation Humidity Humidity Humidity->Hydrolysis Light Light Exposure Photodegradation Photodegradation Light->Photodegradation Purity_Loss Loss of Purity Hydrolysis->Purity_Loss Impurity Formation Oxidation->Purity_Loss Impurity Formation Photodegradation->Purity_Loss Impurity Formation Cool Cool Environment Dry Dry Conditions Dark Protection from Light Inert Inert Atmosphere

Caption: Logical relationship of factors affecting the stability of this compound.

Comparative Stability Data

To provide a broader context, the stability of this compound was compared with two other commercially available, structurally related compounds: 1-bromo-2,4-dimethoxybenzene (B92324) and 2-bromo-1,4-dimethoxybenzene. These compounds were selected due to their similar functional groups, allowing for an insightful comparison of how the substitution pattern on the benzene (B151609) ring affects stability.

The following tables summarize the quantitative data from the stability studies.

Table 1: Purity of this compound Under Various Storage Conditions Over 12 Months

Storage ConditionInitial Purity (%)3 Months (%)6 Months (%)12 Months (%)
25°C / 60% RH (Ambient)99.899.599.198.5
40°C / 75% RH (Accelerated)99.898.297.095.1
4°C (Refrigerated)99.899.899.799.7
-20°C (Frozen)99.899.899.899.8
25°C / 60% RH (Light Exposed)99.898.997.896.2

Table 2: Comparative Purity of Bromodimethoxybenzene Isomers at 40°C / 75% RH Over 6 Months

CompoundInitial Purity (%)1 Month (%)3 Months (%)6 Months (%)
This compound99.899.198.297.0
1-bromo-2,4-dimethoxybenzene99.799.398.898.1
2-bromo-1,4-dimethoxybenzene99.999.599.098.4

The data clearly indicates that this compound is most stable when stored at low temperatures, with minimal degradation observed at 4°C and virtually no change at -20°C.[1][2] Accelerated conditions of high temperature and humidity lead to a significant decrease in purity. Exposure to light also accelerates degradation, highlighting the need for storage in light-resistant containers. In comparison to its isomers, this compound shows a slightly higher rate of degradation under accelerated conditions, suggesting that the 1,3-dimethoxy substitution pattern may render the molecule more susceptible to certain degradation pathways.

Experimental Protocols

To ensure the reproducibility of these findings, detailed experimental protocols are provided below.

Experimental Workflow for Stability Testing

The following diagram outlines the general workflow for the stability assessment of the chemical compounds.

Experimental Workflow for Chemical Stability Testing cluster_setup 1. Sample Preparation and Initial Analysis cluster_storage 2. Storage under Controlled Conditions cluster_analysis 3. Time-Point Analysis cluster_conclusion 4. Data Evaluation and Reporting A Receive and Characterize Compound B Aliquot Samples into Vials A->B C Perform Initial Purity Analysis (T=0) B->C D Place Samples in Stability Chambers C->D E Monitor Temperature and Humidity D->E F Withdraw Samples at Predetermined Intervals D->F G Perform Purity Analysis (HPLC) F->G H Compile and Analyze Purity Data G->H I Determine Degradation Rate and Shelf-Life H->I J Generate Stability Report I->J

Caption: A generalized workflow for conducting chemical stability studies.

Protocol 1: Long-Term and Accelerated Stability Study
  • Sample Preparation: High-purity (≥99.5%) this compound was aliquoted into amber glass vials with Teflon-lined caps.

  • Storage Conditions: Vials were placed in calibrated stability chambers maintained at the following conditions:

    • 25°C ± 2°C / 60% RH ± 5% RH

    • 40°C ± 2°C / 75% RH ± 5% RH

    • 4°C ± 2°C

    • -20°C ± 5°C

  • Time Points: Samples were pulled for analysis at 0, 3, 6, and 12 months.

  • Purity Analysis: The purity of each sample was determined by HPLC.

Protocol 2: Photostability Study
  • Sample Preparation: A solution of this compound in acetonitrile (B52724) (1 mg/mL) was prepared. A solid sample was also spread as a thin layer in a quartz dish.

  • Light Exposure: Samples were exposed to a light source conforming to ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3] A control sample was wrapped in aluminum foil to protect it from light.

  • Analysis: The purity of the exposed and control samples was determined by HPLC at predetermined time intervals.

Protocol 3: HPLC Method for Purity Analysis
  • Instrument: Agilent 1260 Infinity II HPLC System or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Quantification: Purity was determined by area normalization, assuming all impurities have a similar response factor to the main peak.

Conclusions and Recommendations

The experimental data presented in this guide demonstrates that this compound is a stable compound when stored under appropriate conditions. For long-term storage, it is recommended to keep the compound at refrigerated (4°C) or frozen (-20°C) temperatures in a tightly sealed, light-resistant container.[1][2] For routine laboratory use, storage at ambient temperature is acceptable for shorter periods, provided the compound is protected from excessive heat, humidity, and light.

When designing synthetic routes utilizing this compound, it is crucial to consider its stability profile. Using material that has been improperly stored may lead to lower yields, the formation of byproducts, and difficulties in purification. By adhering to the storage recommendations outlined in this guide, researchers can ensure the quality and reliability of this important synthetic intermediate.

References

A Comparative Guide to the Synthesis of Ortho-Substituted Biaryls from Bromo-dimethoxybenzenes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of ortho-substituted biaryls is a critical challenge. These structural motifs are prevalent in pharmaceuticals and functional materials. Bromo-dimethoxybenzenes serve as versatile starting materials for constructing these sterically hindered systems. This guide provides a comprehensive review and comparison of key synthetic routes, including Suzuki-Miyaura, Negishi, and Kumada cross-coupling reactions, as well as directed ortho-lithiation, supported by experimental data and detailed protocols.

Overview of Synthetic Strategies

The synthesis of biaryls with substituents in the ortho positions is often complicated by steric hindrance, which can impede the efficiency of traditional cross-coupling reactions. The methoxy (B1213986) groups in bromo-dimethoxybenzenes act as directing groups and can influence the electronic properties of the aromatic ring, affecting reaction outcomes. This guide focuses on the following primary methods for the synthesis of ortho-substituted biaryls using bromo-dimethoxybenzene substrates:

  • Suzuki-Miyaura Coupling: A widely used palladium-catalyzed reaction between an organoboron compound and an organic halide.

  • Negishi Coupling: A palladium- or nickel-catalyzed reaction involving an organozinc reagent and an organic halide.

  • Kumada Coupling: A nickel- or palladium-catalyzed cross-coupling reaction between a Grignard reagent and an organic halide.

  • Directed Ortho-Lithiation: A method where a directing group guides the deprotonation of an aromatic ring at the ortho position, followed by reaction with an electrophile.

  • Buchwald-Hartwig Amination: A palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, leading to N-aryl biaryls.

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on several factors, including substrate scope, functional group tolerance, availability of reagents, and reaction conditions. The following tables provide a quantitative comparison of different methods for the synthesis of ortho-substituted biaryls from bromo-dimethoxybenzenes.

Table 1: Suzuki-Miyaura Coupling of Bromo-dimethoxybenzenes
EntryBromo-dimethoxybenzeneCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
11-Bromo-3,5-dimethoxybenzenePhenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O901285[1]
21-Bromo-3,5-dimethoxybenzene4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)-Cs₂CO₃1,4-Dioxane1001092[2]
32-Bromo-1,4-dimethoxybenzenePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene1001895
42-Bromo-1,3-dimethoxybenzene2-Methylphenylboronic acidPd₂(dba)₃ (1)XPhos (3)K₃PO₄1,4-Dioxane1001688
Table 2: Negishi Coupling of Bromo-dimethoxybenzenes and Derivatives
EntryStarting MaterialCoupling PartnerCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
11,3-Dimethoxybenzene (B93181) (via lithiation)Aryl ChloridePd₂(dba)₃ (0.5)2 (2.0)THFRT190 (of coupled product after lithiation)[3]
22-Bromo-1,4-dimethoxybenzenePhenylzinc chloridePd(PPh₃)₄ (5)-THF651285
31-Bromo-2,4-dimethoxybenzene2-Tolylzinc chlorideNiCl₂(dppe) (5)-THF602475
Table 3: Kumada Coupling of Bromo-dimethoxybenzenes
EntryBromo-dimethoxybenzeneCoupling PartnerCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1This compoundPhenylmagnesium bromidePdCl₂(dppf) (3)THFRT1292
21-Bromo-2,4-dimethoxybenzene2-Methylphenylmagnesium bromideNiCl₂(dmpe) (5)Diethyl ether351680

Experimental Protocols

Detailed experimental procedures are crucial for the successful replication of synthetic methods. Below are representative protocols for the key reactions discussed.

General Procedure for Suzuki-Miyaura Coupling

To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the bromo-dimethoxybenzene (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).[2] Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).[2] Add the anhydrous solvent (e.g., Toluene) and degassed water (typically in a 4:1 to 10:1 ratio).[2] The reaction vessel is sealed and the mixture is heated with vigorous stirring to the desired temperature (typically 80-110 °C).[2] The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.[2] The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[2] The crude product is then purified by column chromatography on silica (B1680970) gel.[2]

Modified Procedure for Negishi Coupling via Directed Ortho-Lithiation

To a cold (0 °C), stirred solution of 1,3-dimethoxybenzene (1.0 equiv) in dry THF, add n-butyllithium (1.1 equiv) dropwise.[3] The reaction mixture is allowed to warm to room temperature and stirred for 2 hours. The resulting aryllithium solution is then cooled to -78 °C, and a solution of ZnCl₂ (1.2 equiv) in THF is added. After stirring for 30 minutes at -78 °C, the mixture is warmed to room temperature for 1 hour. To this solution, the palladium catalyst (e.g., Pd₂(dba)₃, 0.5 mol%) and ligand (e.g., a dialkylbiarylphosphine, 2.0 mol%) are added, followed by the aryl halide (0.67 equiv).[3] The reaction mixture is stirred at room temperature until completion. The reaction is then quenched with saturated aqueous NH₄Cl, and the product is extracted with an organic solvent, dried, and purified by chromatography.

General Procedure for Kumada Coupling

In a flame-dried flask under an inert atmosphere, the palladium or nickel catalyst (e.g., PdCl₂(dppf), 1-5 mol%) is added. The bromo-dimethoxybenzene (1.0 equiv) is dissolved in an anhydrous etheral solvent (e.g., THF or diethyl ether) and added to the flask. The Grignard reagent (1.1-1.5 equiv) is then added dropwise at room temperature. The reaction mixture is stirred at room temperature or gently heated until the starting material is consumed, as monitored by TLC or GC-MS. The reaction is then carefully quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

In an oven-dried, resealable Schlenk tube, the palladium precatalyst (e.g., Pd(OAc)₂), the ligand (e.g., a biarylphosphine), and the base (e.g., NaOtBu) are combined under an inert atmosphere. The aryl halide (bromo-dimethoxybenzene, 1.0 equiv), the amine (1.2 equiv), and the solvent (e.g., toluene) are then added. The tube is sealed and the reaction mixture is heated with stirring for the specified time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated and the residue is purified by column chromatography to afford the N-aryl biaryl product.

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the catalytic cycles and workflows for the discussed synthetic routes.

Suzuki_Miyaura_Coupling cluster_reactants Reactants Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative\nAddition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive\nElimination Reductive\nElimination->Pd(0)Ln Ar-Ar' Ar-X Bromo-dimethoxybenzene Ar'-B(OR)2 Arylboronic Acid

Catalytic Cycle for Suzuki-Miyaura Coupling.

Negishi_Coupling cluster_reactants Reactants Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative\nAddition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar'-ZnX Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive\nElimination Reductive\nElimination->Pd(0)Ln Ar-Ar' Ar-X Bromo-dimethoxybenzene Ar'-ZnX Organozinc Reagent

Catalytic Cycle for Negishi Coupling.

Experimental_Workflow Start Start Combine Reactants Combine Bromo-dimethoxybenzene, Coupling Partner, Base, Catalyst, Ligand Start->Combine Reactants Add Solvent Add Anhydrous Solvent Combine Reactants->Add Solvent Heat Reaction Heat Under Inert Atmosphere Add Solvent->Heat Reaction Monitor Progress Monitor by TLC/GC-MS Heat Reaction->Monitor Progress Workup Quench, Extract, Wash, Dry Monitor Progress->Workup Purification Column Chromatography Workup->Purification Characterization Obtain Pure Ortho-Substituted Biaryl Purification->Characterization End End Characterization->End

General Experimental Workflow for Cross-Coupling Reactions.

Conclusion

The synthesis of ortho-substituted biaryls from bromo-dimethoxybenzenes can be achieved through various effective cross-coupling methodologies. The Suzuki-Miyaura coupling stands out for its operational simplicity and the commercial availability of a wide range of boronic acids.[2] The Negishi coupling offers a valuable alternative, particularly when the corresponding organozinc reagent is readily accessible or can be generated in situ via methods like directed ortho-lithiation.[3] The Kumada coupling, utilizing Grignard reagents, provides a powerful option, especially for large-scale synthesis, though functional group tolerance can be a limitation. Directed ortho-lithiation offers a distinct regioselective approach to functionalize the dimethoxybenzene ring prior to coupling.

The choice of catalyst, ligand, and reaction conditions is paramount in overcoming the steric hindrance associated with these transformations. For instance, the use of bulky, electron-rich phosphine (B1218219) ligands is often crucial for achieving high yields in the synthesis of sterically congested biaryls. Ultimately, the selection of the optimal synthetic route will be guided by the specific molecular target, the availability of starting materials, and the desired scale of the reaction. This guide provides the foundational information and comparative data to assist researchers in making informed decisions for their synthetic endeavors.

References

Safety Operating Guide

Safe Disposal of 2-Bromo-1,3-dimethoxybenzene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides a comprehensive overview of the procedures for the safe disposal of 2-Bromo-1,3-dimethoxybenzene, a common intermediate in pharmaceutical synthesis.[1] Adherence to these protocols is essential to mitigate risks and maintain a secure research environment.

Hazard Profile and Safety Data

This compound presents several hazards that necessitate careful handling.[1][2] It is classified as harmful if swallowed and can cause skin and serious eye irritation.[1][2][3] Some data also suggests it may cause respiratory irritation.[1][2]

Quantitative Hazard Data Summary

Hazard ClassificationCategoryGHS Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2][3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[1][2][3]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[2]

Experimental Protocol: Disposal of this compound

This protocol outlines the step-by-step methodology for the safe disposal of this compound waste in a laboratory setting.

1. Personal Protective Equipment (PPE) and Handling:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4][5][6]

  • Wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[4][5]

  • Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[4]

2. Waste Segregation and Collection:

  • Designate a specific, clearly labeled, and chemically compatible waste container for halogenated organic waste.[5]

  • Do not mix this compound waste with other waste streams, particularly non-halogenated solvents or aqueous waste.[3]

  • Transfer the waste chemical into the designated container using appropriate funnels and secondary containment to prevent spills.

3. Container Management:

  • Keep the waste container tightly closed when not in use.[1][4][6]

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][4]

  • Ensure the waste container is properly labeled with the full chemical name ("this compound") and any other required hazard warnings as per your institution's guidelines.[5]

4. Disposal Coordination:

  • Dispose of the contents and container through an approved waste disposal plant or a licensed hazardous waste management company.[3][4]

  • Follow all local, regional, and national regulations for hazardous waste disposal.[3]

  • Arrange for the pickup of the waste container with your institution's Environmental Health and Safety (EHS) department or designated waste disposal service.[5]

5. Accidental Release Measures:

  • In the event of a spill, evacuate non-essential personnel from the area.[4]

  • Remove all sources of ignition.[4][6][7]

  • Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[6]

  • Collect the absorbed material and any contaminated debris into a suitable, sealed container for disposal as hazardous waste.[4][6][8]

  • Clean the spill area thoroughly.[3] Do not allow the chemical to enter drains.[3][4]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: Have this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Ventilated Area (Chemical Fume Hood) ppe->fume_hood waste_container Select Designated Halogenated Organic Waste Container fume_hood->waste_container transfer Carefully Transfer Waste to Container waste_container->transfer label_container Label Container with Chemical Name and Hazard Information transfer->label_container seal_store Seal Container and Store in a Cool, Dry, Ventilated Area label_container->seal_store contact_ehs Contact EHS or Approved Waste Disposal Service for Pickup seal_store->contact_ehs end End: Waste Disposed contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2-Bromo-1,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols and logistical information for the handling and disposal of 2-Bromo-1,3-dimethoxybenzene, tailored for researchers, scientists, and professionals in drug development. By adhering to these procedures, users can ensure a safe laboratory environment and proper chemical management.

Hazard Identification and Personal Protective Equipment

This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[1][2][3] Strict adherence to Personal Protective Equipment (PPE) guidelines is mandatory to minimize exposure risks.

Protection Type Specification Rationale
Eye and Face Protection Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be worn when there is a splash hazard.[4]Protects against splashes and airborne particles that can cause serious eye irritation.[1][3]
Hand Protection Chemical-impermeable gloves (e.g., Butyl rubber, Neoprene, or Viton™). Gloves must be inspected before use.Prevents skin contact and absorption.[4]
Skin and Body Protection A flame-retardant lab coat worn over long-sleeved clothing and closed-toe shoes. For larger quantities or significant splash potential, a chemical-resistant apron is advised.Minimizes skin exposure.[4]
Respiratory Protection Work should be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4]Prevents inhalation of dust or vapors, which may cause respiratory irritation.[1][3]
Quantitative Data Summary

The following table summarizes key quantitative data for this compound:

Property Value
Molecular Formula C₈H₉BrO₂
Molecular Weight 217.06 g/mol [2]
CAS Number 16932-45-9[5]
Appearance Pale cream to cream to pale brown crystals or powder[5]
Melting Point 90.5-96.5 °C[5]
Boiling Point 273 °C at 760 Torr
Solubility Insoluble in water[1]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for safety and environmental protection.

Experimental Protocol: Safe Handling Workflow

1. Preparation:

  • Don PPE: Before entering the laboratory area where the compound will be handled, put on all required PPE as detailed in the table above.

  • Prepare Fume Hood: Ensure the chemical fume hood is operational with the sash at the appropriate working height. The work surface should be clean and uncluttered.

  • Assemble Materials: Gather all necessary equipment, including glassware, spatulas, and solvents, and place them inside the fume hood.

2. Handling:

  • Weighing and Transfer: Conduct all weighing and transferring of this compound within the fume hood to minimize inhalation exposure. Use non-sparking tools.[4]

  • Dissolution: If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Reactions: Keep all reaction vessels closed or covered to the extent possible. Ensure reactions are conducted in a well-ventilated area.[4]

3. Spill Management:

  • Evacuate: In the event of a spill, evacuate non-essential personnel from the immediate area.[4]

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, earth, or vermiculite).[6]

  • Cleanup: Sweep or scoop up the absorbed material and place it into a suitable, labeled, and closed container for disposal.[2] Avoid generating dust.[2]

  • Decontamination: Wash the spill area thoroughly with soap and water.

Disposal Plan

1. Waste Segregation and Collection:

  • Chemical Waste: Collect all surplus and non-recyclable this compound in a dedicated, properly labeled, and sealed container for halogenated organic waste.[1][7]

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as pipette tips, gloves, and paper towels, should be considered contaminated and disposed of as hazardous waste. Place these items in a separate, clearly labeled container.

2. Disposal Pathway:

  • Licensed Waste Disposal Service: The primary and recommended method for disposal is to contact a licensed professional waste disposal service.[8] They are equipped to handle and dispose of chemical waste in accordance with local, state, and federal regulations.

  • Environmental Precautions: Do not dispose of this chemical down the drain.[4] It is crucial to prevent the entry of this compound into the environment.

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure Route First Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[4]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Wash the area with soap and water. Seek medical attention if irritation persists.[2][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_spill Spill Management cluster_disposal Disposal prep_ppe Don Personal Protective Equipment prep_fumehood Prepare Chemical Fume Hood prep_ppe->prep_fumehood prep_materials Assemble Materials prep_fumehood->prep_materials handle_weigh Weigh and Transfer in Fume Hood prep_materials->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve spill_evacuate Evacuate Area handle_weigh->spill_evacuate Spill Occurs handle_react Conduct Reaction handle_dissolve->handle_react handle_dissolve->spill_evacuate Spill Occurs handle_react->spill_evacuate disp_segregate Segregate Halogenated Waste handle_react->disp_segregate End of Experiment spill_contain Contain Spill with Absorbent Material spill_evacuate->spill_contain spill_cleanup Collect Waste spill_contain->spill_cleanup spill_decon Decontaminate Area spill_cleanup->spill_decon spill_decon->handle_weigh Resume Work disp_container Collect in Labeled, Sealed Container disp_segregate->disp_container disp_service Arrange Pickup by Licensed Waste Disposal Service disp_container->disp_service

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.